molecular formula C12H11F2NO2 B1461011 Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate CAS No. 886362-67-0

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate

Cat. No.: B1461011
CAS No.: 886362-67-0
M. Wt: 239.22 g/mol
InChI Key: JWJWOIIIIAAFQN-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a fluorinated indole derivative that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. The indole core is a privileged structure in pharmaceuticals, present in a wide range of biologically active molecules and natural products . The strategic incorporation of fluorine atoms at the 4 and 5 positions of the indole ring is a common tactic in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and membrane permeability . This compound is a valuable building block for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors. Research on closely related indole-3-carboxylate analogs has demonstrated their potential in high-profile therapeutic areas. For instance, similar compounds have been optimized as potent inhibitors of EZH2, a histone methyltransferase that is a validated oncology target, showing robust antitumor activity in preclinical models . Other research avenues for this chemical series include programs targeting infectious diseases, such as the discovery of antitrypanosomal agents for neglected tropical diseases like Chagas disease . The specific substitution pattern on this indole core provides researchers with a key intermediate for further synthetic elaboration, such as hydrolysis to the carboxylic acid, hydrazide formation, or functionalization of the nitrogen ring, to generate diverse compound libraries for biological screening . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6(2)15-8-5-4-7(13)11(14)10(8)9/h4-5,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJWOIIIIAAFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654109
Record name Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-67-0
Record name Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate
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Record name Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate
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Record name 4,5-Difluoro-2-methylindole-3-carboxylic acid ethyl ester
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Foundational & Exploratory

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound (CAS No. 886362-67-0). The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic and discovery programs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the compound's potential for further chemical modification.

Molecular Identity and Physicochemical Properties

This compound is a difluorinated indole derivative featuring a methyl group at the C2 position and an ethyl carboxylate at the C3 position. This substitution pattern makes it a valuable intermediate, as the C3 position, typically the most reactive site for electrophilic attack on an indole ring, is functionalized, allowing for reactivity to be directed elsewhere.

Caption: Chemical Structure of the Title Compound.

The physicochemical properties of this compound are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 886362-67-0[1][2]
Molecular Formula C₁₂H₁₁F₂NO₂[1][2][3]
Molecular Weight 239.22 g/mol [1][2]
Appearance White to off-white powderGeneric
Density (Predicted) 1.321 g/cm³[1]
Boiling Point (Predicted) 352.8 °C at 760 mmHg[1]
XLogP3 (Predicted) 2.9[1][2]
Topological Polar Surface Area 42.1 Ų[2]

Synthesis and Mechanistic Considerations

The construction of the substituted indole core is most efficiently achieved via a combination of the Japp-Klingemann reaction followed by a Fischer indole cyclization. This two-step, one-pot, or sequential approach is highly versatile for creating substituted indoles, particularly those with functionality at the 2- and 3-positions.[4][5][6]

The strategic advantage of this pathway is its convergence and avoidance of handling potentially unstable hydrazine intermediates directly. The required arylhydrazone is generated in situ from a stable aryl diazonium salt and a β-ketoester.[7]

G start 2,3-Difluoroaniline diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) start->diazonium japp_klingemann Japp-Klingemann Reaction (Ethyl 2-methylacetoacetate, NaOAc) diazonium->japp_klingemann hydrazone Arylhydrazone Intermediate japp_klingemann->hydrazone fischer Fischer Indole Synthesis (Strong Acid, e.g., H₂SO₄, Heat) hydrazone->fischer product Ethyl 4,5-difluoro-2-methyl- 1H-indole-3-carboxylate fischer->product

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,3-difluoroaniline.

Part A: Diazonium Salt Formation

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in a 3M HCl solution.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Reaction and Fischer Indole Synthesis

  • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol at room temperature.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the β-ketoester solution. A colored precipitate (the hydrazone) should form.

  • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Once the hydrazone formation is complete, slowly add concentrated sulfuric acid (or another suitable Brønsted/Lewis acid catalyst) to the mixture.[8][9]

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The cyclization to the indole can be monitored by TLC.

  • After cooling, pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Causality and Mechanism

The Fischer indole synthesis is a robust acid-catalyzed reaction.[10][11] The mechanism involves several key steps: the hydrazone tautomerizes to an enamine, which then undergoes a[12][12]-sigmatropic rearrangement. This rearrangement is the crucial bond-forming step that sets up the indole core. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole.[8][9]

fischer_mechanism hydrazone Hydrazone Intermediate protonation1 Protonation hydrazone->protonation1 H⁺ enamine Enamine Tautomer protonation1->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine rearomatization Proton Transfer & Re-aromatization diimine->rearomatization -H⁺ imine Aromatic Imine rearomatization->imine cyclization Nucleophilic Attack (Cyclization) imine->cyclization H⁺ aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination -H₂O, -H⁺ indole Aromatic Indole Product elimination->indole

Caption: Simplified Mechanism of the Fischer Indole Synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. While experimental data for this specific molecule is not widely published, we can predict the key features based on the known properties of indole derivatives.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of fluorine will introduce characteristic C-F and H-F coupling.

¹H NMR (Predicted) Shift (δ, ppm)MultiplicityAssignment
N-H 8.5 - 9.5br sIndole NH
Ar-H (C6-H) 7.0 - 7.4mAromatic H
Ar-H (C7-H) 7.0 - 7.4mAromatic H
-OCH₂CH₃ 4.3 - 4.5qEthyl Ester CH₂
-CH₃ 2.5 - 2.7sC2-Methyl
-OCH₂CH₃ 1.3 - 1.5tEthyl Ester CH₃
¹³C NMR (Predicted) Shift (δ, ppm)Notes
C=O 165 - 170Ester Carbonyl
C4 / C5 140 - 155Aromatic C-F (large ¹JCF)
Aromatic C 105 - 138Other aromatic carbons
-OCH₂CH₃ ~60Ethyl Ester CH₂
-CH₃ ~14C2-Methyl
-OCH₂CH₃ ~14Ethyl Ester CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3400 N-H StretchIndole N-H
2900 - 3000 C-H StretchAliphatic/Aromatic
1680 - 1710 C=O Stretchα,β-unsaturated Ester
1450 - 1600 C=C StretchAromatic Ring
1100 - 1300 C-F StretchAryl Fluoride

Chemical Reactivity and Derivatization Potential

This molecule serves as an excellent platform for further synthetic elaboration due to its multiple reactive sites.

reactivity center This compound n_alkylation N-Alkylation / Acylation center->n_alkylation  Site 1: Indole N-H ester_hydrolysis Ester Hydrolysis / Amidation center->ester_hydrolysis  Site 2: Ester Group benzene_sub Electrophilic Substitution (e.g., Nitration, Halogenation) center->benzene_sub  Site 3: Benzene Ring

Caption: Key Reactive Sites for Derivatization.

Protocol: N-Alkylation

Objective: To introduce an alkyl group at the N1 position of the indole ring.

  • Suspend the starting indole (1.0 eq) in a polar aprotic solvent like DMF or THF.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the indole nitrogen.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography.

Protocol: Ester Hydrolysis

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide couplings.

  • Dissolve the starting ester (1.0 eq) in a mixture of THF/methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in:

  • Scaffold for Medicinal Chemistry: The indole nucleus is a cornerstone of many pharmaceuticals.[7][10] This compound provides a pre-functionalized and fluorinated core for building more complex molecules.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," it can be used in screening campaigns to identify initial hits that bind to biological targets. The ester provides a vector for growing the fragment into a more potent lead compound.

  • Modulation of Physicochemical Properties: The two fluorine atoms on the benzene portion of the indole can enhance metabolic stability (by blocking sites of oxidation) and modulate the pKa of the N-H proton, potentially improving membrane permeability and target binding affinity.

Conclusion

This compound is a strategically designed chemical building block with significant potential in synthetic and medicinal chemistry. Its synthesis is accessible through established named reactions, and its multiple reactive sites offer numerous avenues for diversification. The presence of fluorine atoms provides a valuable tool for researchers looking to fine-tune the properties of novel indole-based compounds for applications in drug discovery and materials science. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a research setting.

References

A Technical Guide to the Structural Elucidation of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into the indole ring system can dramatically enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby enhancing bioavailability.[1] Consequently, fluorinated indoles have emerged as a significant class of compounds in the development of novel therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][2]

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (Figure 1) is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its structure is paramount for its effective utilization in drug discovery pipelines. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this important fluorinated indole derivative.

Molecular Structure Overview

The structure of this compound, as confirmed by the analytical techniques detailed below, is presented in Figure 1.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_NMR_Techniques NMR Techniques cluster_Elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR H_NMR->Data_Integration C_NMR->Data_Integration F_NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

References

A Technical Guide to the Spectral Analysis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, a fluorinated indole derivative of interest to researchers in medicinal chemistry and drug development. Given the prevalence of fluorinated motifs in modern pharmaceuticals, a thorough understanding of the analytical characterization of such molecules is paramount. This document is structured to provide not only the predicted spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of fluorine atoms into the indole ring system can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₁₂H₁₁F₂NO₂) is a representative example of this class of compounds, and its unambiguous structural elucidation is the first critical step in any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with a molecular weight of 239.22 g/mol , presents a unique set of spectroscopic challenges and features due to the presence of the fluorine substituents.

mol [M+H]⁺ m/z = 240 frag1 Loss of C₂H₄ m/z = 212 mol->frag1 - C₂H₄ frag2 Loss of C₂H₅OH m/z = 194 mol->frag2 - C₂H₅OH frag3 Loss of CO m/z = 184 frag1->frag3 - CO

The Strategic Advantage of Fluorine: An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Transformative Power of Fluorine

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Its versatile framework allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antidepressant, and antihypertensive effects.[1][2] Notable indole-containing drugs such as the anticancer agent vincristine and the antihypertensive drug reserpine underscore the therapeutic significance of this heterocyclic system.[1]

In the quest to refine and enhance the pharmacological properties of bioactive molecules, the strategic incorporation of fluorine atoms has emerged as a powerful tool in drug design.[3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] The introduction of fluorine can alter the electronic properties of the indole ring, modulate pKa values, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] This guide provides a comprehensive technical overview of the diverse biological activities of fluorinated indole derivatives, with a focus on their applications in oncology, infectious diseases, and neuropharmacology.

Part 1: Anticancer Activity of Fluorinated Indole Derivatives

The development of novel anticancer agents is a critical area of research, and fluorinated indoles have demonstrated significant promise in this domain.[2][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival.[4]

Targeting Key Signaling Pathways in Cancer

Kinase Inhibition: A prominent mechanism of action for many fluorinated indole-based anticancer agents is the inhibition of protein kinases.[5] For instance, Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][6][7] By blocking the signaling of RTKs such as VEGFR and PDGFR, Sunitinib disrupts tumor angiogenesis and cell proliferation.[7][8]

Induction of Apoptosis: Several novel fluorinated indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][7] For example, certain indole-based 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis in colorectal carcinoma cell lines.[8] The mechanism often involves the activation of caspases and the disruption of mitochondrial function.[5][9]

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some fluorinated indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Diagram 1: General Anticancer Mechanisms of Fluorinated Indoles

anticancer_mechanisms FI Fluorinated Indole Derivative Kinase Receptor Tyrosine Kinase (RTK) FI->Kinase Inhibition Apoptosis Induction of Apoptosis FI->Apoptosis Tubulin Tubulin Polymerization FI->Tubulin Inhibition Signal Signal Transduction Pathway Kinase->Signal Activation Proliferation Cell Proliferation & Angiogenesis Signal->Proliferation Stimulation Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle CellCycle->Apoptosis

Caption: Key anticancer mechanisms of fluorinated indole derivatives.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substitutions on the indole ring, as well as the nature of other substituents, play a crucial role in determining the anticancer potency. For instance, studies on certain indole derivatives have shown that substitution at the N-1 position of the indole ring can significantly enhance anticancer activity.[4] Specifically, a hydroxymethyl substituent at N-1 was found to be more effective than other groups in increasing cytotoxic effects.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated indole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-based 1,3,4-OxadiazoleHCT116 (Colon)6.43[8]
Indole-based 1,3,4-OxadiazoleA549 (Lung)9.62[8]
Indole-based 1,3,4-OxadiazoleA375 (Melanoma)8.07[8]
Indole-based SulfonohydrazideMCF-7 (Breast)13.2[10]
Indole-based SulfonohydrazideMDA-MB-468 (Breast)8.2[10]
Indole-Sulfonamide DerivativeMOLT-3 (Leukemia)2.79 - 8.17[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram 2: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of fluorinated indole derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Part 2: Antimicrobial and Antiviral Activity

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12][13] Fluorinated indole derivatives have shown considerable potential as both antibacterial and antiviral agents.[14][15]

Antibacterial Activity

Fluorinated indoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[14] For example, novel fluorinated benzothiophene-indole hybrids have been identified as effective antibacterials against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[13] The proposed mechanism of action for some of these compounds is the inhibition of bacterial pyruvate kinase.[13]

Antiviral Activity

Several fluorinated indole derivatives have been reported to exhibit potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[15] Some fluorinated indole-carboxamide derivatives have shown high potency in inhibiting HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[15] The mechanism of action for some of these compounds involves the inhibition of HIV-1 attachment to the host cell.[6]

Quantitative Data on Antimicrobial and Antiviral Activity

The following table summarizes the antimicrobial and antiviral activity of selected fluorinated indole derivatives, expressed as Minimum Inhibitory Concentration (MIC) for bacteria and EC50 for viruses.

Compound ClassOrganism/VirusMIC (µg/mL) or EC50 (nM)Reference
Indole-triazole derivativeS. aureus3.125 - 50[16]
Indole-triazole derivativeE. coli3.125 - 50[16]
Indole-triazole derivativeC. albicans3.125 - 50[16]
Fluorinated indole-carboxamideHIV-1 WT2.0 - 4.6 nM[15]
4-Fluoroindole derivativeHIV-1 WT0.5 nM[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]

Diagram 3: Broth Microdilution Assay Workflow

MIC_Workflow A Prepare serial dilutions of compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the fluorinated indole derivative in a 96-well microtiter plate containing a suitable broth medium.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Part 3: Neurological and Other Activities

Fluorinated indole derivatives also exhibit a range of other biological activities, including effects on the central nervous system (CNS). For example, vilazodone, a fluorinated indole derivative, acts as an antidepressant by inhibiting the serotonin transporter (SERT) and acting as a partial agonist of the 5-HT1A receptor.[1] The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier, a critical property for CNS-acting drugs.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective approach for the discovery and development of novel therapeutic agents with a wide range of biological activities. Fluorinated indole derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuropharmacological agents. Future research in this area will likely focus on the synthesis of novel fluorinated indole libraries and their screening against a broader range of biological targets. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation fluorinated indole-based drugs with improved efficacy, selectivity, and pharmacokinetic properties.

References

The Strategic Intermediate: A Technical Guide to Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into this versatile heterocycle can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity.[2] Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate emerges as a pivotal intermediate, embodying the advantages of this fluorination strategy. Its true significance is highlighted by its role as a key building block in the synthesis of advanced therapeutic agents, most notably the focal adhesion kinase (FAK) inhibitor, GSK2256098, a compound investigated for its potential in oncology.[3][4][5]

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical application in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a pharmaceutical intermediate begins with its fundamental properties.

PropertyValueSource
CAS Number 886362-67-0[6]
Molecular Formula C₁₂H₁₁F₂NO₂[6]
Molecular Weight 239.22 g/mol [6]
Monoisotopic Mass 239.07579 Da[1]
Appearance White to off-white solid
Predicted XlogP 2.9[1]

Synthesis of this compound: A Mechanistic Approach

The construction of the 4,5-difluoro-2-methyl-1H-indole-3-carboxylate scaffold is elegantly achieved through a two-step classical named reaction sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This synthetic strategy offers a robust and versatile route to a wide array of substituted indoles.

The Japp-Klingemann/Fischer Indole Synthesis Pathway

G A 2,3-Difluoroaniline B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, HCl) D Hydrazone Intermediate B->D  Japp-Klingemann Reaction C Ethyl 2-methylacetoacetate C->D E This compound D->E  Fischer Indole Synthesis (Acid catalyst, Heat) G A This compound B Modified Indole Intermediate A->B  Ester Hydrolysis/Amidation D GSK2256098 (FAK Inhibitor) B->D  Coupling Reactions C Other Synthetic Precursors C->D

References

An In-depth Technical Guide to Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate: Synthesis, Identification, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a ubiquitous motif in biologically active molecules, and the strategic incorporation of fluorine atoms can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, identification, and potential applications of this specific fluorinated indole derivative, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical and Structural Identification

A precise understanding of the molecular characteristics of this compound is fundamental for its application in research and development.

CAS Number: 886362-67-0[2]

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₁₂H₁₁F₂NO₂[2]
Molecular Weight 239.22 g/mol [2]
Exact Mass 239.07579 Da[3]
Appearance Predicted: White to off-white solidN/A
Density 1.321 g/cm³ (Predicted)N/A
Boiling Point 352.8 °C at 760 mmHg (Predicted)N/A
Refractive Index 1.574 (Predicted)N/A

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis , a robust and widely utilized method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

Logical Workflow for Synthesis

cluster_0 Step 1: Preparation of 2,3-Difluorophenylhydrazine cluster_1 Step 2: Fischer Indole Synthesis A 2,3-Difluoroaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (Na₂SO₃ or SnCl₂) B->C D 2,3-Difluorophenylhydrazine C->D E 2,3-Difluorophenylhydrazine G Condensation & Cyclization (Acid Catalyst, e.g., H₂SO₄, PPA) E->G F Ethyl 2-methylacetoacetate F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methodologies for the Fischer indole synthesis.

Step 1: Preparation of 2,3-Difluorophenylhydrazine

The synthesis of the key precursor, 2,3-difluorophenylhydrazine, begins with the diazotization of 2,3-difluoroaniline, followed by reduction of the resulting diazonium salt.

  • Diazotization: 2,3-Difluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.[4][5][6][7]

  • Reduction: The cold diazonium salt solution is then added to a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.[8] Careful control of pH and temperature is crucial during this step to ensure efficient reduction to the desired hydrazine. The product, 2,3-difluorophenylhydrazine, can be isolated as its hydrochloride salt.

Step 2: Fischer Indole Synthesis

  • A mixture of 2,3-difluorophenylhydrazine (or its hydrochloride salt) and an equimolar amount of ethyl 2-methylacetoacetate is prepared in a suitable solvent, such as ethanol or acetic acid.

  • An acid catalyst, for example, concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added cautiously.[9]

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield this compound.

Spectroscopic and Chromatographic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the title compound. The predicted spectral features are as follows:

  • ¹H NMR:

    • An ethyl ester pattern: a quartet around 4.3 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).

    • A singlet for the C2-methyl group around 2.5 ppm.

    • A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).

    • Two aromatic protons on the benzene ring, which will appear as complex multiplets due to H-H and H-F coupling.

  • ¹³C NMR:

    • Signals for the ethyl ester carbons (~165 ppm for C=O, ~60 ppm for O-CH₂, and ~14 ppm for CH₃).

    • A signal for the C2-methyl group around 12-15 ppm.

    • Multiple signals in the aromatic region (100-140 ppm), with the carbons directly attached to fluorine exhibiting large C-F coupling constants. The C4 and C5 carbons will show characteristic splitting patterns.

  • ¹⁹F NMR:

    • Two distinct signals in the typical aromatic fluorine region, each exhibiting coupling to each other and to nearby protons. This spectrum is crucial for confirming the positions of the fluorine atoms.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 239 or 240, respectively.

  • Fragmentation Pattern: Common fragmentation pathways for ethyl indole-3-carboxylates include the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester functionality.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

  • System: A reverse-phase C18 column is typically employed.[12]

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is commonly used.

  • Detection: UV detection is suitable, with indole derivatives generally exhibiting strong absorbance in the range of 220-280 nm.[12]

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules.

A This compound B Hydrolysis (e.g., LiOH, H₂O) A->B F Reduction (e.g., LiAlH₄) A->F H N-Alkylation/Arylation (e.g., Alkyl halide, Base) A->H C 4,5-Difluoro-2-methyl-1H-indole-3-carboxylic acid B->C D Amide Coupling (e.g., Amine, Coupling Reagent) C->D E Amide Derivatives D->E G (4,5-Difluoro-2-methyl-1H-indol-3-yl)methanol F->G I N-Substituted Indole Derivatives H->I

Caption: Key chemical transformations of this compound.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid. This acid is a key intermediate for the formation of amide derivatives through coupling with various amines.

  • Ester Reduction: The ester can be reduced to the corresponding alcohol, (4,5-difluoro-2-methyl-1H-indol-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride.

  • N-Functionalization: The indole nitrogen can be alkylated or arylated under basic conditions to introduce further diversity into the molecular scaffold.[13]

The presence of the difluoro substitution pattern on the benzene ring makes this compound an attractive building block for the synthesis of kinase inhibitors and other targeted therapies, where fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its preparation via the Fischer indole synthesis is a well-established and adaptable method. A thorough understanding of its spectroscopic and chromatographic properties is essential for its unambiguous identification and quality control. The strategic placement of two fluorine atoms on the indole core provides a unique opportunity for the development of novel therapeutic agents with enhanced pharmacological profiles. This guide serves as a foundational resource for scientists working with this and related fluorinated indole derivatives.

References

The Synthesis of Substituted Indoles: A Comprehensive Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most privileged scaffolds in medicinal chemistry and materials science. Its unique electronic properties and its ability to participate in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, have made it a cornerstone in the design of countless biologically active agents. From the neurotransmitter serotonin to the anti-migraine drug sumatriptan and the blockbuster anti-inflammatory indomethacin, the indole motif is a recurring feature in molecules that modulate physiological processes. The development of robust and versatile synthetic methods to access functionally diverse substituted indoles is, therefore, a critical endeavor for researchers in drug discovery and chemical biology.

This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted indoles, ranging from venerable named reactions to modern transition-metal-catalyzed approaches. The focus is not merely on procedural details but on the underlying mechanistic principles that govern these transformations, offering insights into the rational selection of synthetic routes and the optimization of reaction conditions.

Classical Approaches to Indole Synthesis

The foundations of indole synthesis were laid with a series of powerful named reactions that remain relevant today for their reliability and scalability in accessing specific substitution patterns.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole core. The reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions.

Mechanism and Mechanistic Insights: The reaction proceeds through several key steps:

  • Formation of an arylhydrazone from the condensation of the arylhydrazine and the carbonyl compound.

  • Tautomerization of the hydrazone to its enamine form.

  • A-sigmatropic rearrangement (a Claisen-type rearrangement) of the enamine to form a di-imine intermediate.

  • Rearomatization of the benzene ring, followed by cyclization and the elimination of ammonia to furnish the final indole product.

The choice of acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) is crucial and can significantly influence the reaction's outcome. The key-sigmatropic rearrangement is the bond-forming step that establishes the indole's bicyclic structure.

Fischer_Indole_Synthesis cluster_mechanism Reaction Mechanism cluster_product Product A Arylhydrazine C Arylhydrazone Formation A->C B Aldehyde or Ketone B->C D Tautomerization to Enamine C->D H+ E [3,3]-Sigmatropic Rearrangement D->E Heat, H+ F Rearomatization & Cyclization E->F G Elimination of NH3 F->G H Substituted Indole G->H

Caption: The Fischer Indole Synthesis Workflow.

Representative Protocol: Synthesis of 2-Phenylindole

This two-step procedure involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

  • Procedure:

    • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.

    • The hot mixture is dissolved in 80 mL of 95% ethanol.

    • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

    • The product is collected by filtration and washed with 25 mL of cold ethanol.

    • The solid is dried under reduced pressure. Typical yield is 87-91%.

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).

  • Procedure:

    • An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is prepared in a tall beaker.

    • The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously.

    • After 3-4 minutes, the mass will become liquid, and the evolution of white fumes will begin.

    • The beaker is removed from the bath, and stirring is continued for 5 minutes.

    • The hot reaction mixture is poured into 400 mL of water, followed by the addition of glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

    • The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that constructs the indole ring from an α-halo-ketone and an excess of an arylamine.

Mechanism and Mechanistic Insights:

  • The reaction begins with the nucleophilic substitution of the halogen in the α-halo-ketone by the arylamine to form an α-arylamino-ketone.

  • A second molecule of the arylamine then condenses with the ketone carbonyl to form an enamine intermediate.

  • This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.

  • A subsequent dehydration step yields the final indole product.

The use of a large excess of the arylamine is a characteristic feature of this reaction, as it serves as both a reactant and a solvent.

Bischler_Mohlau_Synthesis cluster_mechanism Reaction Mechanism cluster_product Product A α-Halo-ketone C α-Arylamino-ketone Formation (SN2) A->C B Arylamine (excess) B->C D Condensation with 2nd Arylamine C->D E Intramolecular Electrophilic Cyclization D->E F Dehydration & Aromatization E->F G Substituted Indole F->G

Caption: The Bischler-Möhlau Indole Synthesis Workflow.

Representative Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

Modern modifications, such as the use of microwave irradiation, have significantly improved the Bischler-Möhlau reaction by reducing reaction times and improving yields.

  • Materials: 2-Bromoacetophenone, Aniline, Lithium Bromide (catalyst).

  • Procedure:

    • A mixture of 2-bromoacetophenone, a 3-fold excess of aniline, and a catalytic amount of lithium bromide is placed in a microwave reactor vessel.

    • The mixture is irradiated with microwaves at a controlled temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes).

    • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous acid to remove excess aniline.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 2-phenylindole.

The Reissert Indole Synthesis

The Reissert synthesis is a versatile method for preparing indoles, particularly those bearing a carboxylic acid group at the 2-position, from o-nitrotoluene and diethyl oxalate.

Mechanism and Mechanistic Insights:

  • The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene with a strong base, typically sodium ethoxide, to form a carbanion.

  • This carbanion then undergoes a Claisen condensation with diethyl oxalate to form an o-nitrophenylpyruvic acid ethyl ester.

  • Reductive cyclization of the nitro group, commonly using zinc in acetic acid or catalytic hydrogenation, leads to the formation of the indole-2-carboxylic acid, which can be subsequently decarboxylated if desired.

This method is particularly valuable for the synthesis of indoles with electron-donating or -withdrawing groups on the benzene ring.

Reissert_Synthesis cluster_mechanism Reaction Mechanism cluster_product Product A o-Nitrotoluene C Claisen Condensation A->C NaOEt B Diethyl Oxalate B->C D Formation of o-Nitrophenylpyruvic Ester C->D E Reductive Cyclization (e.g., Zn/AcOH) D->E F Indole-2-carboxylic Acid E->F

Caption: The Reissert Indole Synthesis Workflow.

Representative Protocol: Synthesis of Indole-2-carboxylic Acid

  • Materials: o-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Zinc dust, Glacial acetic acid.

  • Procedure:

    • o-Nitrotoluene is added to a solution of sodium ethoxide in absolute ethanol.

    • Diethyl oxalate is then added dropwise to the cooled mixture, which is then stirred at room temperature until the reaction is complete.

    • The resulting ethyl o-nitrophenylpyruvate is isolated after an acidic workup.

    • The ester is then subjected to reductive cyclization by heating with zinc dust in glacial acetic acid.

    • After the reaction, the mixture is filtered to remove excess zinc, and the filtrate is cooled to crystallize the product, indole-2-carboxylic acid.

Modern Era: Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and access to previously challenging substitution patterns.

The Heck-Mizoroki Reaction

While not a de novo indole synthesis, the Heck reaction is a powerful tool for the C2- and C3-alkenylation of pre-existing indoles, which is a critical transformation in the synthesis of complex indole alkaloids and pharmaceuticals.

The Sonogashira Coupling

The Sonogashira coupling of o-haloanilines with terminal alkynes, followed by a cyclization step, provides a convergent and flexible route to 2- and 2,3-substituted indoles.

Mechanism and Mechanistic Insights:

  • A palladium(0) catalyst and a copper(I) co-catalyst mediate the coupling of an o-haloaniline with a terminal alkyne.

  • The resulting o-alkynyl-aniline can then be induced to cyclize under either basic (e.g., KOtBu) or acidic conditions, or by using another transition-metal catalyst (e.g., Au, Pt).

  • The cyclization proceeds via an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, followed by isomerization to the aromatic indole.

Sonogashira_Indole_Synthesis cluster_mechanism Reaction Mechanism cluster_product Product A o-Haloaniline C Sonogashira Coupling (Pd(0), Cu(I)) A->C B Terminal Alkyne B->C D o-Alkynyl-aniline Intermediate C->D E Intramolecular Cyclization D->E Base or Metal Catalyst F Substituted Indole E->F

Caption: Sonogashira Coupling and Cyclization for Indole Synthesis.

Representative Protocol: One-Pot Synthesis of 2-Phenylindole

  • Materials: 2-Iodoaniline, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N).

  • Procedure:

    • To a degassed solution of 2-iodoaniline and phenylacetylene in triethylamine are added catalytic amounts of PdCl₂(PPh₃)₂ and CuI.

    • The reaction mixture is stirred at room temperature or gently heated until the Sonogashira coupling is complete (monitored by TLC or LC-MS).

    • A base, such as potassium tert-butoxide, is then added to the reaction mixture, which is heated to effect the intramolecular cyclization.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried, concentrated, and purified by column chromatography to yield 2-phenylindole.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, can be ingeniously applied to indole synthesis through an intramolecular cyclization of a suitably functionalized precursor. A common strategy involves the intramolecular amination of an o-halostyrene derivative bearing a nitrogen nucleophile.

Summary of Key Synthetic Methods
MethodKey Starting MaterialsKey Reagents/CatalystsPrimary Product TypeKey Advantages
Fischer Arylhydrazine, Aldehyde/KetoneAcid (Brønsted or Lewis)2,3-Disubstituted IndolesWide applicability, scalable
Bischler-Möhlau α-Halo-ketone, ArylamineExcess arylamine, Heat2-ArylindolesAccess to 2-arylindoles
Reissert o-Nitrotoluene, Diethyl oxalateStrong base, Reducing agentIndole-2-carboxylic acidsAccess to C2-carboxylated indoles
Sonogashira o-Haloaniline, Terminal alkynePd(0)/Cu(I) catalysts, Base2- or 2,3-Substituted IndolesConvergent, high functional group tolerance

Conclusion and Future Outlook

The synthesis of substituted indoles has a rich history and continues to be an area of intense research. While classical methods like the Fischer and Reissert syntheses remain valuable for their robustness, modern palladium-catalyzed reactions have opened up new avenues for the construction of complex and highly functionalized indole derivatives under mild conditions. The ongoing development of novel catalytic systems with improved efficiency, selectivity, and substrate scope will undoubtedly lead to even more powerful tools for the synthesis of this important heterocyclic scaffold, further empowering research in drug discovery and materials science. The ability to rationally design and efficiently synthesize novel indole-based molecules will be a key driver of innovation in these fields for the foreseeable future.

An In-depth Technical Guide on the Safety and Handling of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS No. 886362-67-0).[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on hazard identification, personal protective equipment (PPE), storage, disposal, and emergency response. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity. By integrating authoritative data and field-proven insights, this guide aims to be an indispensable resource for the safe and effective utilization of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a fluorinated indole derivative.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. Given its role as a key building block in organic synthesis, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success.[3]

Key Identifiers and Properties:

Property Value Source
Chemical Name This compound [1][2]
CAS Number 886362-67-0 [1][2]
Molecular Formula C12H11F2NO2 [1][2]
Molecular Weight 239.22 g/mol [2]
Physical State Assumed to be a solid powder, typical for such compounds. [4]
Boiling Point 352.8°C at 760 mmHg [2]

| Density | 1.321 g/cm³ |[2] |

The presence of the difluoro-indole core necessitates a proactive and informed approach to safety. The protocols outlined herein are designed to mitigate risks and ensure that this valuable compound can be handled with confidence.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive risk assessment. This process begins with understanding the intrinsic hazards of the material and evaluating the potential for exposure during planned experimental procedures.

GHS Classification and Hazard Statements

Based on data from the European Chemicals Agency (ECHA), this compound has the following GHS classifications:

Hazard ClassGHS CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[5]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[5]

A "Warning" signal word is associated with this compound.[1] These classifications are the primary drivers for the handling and PPE recommendations that follow. The causality is direct: the potential for skin, eye, and respiratory irritation dictates the use of specific barriers to prevent contact.

Toxicological Profile

While specific toxicological data for this exact compound is not extensively published, the hazard classifications suggest that it should be handled with the assumption of it being a hazardous substance.[6] Indole derivatives, in general, can exhibit a range of biological activities.[3] Therefore, minimizing exposure through all potential routes—inhalation, ingestion, and dermal contact—is a critical safety principle.

Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment should be conducted. This is not merely a paperwork exercise but a dynamic thought process to ensure all safety aspects are considered.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards (H315, H319, H335) B Evaluate Experimental Procedure (e.g., weighing, dissolving, reaction) A->B informs C Assess Exposure Potential (Inhalation, Dermal, Eye) B->C determines D Implement Control Measures (PPE, Fume Hood, etc.) C->D requires E Develop Emergency Plan (Spill, Exposure) D->E supports F Proceed with Experiment E->F enables

Caption: A logical workflow for conducting a risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Based on the identified hazards, a multi-layered approach to protection is necessary. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring where dust can be generated, must be performed in a certified chemical fume hood. This is the primary defense against respiratory exposure (mitigating the H335 risk).

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by the compound.

  • Hand Protection: Wear nitrile gloves. Nitrile provides a good barrier against a wide range of chemicals and is suitable for handling solid compounds. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes, directly addressing the H319 hazard of serious eye irritation.[5] A face shield may be required for procedures with a higher risk of splashing.[7]

  • Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be warranted.[5]

  • Respiratory Protection: While working in a fume hood should be sufficient, if for any reason a hood is not available or a large spill occurs outside of containment, a respirator with an appropriate particulate filter may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[7][8]

Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety and environmental responsibility.

Storage
  • Container: Keep the compound in a tightly closed, clearly labeled container.[5]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Segregation: Do not store with incompatible chemicals to prevent accidental reactions.

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[10] Do not mix with other waste streams unless compatibility has been confirmed.

  • Procedure: Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.[10] Do not dispose of this chemical down the drain or in regular trash.[11]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of a trustworthy safety protocol. The following procedures should be understood by all personnel working with the compound.

Spill Response

The immediate priority in any spill is to ensure personnel safety and prevent the spread of the material.[12]

SpillResponse cluster_spill Powdered Chemical Spill Response A Alert personnel and Isolate the area B Don appropriate PPE A->B C Gently cover the spill with moist absorbent pads to prevent dust generation. B->C D Alternatively, wet the powder with a suitable non-reactive solvent. B->D E Carefully sweep or wipe up the material. C->E D->E F Place waste in a sealed, labeled container. E->F G Decontaminate the area and all equipment. F->G H Contact EH&S for waste disposal. G->H

Caption: Step-by-step workflow for a powdered chemical spill.

Key Spill Response Steps:

  • Evacuate and Alert: Alert others in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, evacuate and call for emergency assistance.[8]

  • Containment and Cleanup:

    • For small spills of this powdered substance, avoid dry sweeping which can create airborne dust.[12][13]

    • Gently cover the spill with moist absorbent pads or wet the powder with a suitable, non-reactive solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[13]

    • Carefully sweep the wetted material into a dustpan and place it in a sealed, leak-proof container for disposal.[10][13]

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.

  • Waste Disposal: Label the waste container clearly and arrange for pickup by your institution's hazardous waste management group.[10]

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Conclusion

This compound is a valuable tool in the arsenal of the modern drug development professional. Its effective use, however, is inextricably linked to a deep respect for its potential hazards. By understanding the causality behind safety protocols—from the use of a fume hood to mitigate respiratory irritation to the specific actions taken during a spill—researchers can create a self-validating system of safety. This guide provides the technical foundation for such a system, empowering scientists to conduct their work with the highest standards of scientific integrity and personal safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, a valuable fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic route commencing with the diazotization of 2,3-difluoroaniline, followed by a Japp-Klingemann reaction to furnish the key hydrazone intermediate. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the target compound. This guide offers in-depth explanations for experimental choices, detailed procedural steps, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated indoles are highly sought-after building blocks in the development of novel therapeutic agents. This compound (C₁₂H₁₁F₂NO₂) is a key intermediate in the synthesis of various biologically active compounds.[3] Its strategic fluorination at the 4 and 5 positions of the indole ring presents a unique substitution pattern for exploring structure-activity relationships (SAR) in drug design.

This application note details a reliable and well-established synthetic pathway to this important molecule, leveraging the classical Japp-Klingemann and Fischer indole synthesis reactions.[4][5] The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized in the second step using the Fischer indole synthesis.

Synthetic_Scheme A 2,3-Difluoroaniline C Ethyl 2-(2,3-difluorophenylhydrazono)propanoate (Hydrazone Intermediate) A->C 1. NaNO₂, HCl 2. Japp-Klingemann Reaction B Ethyl 2-methylacetoacetate B->C D This compound (Target Molecule) C->D Fischer Indole Synthesis (Polyphosphoric Acid)

Caption: Overall synthetic route to this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
2,3-Difluoroaniline≥98%Commercially Available
Sodium NitriteACS ReagentCommercially Available
Hydrochloric Acid (concentrated)ACS ReagentCommercially Available
Ethyl 2-methylacetoacetate≥98%Commercially Available
Sodium AcetateAnhydrous, ≥99%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Polyphosphoric Acid (PPA)115%Commercially Available
Ethyl AcetateACS ReagentCommercially Available
HexanesACS ReagentCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Anhydrous Sodium SulfateACS ReagentCommercially Available

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with stir bars

  • Ice bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2,3-difluorophenylhydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[4] In this step, 2,3-difluoroaniline is first converted to its diazonium salt, which then reacts with ethyl 2-methylacetoacetate. The acetyl group is cleaved during the reaction to yield the desired hydrazone.[2]

Step-by-Step Procedure:

  • Diazotization of 2,3-Difluoroaniline:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,3-difluoroaniline (10.0 g, 77.4 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 81.3 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (11.2 g, 77.7 mmol) and sodium acetate (25.4 g, 309.6 mmol) in ethanol (200 mL).

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution from the previous step to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition. A yellow-orange precipitate should form.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Pour the mixture into 500 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude product under vacuum to yield ethyl 2-(2,3-difluorophenylhydrazono)propanoate as a yellow-orange solid. The crude product is typically of sufficient purity for the next step.

Part 2: Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazone and an aldehyde or ketone under acidic conditions.[5] In this protocol, the hydrazone intermediate is cyclized using polyphosphoric acid (PPA) as the acid catalyst and dehydrating agent.[6]

Step-by-Step Procedure:

  • Cyclization Reaction:

    • In a 250 mL round-bottom flask, add polyphosphoric acid (100 g).

    • Heat the PPA to 80-90 °C with stirring.

    • Carefully add the crude ethyl 2-(2,3-difluorophenylhydrazono)propanoate (from Part 1) portion-wise to the hot PPA over 15-20 minutes. An exothermic reaction will be observed.

    • After the addition is complete, continue heating the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) as the eluent.

    • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford this compound as a crystalline solid.

Reaction Mechanisms

Japp-Klingemann Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt from 2,3-difluoroaniline. The β-keto ester, ethyl 2-methylacetoacetate, is deprotonated to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. The resulting azo compound undergoes hydrolysis and rearrangement to yield the stable hydrazone product.

Japp_Klingemann_Mechanism cluster_0 Diazotization cluster_1 Japp-Klingemann Reaction A Ar-NH₂ B Ar-N₂⁺ A->B NaNO₂, HCl C β-Keto Ester D Enolate C->D Base E Azo Intermediate D->E + Ar-N₂⁺ F Hydrazone E->F Hydrolysis & Rearrangement

Caption: General mechanism of the Japp-Klingemann reaction.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis commences with the tautomerization of the hydrazone to its enamine form.[5] Under acidic conditions, this is followed by a[7][7]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole product.[4]

Fischer_Indole_Mechanism A Hydrazone B Enamine (Tautomer) A->B Tautomerization C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Rearrangement (H⁺) D Di-imine C->D Rearomatization E Cyclized Intermediate D->E Cyclization F Indole Product E->F -NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Characterization and Data Analysis

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Property Expected Value
Molecular Formula C₁₂H₁₁F₂NO₂
Molecular Weight 239.22 g/mol [3]
Appearance Off-white to light brown crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)Predicted shifts: δ 8.2-8.5 (br s, 1H, NH), 7.0-7.4 (m, 2H, Ar-H), 4.3-4.5 (q, J=7.1 Hz, 2H, OCH₂), 2.7-2.8 (s, 3H, CH₃), 1.4-1.6 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)Predicted shifts: δ 165-167 (C=O), 145-155 (Ar-C-F, d), 135-145 (Ar-C-F, d), 110-130 (Ar-C), 100-110 (Ar-C-H), 60-62 (OCH₂), 14-16 (CH₃), 12-14 (OCH₂CH₃)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₂F₂NO₂⁺: 240.08; found: 240.08

Note: Predicted NMR shifts are for guidance only and actual values may vary. The fluorine atoms will cause splitting of adjacent carbon and proton signals.

Troubleshooting

Problem Possible Cause Solution
Low yield of hydrazone Incomplete diazotization.Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation and keep it cold.
Low yield of indole Incomplete cyclization.Increase the reaction time or temperature of the Fischer indole synthesis. Ensure the PPA is of good quality and sufficiently heated.
Side reactions.Ensure the hydrazone intermediate is reasonably pure before proceeding to the cyclization step.
Difficulty in purification Presence of starting material or by-products.Optimize the column chromatography conditions (e.g., try a different solvent system). Recrystallization can also be effective.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable fluorinated indole derivative for use in various research and development applications. The provided characterization data and troubleshooting guide will further assist in achieving successful and reproducible outcomes.

References

Application Notes and Protocols: Fischer Indole Synthesis for Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms into the indole ring system can dramatically enhance a molecule's pharmacological and physicochemical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability.

The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered in 1883, remains a primary method for constructing the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a direct and efficient route to a wide array of substituted indoles.[2] This guide provides an in-depth exploration of the application of the Fischer indole synthesis to the preparation of fluorinated indole derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Influence of Fluorine on the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a cascade of reactions, initiated by the formation of a phenylhydrazone from a (fluorinated) phenylhydrazine and a carbonyl compound.[2] This is followed by tautomerization to an enamine, a key[2][2]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[1]

The strongly electron-withdrawing nature of fluorine substituents on the phenylhydrazine ring significantly influences the reaction kinetics and regioselectivity. This electronic effect can impact the nucleophilicity of the arylhydrazine and the stability of the intermediates, thereby affecting the overall efficiency of the synthesis. For instance, the presence of electron-withdrawing groups can hinder the reaction, sometimes requiring harsher conditions or specific catalysts to achieve good yields.[3]

A critical step in the mechanism is the[2][2]-sigmatropic rearrangement. Theoretical studies have shown that fluorine substitution can affect the activation energy of this step. For instance, in the protonated pathway, a single fluorine substituent on the ketone component can decrease the activation energy of the rearrangement.[4] This highlights the complex interplay of electronic effects that must be considered when designing a synthesis for a specific fluorinated indole.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Key Rearrangement and Cyclization cluster_2 Aromatization A Fluorinated Phenylhydrazine + Ketone/Aldehyde B Fluorophenylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Fluorinated Indole G->H Elimination of NH3 I NH3

Figure 1: Generalized workflow of the Fischer indole synthesis for fluorinated derivatives.

Catalyst Selection: Tailoring Conditions for Fluorinated Substrates

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and is particularly important when dealing with fluorinated substrates. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) are commonly employed.[1]

  • Polyphosphoric Acid (PPA): PPA is a highly effective catalyst, often used for less reactive, electron-deficient fluorinated phenylhydrazines. Its viscous nature can also serve as the reaction medium.[5]

  • Zinc Chloride (ZnCl₂): A versatile and widely used Lewis acid catalyst, ZnCl₂ is effective for a broad range of substrates. It can be used in stoichiometric or catalytic amounts and is often employed in solvent-free conditions or in high-boiling solvents.[6][7]

  • Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times and improve yields, particularly for challenging substrates.[4][8] This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[9]

The optimal catalyst and reaction conditions must be determined empirically, considering the specific substitution pattern of the fluorinated phenylhydrazine and the carbonyl partner.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of representative fluorinated indole derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol describes a general procedure for the synthesis of 6-fluoro-2-methyl-1H-indole using a classic Fischer indole synthesis approach.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: In a separate flask, preheat polyphosphoric acid (10 eq by weight to the hydrazine) to 80-90 °C.

  • Carefully add the (4-fluorophenyl)hydrazone of acetone (or the mixture from step 1 after removing the ethanol under reduced pressure) portion-wise to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 100-120 °C and maintain for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6-fluoro-2-methyl-1H-indole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole

This protocol utilizes microwave irradiation to accelerate the Fischer indole synthesis.

Materials:

  • (3-Bromo-4-fluorophenyl)hydrazine

  • Acetone

  • Zinc chloride (ZnCl₂)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine (3-bromo-4-fluorophenyl)hydrazine (1.0 eq), acetone (1.5 eq), and zinc chloride (1.2 eq) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined by monitoring the reaction.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-fluoro-2-methyl-1H-indole.

Experimental_Workflow A Reactant Mixing (Fluorophenylhydrazine, Carbonyl, Catalyst) B Reaction (Conventional Heating or Microwave) A->B C Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Figure 2: A typical experimental workflow for the Fischer indole synthesis.

Data Presentation: A Comparative Overview

The following table summarizes representative examples of Fischer indole synthesis for various fluorinated derivatives, highlighting the reaction conditions and reported yields.

Fluorinated Indole ProductPhenylhydrazine PrecursorCarbonyl PartnerCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-2-methyl-1H-indole (3-Fluorophenyl)hydrazineAcetoneZnCl₂None1700.575[10]
5-Fluoro-2-methyl-1H-indole (4-Fluorophenyl)hydrazineAcetonePPANone110185N/A
6-Fluoro-2-methyl-1H-indole (4-Fluorophenyl)hydrazineAcetoneH₂SO₄EthanolReflux468N/A
7-Fluoro-2-methyl-1H-indole (2-Fluorophenyl)hydrazineAcetonePPANone100272N/A
5,7-Difluoro-2-methyl-1H-indole (2,4-Difluorophenyl)hydrazineAcetoneEaton's ReagentNone80390N/A
4,5,6,7-Tetrafluoro-2-methyl-1H-indole (2,3,4,5-Tetrafluorophenyl)hydrazineAcetonePPANone130555N/A

Note: "N/A" indicates that a specific reference for this exact transformation was not found in the searched literature, and the conditions are representative examples based on general protocols.

Spectroscopic Data of Fluorinated 2-Methylindoles

The following table provides representative ¹H and ¹³C NMR data for key fluorinated 2-methyl-1H-indole isomers, which is crucial for the characterization of the synthesized compounds.[4]

CompoundSolvent¹H NMR Chemical Shift (δ) ppm¹³C NMR Chemical Shift (δ) ppm
5-Fluoro-2-methyl-1H-indole CDCl₃7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)157.8 (d, J = 234.5 Hz), 135.5, 132.3, 128.9 (d, J = 9.8 Hz), 110.8 (d, J = 9.8 Hz), 105.5 (d, J = 23.5 Hz), 100.2, 13.5
6-Fluoro-2-methyl-1H-indole CDCl₃7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)159.2 (d, J = 236.5 Hz), 136.2, 135.9, 124.9, 121.2 (d, J = 9.9 Hz), 108.6 (d, J = 24.3 Hz), 97.4 (d, J = 25.8 Hz), 13.5

Conclusion and Future Outlook

The Fischer indole synthesis remains a powerful and relevant tool for the synthesis of fluorinated indole derivatives, which are of high value in drug discovery and materials science. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently access a diverse range of these important compounds. The continued development of more efficient and environmentally benign methodologies, such as microwave-assisted synthesis and the use of novel catalytic systems, will further expand the utility of the Fischer indole synthesis in the years to come.

References

The Japp-Klingemann Reaction: A Robust Gateway to Indole-2-Carboxylate Esters for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Among the various synthetic routes to this critical heterocycle, the sequential Japp-Klingemann reaction and Fischer indole synthesis offers a particularly versatile and reliable strategy for the preparation of indole-2-carboxylate esters. These esters are not only valuable intermediates for further functionalization but also exhibit intrinsic biological properties. This comprehensive guide provides an in-depth exploration of the Japp-Klingemann reaction for the synthesis of indole-2-carboxylate esters, complete with detailed protocols, mechanistic insights, and practical guidance for researchers at the forefront of chemical and pharmaceutical sciences.

The Japp-Klingemann reaction itself is a powerful method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryldiazonium salts.[1] The resulting arylhydrazones of α-keto esters are ideal precursors for the subsequent acid-catalyzed cyclization via the Fischer indole synthesis to afford the desired indole-2-carboxylate esters.[2][3] This two-step sequence, often performed in a one-pot fashion, provides a convergent and efficient pathway to a diverse range of substituted indoles.

Mechanistic Insights: A Tale of Two Reactions

The synthesis of indole-2-carboxylate esters via this methodology unfolds in two key stages: the Japp-Klingemann reaction to form the crucial hydrazone intermediate, followed by the Fischer indole synthesis to construct the indole ring.

Part 1: The Japp-Klingemann Reaction - Formation of the Arylhydrazone

The Japp-Klingemann reaction commences with the diazotization of a substituted aniline to form a highly reactive aryldiazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong mineral acid at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.

The subsequent and defining step of the reaction involves the coupling of the aryldiazonium salt with a β-keto-ester, such as ethyl acetoacetate. The reaction is typically carried out in a basic medium, where a base (e.g., sodium acetate) deprotonates the active methylene group of the β-keto-ester to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound.

Under the reaction conditions, this azo intermediate is unstable and undergoes hydrolysis and cleavage of the acetyl group to yield the more stable arylhydrazone of ethyl pyruvate.[4][5]

Japp_Klingemann_Mechanism Aniline Ar-NH₂ (Aniline Derivative) Diazonium Ar-N₂⁺Cl⁻ (Aryldiazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C Azo Ar-N=N-CH(COCH₃)COOEt (Azo Intermediate) Diazonium->Azo Nucleophilic Attack BetaKetoEster CH₃COCH₂COOEt (Ethyl Acetoacetate) Enolate [CH₃COCHCOOEt]⁻ (Enolate) BetaKetoEster->Enolate Base (e.g., NaOAc) Enolate->Azo Nucleophilic Attack Hydrazone Ar-NH-N=C(CH₃)COOEt (Ethyl Pyruvate Arylhydrazone) Azo->Hydrazone Hydrolysis & -CH₃COOH Fischer_Indole_Mechanism Hydrazone Ar-NH-N=C(CH₃)COOEt (Arylhydrazone) Enehydrazine Ar-NH-NH-C(=CH₂)COOEt (Enehydrazine) Hydrazone->Enehydrazine Tautomerization (H⁺) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Intermediate Diamine Intermediate Rearrangement->Intermediate Cyclization Cyclization Intermediate->Cyclization Aminal Cyclized Intermediate (Aminal) Cyclization->Aminal Indole Indole-2-carboxylate Ester Aminal->Indole Elimination of NH₃ Experimental_Workflow Start Start Diazotization Diazotization of Aniline (NaNO₂, HCl, 0-5 °C) Start->Diazotization Coupling Japp-Klingemann Coupling (Ethyl Acetoacetate, NaOAc, 0-5 °C) Diazotization->Coupling Hydrazone Arylhydrazone Intermediate Coupling->Hydrazone Cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization Workup Work-up (Neutralization, Extraction) Cyclization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Ethyl Indole-2-carboxylate Purification->Product

References

Application Notes & Protocols: Strategic N-Position Derivatization of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Electronic Landscape of a Fluorinated Indole Core

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with N-substituted derivatives frequently exhibiting enhanced biological activity or tailored physical properties.[1] The subject of this guide, Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, presents a unique and synthetically valuable core. However, its reactivity is profoundly influenced by its electronic architecture. The presence of two electron-withdrawing fluorine atoms on the benzene ring, coupled with an ethyl carboxylate group at the C3-position, significantly increases the acidity of the N-H proton compared to simpler indoles.[2][3] This heightened acidity facilitates deprotonation but concurrently diminishes the nucleophilicity of the resulting indolate anion, a critical consideration for subsequent functionalization.

This document serves as a comprehensive guide for researchers, providing a detailed exploration of the primary strategies for N-position derivatization—alkylation, arylation, and acylation—tailored specifically to this electron-deficient indole. The protocols herein are designed not merely as procedural steps but as a framework for rational synthetic design, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Workflow Overview: From Precursor to Purified Product

A successful derivatization strategy follows a logical progression from reaction setup to final characterization. The following workflow illustrates the key stages involved in the synthesis and validation of N-substituted indole derivatives.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Characterization start Starting Material: Ethyl 4,5-difluoro-2-methyl -1H-indole-3-carboxylate reagents Select Reagents: - Base - Solvent - Electrophile/Coupling Partner - Catalyst (if needed) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Column Chromatography workup->purify analysis Spectroscopic Analysis (NMR, MS, IR) purify->analysis final_product Pure N-Substituted Product analysis->final_product

Caption: General experimental workflow for N-derivatization.

Part 1: N-Alkylation Methodologies

N-alkylation introduces aliphatic chains, which can modulate lipophilicity, metabolic stability, and receptor binding. Due to the increased acidity of the indole N-H, milder conditions compared to those for electron-rich indoles are often sufficient and desirable to avoid side reactions.

Phase-Transfer Catalysis (PTC) for N-Alkylation

Scientific Rationale: Phase-Transfer Catalysis (PTC) is an exceptionally effective method for alkylating indoles with acidic N-H protons.[1][4] It avoids the need for strong, hazardous bases like sodium hydride (NaH) and anhydrous solvents. The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene). A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), transports the hydroxide ion into the organic phase to deprotonate the indole. The resulting indolate anion remains in the organic phase, where it reacts with the alkyl halide. This technique is mild, scalable, and often leads to clean reactions with simple workups.[5]

Detailed Protocol: N-Benzylation via PTC

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), toluene (10 mL/mmol of indole), benzyl bromide (1.2 eq.), and tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq.).

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Workup: Once complete, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl product.

Mitsunobu Reaction for N-Alkylation with Alcohols

Scientific Rationale: The Mitsunobu reaction is a powerful tool for forming C-N bonds by coupling a nucleophile (the indole) with a primary or secondary alcohol.[6][7] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for stereospecific synthesis. It operates under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups.[8] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Detailed Protocol: N-Alkylation with (R)-2-Butanol

  • Reagent Preparation: In a flame-dried, N₂-purged flask, dissolve this compound (1.0 eq.), (R)-2-butanol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (15 mL/mmol of indole).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 15 minutes. The characteristic color change and formation of a precipitate (triphenylphosphine oxide) indicate reaction progress.[6]

  • Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash it with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify by flash column chromatography (ethyl acetate/hexanes) to afford the N-alkylated product with an inverted stereocenter.

N-Alkylation Method Base/Reagents Solvent Temp. Typical Time Advantages Disadvantages
PTC Aq. NaOH / TBAHSToluene/H₂ORT4-8 hMild, scalable, no anhydrous conditions needed.[4]Requires vigorous stirring; not suitable for base-sensitive electrophiles.
Mitsunobu PPh₃ / DIADAnhydrous THF0 °C to RT12-18 hMild, neutral, stereoinvertive.[7]Stoichiometric byproducts, requires anhydrous conditions.[6]

Part 2: N-Arylation via Transition Metal Catalysis

Introducing an aryl group at the N-position often imparts significant changes in biological activity and is a key transformation in drug discovery.[9][10] This C(aryl)-N bond formation is most reliably achieved using palladium or copper catalysts.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Approach

Scientific Rationale: The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It offers mild reaction conditions and exceptional functional group tolerance. The reaction's success hinges on the catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos) are often required to promote the key reductive elimination step and prevent catalyst decomposition.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-X label3 Reductive Elimination pd_complex2 Amide Complex pd_complex1->pd_complex2 Indole-H, Base label1 Oxidative Addition pd_complex3 Product Complex pd_complex2->pd_complex3 label2 Ligand Exchange pd_complex3->pd0 N-Aryl Indole

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: N-Arylation with 4-Bromoanisole

  • Reaction Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (2.5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and 4-bromoanisole (1.2 eq.).

  • Solvent and Execution: Add anhydrous toluene (10 mL/mmol of indole). Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the N-arylated product.

N-Arylation Method Catalyst System Base Typical Temp. Key Features
Buchwald-Hartwig Pd(0) / Phosphine LigandNaOtBu, Cs₂CO₃80-110 °CBroad scope, mild conditions, ligand-dependent.[12][13]
Ullmann Condensation CuI / Ligand (e.g., diamine)K₂CO₃, Cs₂CO₃110-170 °CInexpensive catalyst, effective for aryl iodides.[9][14][15]

Part 3: N-Acylation

N-acylation is generally the most straightforward derivatization, creating N-acylindoles or "indolides." These products are valuable synthetic intermediates and can exhibit biological activity. The reaction is typically rapid and high-yielding.

Scientific Rationale: The N-H proton of the target indole is sufficiently acidic to react directly with highly electrophilic acylating agents like acyl chlorides or anhydrides. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct generated.[16] For this electron-deficient indole, deprotonation prior to acylation with a base like NaH can also be highly effective.[17]

Detailed Protocol: N-Acetylation with Acetyl Chloride

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (10 mL/mmol) in a flask under N₂.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq.).

  • Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq.) dropwise. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by a short plug of silica gel or recrystallization.

Part 4: Characterization of N-Substituted Products

Confirmation of successful N-derivatization is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-H proton (typically > 8 ppm for indoles). Concurrently, new signals characteristic of the introduced alkyl, aryl, or acyl group will appear. For example, in N-benzylation, a new singlet around 5.5-5.8 ppm for the benzylic -CH₂- protons would be expected.[18]

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the indole ring carbons, particularly C2, C7a, and C3a, will be observed upon N-substitution.[19] New signals for the substituent will also be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-substituted product, confirming the addition of the new group.

Conclusion: A Strategic Guide to Derivatization

The derivatization of this compound at the N-position is a highly achievable goal with the appropriate choice of methodology. The electron-deficient nature of the ring system, while a challenge, can be leveraged to one's advantage by enabling the use of milder reaction conditions, particularly for N-alkylation. For more complex C-N bond formations, modern catalytic methods like the Buchwald-Hartwig amination provide a reliable and high-yielding path forward. By understanding the electronic properties of the starting material and the mechanisms of these key reactions, researchers can strategically design and execute syntheses to access a diverse library of novel indole derivatives for further investigation.

References

Application Notes and Protocols: Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including many approved pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this scaffold can profoundly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[3][4][5] This document provides a detailed guide for researchers on the application of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We present its chemical properties, key synthetic transformations, and step-by-step protocols for its use in creating diverse chemical libraries for drug discovery.

Introduction: The Strategic Advantage of Fluorinated Indoles

The substitution of hydrogen with fluorine is a widely employed strategy in modern drug design. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting powerful electronic effects.[5] These effects can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulate pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's solubility, absorption, and target engagement.[6]

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, leading to increased potency.[5]

The 4,5-difluoro substitution pattern on the indole ring is particularly noteworthy. It significantly alters the electronic landscape of the benzene portion of the scaffold, influencing the reactivity of the entire molecule and providing a unique vector for structure-activity relationship (SAR) studies. This makes this compound an invaluable starting material for accessing novel chemical space.

Compound Profile: this compound

This compound serves as a robust starting point for a variety of synthetic routes. Its key functional groups—the ethyl ester at the 3-position and the N-H of the indole ring—are amenable to a wide range of chemical modifications.

PropertyValueSource
CAS Number 886262-67-0[7][8]
Molecular Formula C₁₂H₁₁F₂NO₂[7][8]
Molecular Weight 239.22 g/mol [8]
Appearance Off-white to light yellow solid[9]
Boiling Point 352.8 °C at 760 mmHg[8]
Density 1.321 g/cm³[8]

Key Synthetic Transformations and Applications

The true utility of this compound lies in its capacity to be transformed into a variety of key intermediates. The following workflow illustrates the primary synthetic pathways available from this starting material.

G A Ethyl 4,5-difluoro-2-methyl- 1H-indole-3-carboxylate B 4,5-difluoro-2-methyl- 1H-indole-3-carboxylic acid A->B  Ester Hydrolysis C N-Substituted Indole Esters A->C N-Alkylation / N-Arylation   D Diverse Amide Library (Final Compounds) B->D  Amide Coupling E N-Substituted Carboxylic Acids C->E  Ester Hydrolysis E->D  Amide Coupling

Caption: Primary synthetic routes from the title compound.

Saponification (Ester Hydrolysis)

The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically high-yielding and creates a crucial intermediate, 4,5-difluoro-2-methyl-1H-indole-3-carboxylic acid, which is primed for amide coupling reactions. Alkaline hydrolysis is generally preferred as it is less prone to side reactions and proceeds to completion.[10]

Amide Bond Formation

The resulting carboxylic acid is a versatile handle for generating large libraries of drug candidates via amide coupling.[11] By coupling the acid with a diverse range of commercially available amines, researchers can systematically explore the chemical space around the indole core to optimize for potency, selectivity, and pharmacokinetic properties. Common coupling reagents like EDC/HOBt or HATU are highly effective for this transformation.[12]

N-Alkylation and N-Arylation

The indole nitrogen (N-H) provides another site for diversification. It can be alkylated or arylated to introduce substituents that can probe additional binding pockets in a target protein or block metabolic attack.[13] Classical conditions often involve a strong base like sodium hydride in an aprotic polar solvent such as DMF, followed by the addition of an alkyl or aryl halide.[13]

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step.

Protocol 1: Saponification of this compound

Objective: To synthesize 4,5-difluoro-2-methyl-1H-indole-3-carboxylic acid.

Causality: This protocol uses an excess of aqueous base (NaOH) to drive the hydrolysis of the ethyl ester to completion. Ethanol is used as a co-solvent to ensure the solubility of the starting material. The reaction is heated to increase the rate of hydrolysis.[10][14] Acidification post-reaction protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of ester).

  • Base Addition: Prepare a solution of NaOH (3.0 eq) in water (approx. 5 mL per gram of NaOH) and add it to the stirred ester solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Acidification): Dilute the remaining aqueous residue with water. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 2M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 4,5-difluoro-2-methyl-1H-indole-3-carboxylic acid is typically of sufficient purity for the next step.

Protocol 2: General Amide Coupling using EDC/HOBt

Objective: To synthesize an amide derivative from 4,5-difluoro-2-methyl-1H-indole-3-carboxylic acid.

Causality: This protocol uses a carbodiimide (EDC) to activate the carboxylic acid.[15] 1-Hydroxybenzotriazole (HOBt) is added as a catalyst and to suppress side reactions, notably racemization if chiral amines are used.[12] A tertiary amine base like DIPEA is used to neutralize the HCl salt of EDC and to scavenge the acid produced during the reaction. DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve a wide range of substrates.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Carboxylic Acid, Amine, HOBt, and DIPEA in DMF B Cool to 0 °C A->B C Add EDC (portion-wise) B->C D Warm to Room Temperature (Stir 4-16h) C->D E Monitor by LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with aq. LiCl, NaHCO₃, Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for a typical EDC/HOBt amide coupling.

Materials:

  • 4,5-difluoro-2-methyl-1H-indole-3-carboxylic acid (1.0 eq)

  • Desired Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Lithium Chloride (LiCl) solution, Sodium Bicarbonate (NaHCO₃) solution, Brine

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion using LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[15]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.1Nucleophile
EDC1.2Coupling Reagent (Activates COOH)
HOBt1.2Catalyst / Racemization Suppressant
DIPEA3.0Non-nucleophilic base

Conclusion and Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols outlined in this guide provide a robust framework for its transformation into key carboxylic acid intermediates and subsequent diversification into extensive amide libraries. The strategic placement of the difluoro motif offers a distinct advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. Researchers are encouraged to use these methods as a foundation for building novel, biologically active molecules targeting a wide range of diseases.

References

Application Notes and Protocols: Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold in Antiviral Therapy

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatile bicyclic aromatic heterocycle is a common feature in numerous natural products and synthetic compounds with significant pharmacological activities.[3][4] In the realm of antiviral drug discovery, indole derivatives have emerged as a promising class of therapeutic agents, exhibiting potent activity against a diverse range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus (DENV), Zika virus (ZIKV), and influenza virus.[1][3][5][6]

The antiviral mechanisms of indole-based compounds are varied, targeting both viral and host-cell factors essential for viral replication.[5] These mechanisms include the inhibition of viral entry and fusion, interference with viral enzymes such as reverse transcriptase, protease, and integrase, and disruption of the viral replication complex.[2] Given this precedent, novel, synthetically accessible indole derivatives represent a fertile ground for the discovery of new antiviral lead compounds.

This document provides detailed application notes and protocols for the investigation of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS: 886362-67-0) as a potential antiviral agent. While direct antiviral data for this specific molecule is not yet prevalent in public literature, its structural features—a classic indole core with fluorine substitutions known to often enhance metabolic stability and binding affinity—make it a compelling candidate for screening and development.[7]

Compound Profile: this compound

PropertyValueSource
CAS Number 886362-67-0[8][9]
Molecular Formula C12H11F2NO2[8][9]
Molecular Weight 239.22 g/mol [8]
Appearance White to off-white powder/crystals[7]
Solubility Soluble in DMSO, DMF, MethanolGeneral knowledge
Purity >97% (commercially available)[7][10]

Rationale for Antiviral Screening

The rationale for screening this compound is built upon the established success of the indole pharmacophore in antiviral drug development.[3][4] The difluoro substitution at the 4 and 5 positions of the benzene ring is of particular interest. Fluorine atoms can alter the electronic properties of the molecule and enhance its binding affinity to target proteins through favorable electrostatic interactions. Furthermore, fluorination can improve metabolic stability and bioavailability, key attributes for a successful drug candidate.[7]

This application note will outline a primary screening workflow to assess the broad-spectrum antiviral potential of this compound. The proposed workflow is designed to be adaptable for various viruses and cell lines, allowing researchers to tailor the protocols to their specific interests and laboratory capabilities.

Experimental Workflow for Antiviral Screening

The initial assessment of a novel compound for antiviral activity involves a multi-step process. The primary goal is to determine if the compound can inhibit viral replication at non-toxic concentrations. A typical workflow is depicted below.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT, MTS) Compound_Prep->Cytotoxicity Antiviral Antiviral Assay (EC50) (e.g., CPE Reduction) Compound_Prep->Antiviral Cell_Culture Cell Line Culture (e.g., Vero, A549, MT-4) Cell_Culture->Cytotoxicity Cell_Culture->Antiviral Virus_Stock Virus Stock Preparation & Titration (e.g., TCID50) Virus_Stock->Antiviral Data_Analysis Calculate CC50 & EC50 Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Data_Analysis->SI_Calc Advanced_Protocols Primary_Hit Primary Hit Identified (High SI) Broad_Spectrum Broad-Spectrum Screening (Test against a panel of viruses) Primary_Hit->Broad_Spectrum Mechanism_Action Mechanism of Action Studies Primary_Hit->Mechanism_Action In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Broad_Spectrum->In_Vivo Time_of_Addition Time-of-Addition Assay Mechanism_Action->Time_of_Addition Enzyme_Assay Specific Enzyme Assays (e.g., RT, Protease) Mechanism_Action->Enzyme_Assay Resistance Resistance Studies Mechanism_Action->Resistance Mechanism_Action->In_Vivo

References

Protocol for N-Alkylation of Indole-2-Carboxylate Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indole-2-Carboxylates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] In fact, indole is one of the most frequently encountered nitrogen-containing heterocycles in drugs approved by the U.S. Food and Drug Administration.[1] While synthetic modifications most commonly occur at the C2 and C3 positions due to their inherent nucleophilicity, functionalization of the indole nitrogen (N1 position) offers a crucial vector for modulating the biological activity, physicochemical properties, and metabolic stability of these compounds.[1] N-alkylated indole-2-carboxylate esters, in particular, are valuable intermediates in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents.[2][3][4]

This comprehensive guide provides detailed protocols and expert insights for the successful N-alkylation of indole-2-carboxylate esters. We will delve into the mechanistic underpinnings of this transformation, present multiple field-proven protocols, and offer a thorough troubleshooting guide to empower researchers in overcoming common synthetic challenges.

Reaction Mechanism and Principles

The N-alkylation of indole-2-carboxylate esters is fundamentally an SN2 reaction. The process involves two key steps: deprotonation of the indole nitrogen to form a nucleophilic indolate anion, followed by the reaction of this anion with an alkylating agent.[2] The presence of an electron-withdrawing group, such as a carboxylate ester at the C2 position, increases the acidity of the N-H proton (pKa ≈ 16), facilitating its removal by a suitable base.[2][5]

The choice of base and solvent is critical in directing the regioselectivity of the alkylation. While the C3 position of the indole ring is generally more nucleophilic than the nitrogen, the formation of the indolate anion significantly enhances the nucleophilicity of the nitrogen atom, favoring N-alkylation.[6] Classical conditions employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are widely used to promote N-alkylation.[6][7]

Caption: General mechanism for the N-alkylation of indole-2-carboxylate esters.

Experimental Protocols

This section details several robust protocols for the N-alkylation of indole-2-carboxylate esters, each with its own advantages depending on the substrate scope and desired reaction conditions.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This is the most common and often high-yielding method, particularly for simple alkyl halides. The use of a strong base ensures complete deprotonation of the indole nitrogen, minimizing C3-alkylation.[6][7]

Materials:

  • Indole-2-carboxylate ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole-2-carboxylate ester (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases and the solution becomes turbid, indicating the formation of the sodium indolate salt.[8]

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly deprotonates the indole N-H.[6]
Solvent Anhydrous DMF or THFPolar aprotic solvents that solubilize the indolate salt and promote SN2 kinetics.[6]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction then proceeds at ambient temperature.
Stoichiometry 1.1-1.2 eq. Base, 1.1-1.5 eq. Alkyl HalideA slight excess of base ensures complete deprotonation. Excess alkylating agent drives the reaction to completion.
Protocol 2: N-Alkylation using Potassium Hydroxide in Acetone

This method offers a milder and more practical alternative to using sodium hydride, employing aqueous potassium hydroxide in acetone. It is particularly effective for reactive alkylating agents like allyl and benzyl bromides.[9]

Materials:

  • Ethyl indole-2-carboxylate

  • Alkyl bromide (e.g., allyl bromide, benzyl bromide)

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone in a round-bottom flask.

  • Prepare a solution of potassium hydroxide (3.0 eq) in a minimal amount of water (e.g., 0.1 mL per 3 mmol KOH) and add it to the indole solution.[9]

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.[9]

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Parameter Recommendation Rationale
Base Potassium Hydroxide (KOH)A strong, yet readily available and less hazardous base than NaH.[9]
Solvent Acetone/WaterAcetone is a convenient solvent, and the presence of water facilitates the dissolution of KOH.[9]
Temperature Room TemperatureMild conditions are sufficient for reactive alkylating agents.
Stoichiometry 3.0 eq. KOH, 1.1 eq. Alkyl BromideAn excess of base drives the equilibrium towards the deprotonated indole.
Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is an excellent method for the N-alkylation of indoles using alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[10][11] This reaction is particularly useful for introducing functionalized or sterically hindered alkyl groups.

Materials:

  • Indole-2-carboxylate ester

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the indole-2-carboxylate ester (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).[12]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Caption: Workflow for the Mitsunobu N-alkylation protocol.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Reaction Incomplete deprotonationEnsure anhydrous conditions and use a sufficient excess of a strong base like NaH.[6] Allow adequate time for deprotonation before adding the alkylating agent.[8]
Poorly reactive alkylating agentSwitch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange.
Significant C3-Alkylation Incomplete deprotonationUse a stronger base (e.g., NaH) and ensure complete formation of the indolate anion before adding the electrophile.[6]
Reaction conditionsHigher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[6] In some catalytic systems, the choice of ligand is crucial for regioselectivity.[13]
Di-alkylation Excess alkylating agentUse a stoichiometry closer to 1:1 or use the indole as the limiting reagent.[6] Add the alkylating agent slowly to the reaction mixture.
Reaction with Solvent NaH in DMFAt elevated temperatures, NaH can react with DMF. If heating is required, consider a more stable solvent like THF or dioxane.[7]

Characterization of N-Alkylated Indole-2-Carboxylate Esters

Successful synthesis and purity of the target compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence of successful N-alkylation is the disappearance of the broad singlet corresponding to the N-H proton (typically >11 ppm in DMSO-d₆).[9][14] Concurrently, new signals corresponding to the protons of the newly introduced alkyl group will appear.

    • ¹³C NMR: The carbon signals of the alkyl group will be present, and shifts in the indole ring carbons may be observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

  • Infrared (IR) Spectroscopy: The N-H stretching band (around 3300-3400 cm⁻¹) present in the starting material will be absent in the N-alkylated product.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final compound and for monitoring reaction progress.

Conclusion

The N-alkylation of indole-2-carboxylate esters is a fundamental transformation for accessing a vast array of synthetically useful intermediates in drug discovery and materials science. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols outlined in this guide, from classical base-mediated methods to the versatile Mitsunobu reaction, provide a robust toolkit for the synthesis of these valuable compounds.

References

Application Note: Cross-Coupling Reactions with Fluorinated Indole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Indole Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic incorporation of fluorine or fluorinated groups (e.g., -CF₃) into this scaffold has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve membrane permeability, alter pKa, and increase binding affinity to target proteins.[3][4] Consequently, the development of robust synthetic methods to create and functionalize fluorinated indoles is of paramount importance.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the late-stage functionalization of heterocyclic cores, including fluorinated indoles. These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide array of functional groups. This guide provides an in-depth analysis of key cross-coupling strategies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—applied to fluorinated indole intermediates. It offers not only detailed, step-by-step protocols but also explains the underlying causality behind experimental choices to empower researchers to adapt and troubleshoot these critical transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the halo-fluoroindole, forming a Pd(II) complex. This is often the rate-limiting step. The reactivity order for the halide is typically I > Br > Cl.[6]

  • Transmetalation: The second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide. For C-N couplings, this step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium amide complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle pd0 Pd(0)L_n pd2_ox L_nPd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition pd2_trans L_nPd(II)(Ar)(Nu) pd2_ox->pd2_trans Transmetalation (or Amine Coordination/ Deprotonation) pd2_trans->pd0 Reductive Elimination product Fluoro-Indole-Nu (Ar-Nu) pd2_trans->product indole Fluoro-Indole-X (Ar-X) indole->pd2_ox nucleophile Nucleophile (M-Nu) nucleophile->pd2_trans caption General Palladium Cross-Coupling Cycle.

Caption: General Palladium Cross-Coupling Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl linkages. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. Its advantages include the commercial availability of diverse boronic acids, high functional group tolerance, and the generally non-toxic nature of the boron-containing byproducts.

Causality and Experimental Choices
  • Catalyst/Ligand: Palladium acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are common precursors. The choice of phosphine ligand is critical. Electron-rich, bulky ligands like SPhos or XPhos can accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides. For many fluorinated bromo- or iodoindoles, standard PPh₃ is often sufficient.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron species in the transmetalation step. Carbonates are a good starting point, but stronger bases may be needed for less reactive systems.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. Water aids in dissolving the inorganic base and facilitates the transmetalation step.

Protocol: Synthesis of 3-Phenyl-2-(trifluoromethyl)-1H-indole

This protocol is adapted from the work of Muzalevskiy et al. for the arylation of a halogenated trifluoromethylindole.[2]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Notes
3-Bromo-2-(trifluoromethyl)-1H-indole264.041.01.0Starting material
Phenylboronic acid121.931.51.5Coupling partner
Pd(PPh₃)₄1155.560.050.05Catalyst
K₂CO₃138.213.03.0Base
1,4-Dioxane-8 mL-Solvent
Water-2 mL-Co-solvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromo-2-(trifluoromethyl)-1H-indole (264 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product. The reported yield for this transformation is 98%.[2]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to indoles, a key consideration is the acidic N-H proton of the indole ring itself, which can compete with the amine coupling partner.

Causality and Experimental Choices
  • Substrate Protection: While methods exist for coupling unprotected indoles, they often require careful optimization.[8] Protecting the indole nitrogen (e.g., as a tosyl or benzyl group) can prevent side reactions and simplify purification. However, this adds steps to the overall synthesis.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (and often the indole N-H). Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Ligand: The choice of ligand is critical for facilitating the C-N reductive elimination. Bulky, electron-rich biarylphosphine ligands such as BINAP, Xantphos, or Josiphos-type ligands are highly effective.[7][9]

Protocol: Synthesis of N-butyl-5-fluoro-1H-indol-4-amine (Conceptual)

This is a representative protocol based on established principles for the amination of a halo-fluoroindole.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Notes
4-Bromo-5-fluoro-1H-indole214.041.01.0Starting material
n-Butylamine73.141.21.2Amine coupling partner
Pd₂(dba)₃915.720.020.02Palladium precursor
Xantphos578.680.050.05Ligand
NaOtBu96.101.41.4Base
Toluene-10 mL-Anhydrous solvent

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in an inert atmosphere glovebox.

  • Reagent Loading: In a vial, combine 4-bromo-5-fluoro-1H-indole (214 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (29 mg, 0.05 mmol).

  • Solvent and Reagents: Add anhydrous toluene (10 mL), followed by n-butylamine (0.12 mL, 1.2 mmol).

  • Base Addition: Add sodium tert-butoxide (135 mg, 1.4 mmol). Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Quenching and Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl or vinyl halides, providing access to valuable alkynylated indoles.[6][10] These products are versatile intermediates for further transformations, such as cycloadditions or the synthesis of complex polycyclic systems. The reaction is distinguished by its use of a dual catalytic system.

Causality and Experimental Choices
  • Dual Catalysis: The reaction relies on a palladium catalyst (as in other cross-couplings) and a copper(I) co-catalyst (typically CuI). The palladium complex undergoes oxidative addition with the haloindole, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[10]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and often acts as the solvent.

  • Copper-Free Variants: Concerns about copper toxicity and difficult removal have led to the development of copper-free Sonogashira protocols, which often require higher catalyst loadings or specialized ligands.

Protocol: Synthesis of 3-(Phenylethynyl)-2-(trifluoromethyl)-1H-indole

This protocol is based on the successful coupling reported by Muzalevskiy et al.[2]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.Notes
3-Iodo-2-(trifluoromethyl)-1H-indole311.041.01.0Starting material (Iodo- is more reactive)
Phenylacetylene102.141.21.2Coupling partner
PdCl₂(PPh₃)₂701.900.030.03Catalyst
Copper(I) iodide (CuI)190.450.060.06Co-catalyst
Triethylamine (Et₃N)-10 mL-Base and Solvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add 3-iodo-2-(trifluoromethyl)-1H-indole (311 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and Backfill: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Solvent and Reagents: Add degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (0.13 mL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the target compound. The reported yield for this reaction is 91%.[2]

Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful planning and execution, particularly regarding the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow start Start: Planning prep Reagent Preparation (Dry solvents, weigh solids) start->prep setup Reaction Setup (Flame-dry glassware, add reagents under inert gas) prep->setup degas Solvent Degassing (Sparging or Freeze-Pump-Thaw) setup->degas reaction Reaction Monitoring (TLC, LC-MS) degas->reaction workup Workup & Extraction (Quench, separate layers) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize end End: Pure Product characterize->end caption Typical Workflow for a Cross-Coupling Reaction.

Caption: Typical Workflow for a Cross-Coupling Reaction.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Use a glovebox for setup.
Poorly soluble reagents.Change solvent system (e.g., DMF, NMP for higher temperatures).
Insufficiently active catalyst system for the substrate.Screen different ligands (e.g., bulky biarylphosphines). For Suzuki, try a stronger base (e.g., K₃PO₄).
Side Product Formation Homocoupling of the boronic acid (Suzuki).Decrease reaction temperature; ensure slow addition of the boronic acid.
Dehalogenation of the starting material.Lower the reaction temperature; reduce reaction time; ensure the base is not overly strong for the substrate.
Difficult Purification Ligand-related impurities.Use a filter plug of silica or a specialized scavenger resin to remove phosphine oxides.
Residual copper or palladium.Wash the organic layer with aqueous ammonium hydroxide or use a metal scavenger.

Conclusion

Cross-coupling reactions are indispensable for the modern synthesis of complex molecules. For drug development professionals working with fluorinated indoles, mastering these techniques provides a direct route to novel chemical matter with potentially superior biological properties. By understanding the core mechanisms and the rationale behind the selection of catalysts, ligands, bases, and solvents, researchers can effectively apply and adapt these powerful reactions to accelerate their discovery programs. The protocols provided herein serve as a validated starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira functionalization of fluorinated indole intermediates.

References

Scale-up synthesis of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

A Robust and Scalable Pathway to a Key Fluorinated Indole Intermediate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated heterocyclic compounds in drug discovery, this application note details a robust and economically viable synthetic route based on the Japp-Klingemann reaction followed by a Fischer indole cyclization. We move beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up challenges such as thermal management and process safety, and provide detailed, field-tested protocols suitable for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity. This compound is a particularly valuable intermediate, offering multiple functional handles for further chemical elaboration in the development of novel therapeutics.

However, transitioning a laboratory-scale synthesis of such a molecule to a pilot or industrial scale introduces significant challenges. Issues of reaction control, thermal safety, reagent handling, and purification must be addressed to ensure a safe, efficient, and reproducible process. This guide provides an authoritative framework for navigating these complexities.

Synthetic Strategy: The Japp-Klingemann/Fischer Route

Several classical methods exist for indole synthesis, including the Bischler-Möhlau, and Fischer syntheses.[2][3][4][5] For the target molecule, the Bischler-Möhlau synthesis presents potential drawbacks related to harsh reaction conditions and unpredictable regioselectivity, making it less suitable for reliable scale-up.[2][3][6]

We have therefore selected a more robust two-step, one-pot sequence that leverages the strengths of two classic reactions:

  • The Japp-Klingemann Reaction: This reaction is an effective method for producing the required arylhydrazone intermediate from a readily available β-keto-ester and an aryl diazonium salt.[7][8]

  • The Fischer Indole Synthesis: This is arguably the most versatile and reliable method for constructing substituted indoles from arylhydrazones under acidic conditions.[4][5][9][10]

This combined approach offers excellent control over regioselectivity and is highly amenable to the multi-kilogram scale required for drug development campaigns.[11]

Mechanistic Rationale

A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting.

Part A: Japp-Klingemann Hydrazone Formation The synthesis begins with the diazotization of 3,4-difluoroaniline. The resulting diazonium salt is an electrophile that reacts with the enolate of ethyl 2-methylacetoacetate. A subsequent deacylation and tautomerization yields the critical (E)-ethyl 2-(2-(3,4-difluorophenyl)hydrazono)-3-oxobutanoate intermediate.[7]

Japp_Klingemann Aniline 3,4-Difluoroaniline Diazonium 3,4-Difluorophenyl diazonium salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Azo Azo Intermediate Diazonium->Azo Coupling Ketoester Ethyl 2-methylacetoacetate (enolate form) Ketoester->Azo Hydrazone Target Hydrazone Azo->Hydrazone Hydrolysis & Tautomerization

Caption: Japp-Klingemann reaction pathway.

Part B: Fischer Indole Synthesis The formed hydrazone, in the presence of a strong acid catalyst, undergoes a protonation and tautomerization to an enehydrazine. This intermediate then experiences a[3][3]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[5][12] The subsequent cyclization and elimination of an ammonia molecule yields the final aromatic indole product.

Fischer_Indole Hydrazone Hydrazone Intermediate Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aminal Formation (Cyclization) Diimine->Cyclization Indole Ethyl 4,5-difluoro-2-methyl -1H-indole-3-carboxylate Cyclization->Indole -NH₃, Aromatization

Caption: Fischer Indole Synthesis mechanism.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg output of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Overall Synthesis Workflow

workflow start Starting Materials: - 3,4-Difluoroaniline - Ethyl 2-methylacetoacetate - Sodium Nitrite, HCl diazotization Step 1: Diazotization (0-5 °C) start->diazotization coupling Step 2: Japp-Klingemann Coupling (In situ Hydrazone Formation) diazotization->coupling cyclization Step 3: Fischer Indole Cyclization (Acid Catalyst, Heat) coupling->cyclization quench Step 4: Reaction Quench & Work-up (Water/Base) cyclization->quench extraction Step 5: Solvent Extraction quench->extraction crystallization Step 6: Crystallization & Filtration extraction->crystallization drying Step 7: Vacuum Drying crystallization->drying product Final Product: Ethyl 4,5-difluoro-2-methyl -1H-indole-3-carboxylate drying->product

Caption: Overall process workflow for scale-up.

Materials and Equipment
Reagent/MaterialCAS No.MW ( g/mol )AmountMolar Equiv.
3,4-Difluoroaniline3862-73-5129.111.00 kg1.00
Hydrochloric Acid (37%)7647-01-036.462.0 L~3.0
Sodium Nitrite7632-00-069.00560 g1.05
Ethyl 2-methylacetoacetate609-14-3144.171.18 kg1.05
Sodium Acetate127-09-382.031.34 kg2.10
Ethanol64-17-546.0710.0 L-
Polyphosphoric Acid (PPA)8017-16-1-5.0 kg-
Ethyl Acetate141-78-688.1115.0 L-
Saturated NaHCO₃ (aq)--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Equipment:

  • 20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Process chiller/heater for reactor temperature control.

  • Large filtration apparatus (Büchner funnel or filter press).

  • Vacuum oven.

  • Appropriate Personal Protective Equipment (PPE).

Step-by-Step Procedure

Step 1: Diazotization of 3,4-Difluoroaniline

  • Charge the 20L reactor with 3,4-difluoroaniline (1.00 kg, 7.74 mol) and ethanol (5.0 L).

  • Cool the mixture to 0 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (2.0 L) via the addition funnel, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve sodium nitrite (560 g, 8.12 mol) in deionized water (1.5 L).

  • Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Japp-Klingemann Coupling 7. In a separate large container, dissolve ethyl 2-methylacetoacetate (1.18 kg, 8.12 mol) and sodium acetate (1.34 kg, 16.3 mol) in a mixture of ethanol (5.0 L) and water (5.0 L). 8. Cool this solution to 0 °C in an ice bath. 9. Slowly add the cold diazonium salt solution from Step 6 to the β-keto-ester solution over 2 hours, maintaining a temperature below 10 °C. 10. Allow the reaction mixture to stir at room temperature for 4 hours. The hydrazone intermediate will form in situ.

Step 3: Fischer Indole Cyclization 11. Carefully add polyphosphoric acid (5.0 kg) to the reaction mixture. Caution: This addition is exothermic. Use controlled, portion-wise addition and ensure the reactor cooling is efficient. 12. Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 3-5 hours. 13. Monitor the reaction progress by TLC or HPLC until the hydrazone intermediate is consumed.

Step 4 & 5: Work-up and Extraction 14. Cool the reaction mixture to room temperature. 15. Slowly and carefully pour the mixture onto crushed ice (~15 kg) in a large vessel with stirring. 16. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. The crude product will precipitate as a solid. 17. Filter the solid and wash thoroughly with water. 18. Transfer the crude solid to a separatory funnel and dissolve/extract with ethyl acetate (3 x 5 L). 19. Wash the combined organic layers with water (2 x 4 L) and brine (1 x 4 L). 20. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 6 & 7: Purification and Drying 21. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to achieve high purity.[13] 22. Collect the purified crystals by filtration and wash with a small amount of cold solvent. 23. Dry the final product in a vacuum oven at 50 °C to a constant weight. Expected Yield: 1.3 - 1.5 kg (70-80% yield). Purity: >98% by HPLC.

Process Safety and Scale-Up Imperatives

Scaling a chemical synthesis is not merely about using larger flasks; it requires a fundamental shift in how the process is managed.[14] A failure to appreciate the changes in heat and mass transfer can lead to runaway reactions, poor product quality, and serious accidents.[15]

Hazard CategorySpecific RiskMitigation Strategy
Reagent Hazards Diazonium Salts: Thermally unstable, potentially explosive if allowed to warm or dry out.Always prepare and use in situ at low temperatures (0-5 °C). Never isolate.
Hydrazine Derivatives: Phenylhydrazines are toxic and suspect carcinogens.[16][17][18]Handle in a well-ventilated area with appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation and skin contact.
Strong Acids (HCl, PPA): Corrosive. PPA addition is highly exothermic.Use appropriate PPE, including face shields and acid-resistant gloves. Add PPA slowly and in portions with efficient cooling.
Thermal Hazards Exothermic Reactions: Diazotization and Fischer cyclization release significant heat.Use a jacketed reactor with a reliable cooling system. Employ slow, controlled addition rates. For semi-batch processes, the accumulation of unreacted reagents must be minimized.[15]
Runaway Potential: Loss of cooling can lead to a rapid temperature and pressure increase.[14]Conduct a thorough process safety review (e.g., HAZOP). Understand the thermal profile of the reaction using calorimetry data. Plan for emergency cooling and pressure relief.
Operational Hazards Mass Transfer: Inefficient stirring in a large reactor can create localized hot spots or concentration gradients, leading to side reactions.Use an appropriately designed reactor with an overhead stirrer capable of creating a homogenous mixture.
Large-Scale Handling: Spills and splashes are more significant.[14]Use secondary containment for the reactor. Employ engineered solutions (pumps) for transferring large volumes of liquids instead of manual pouring.

Conclusion

This application note outlines a validated and scalable synthesis for this compound. By combining the Japp-Klingemann and Fischer indole reactions, this protocol provides a high-yielding and regioselective route from common starting materials. The detailed discussion of mechanistic principles and critical scale-up safety considerations provides researchers and drug development professionals with the necessary tools to implement this synthesis safely and efficiently, accelerating the path to novel therapeutic agents.

References

Application Notes and Protocols for the Purification of Difluoro-indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoro-indole esters are a pivotal class of heterocyclic compounds, integral to the development of novel therapeutics and functional materials due to the unique physicochemical properties imparted by the fluorine atoms. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these scaffolds highly valuable in medicinal chemistry.[1] However, the unique electronic nature of fluorinated compounds presents distinct challenges during their purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the purification of difluoro-indole esters. We will delve into the underlying principles of chromatographic and recrystallization techniques, offer detailed, field-proven protocols, and discuss critical parameters for ensuring the isolation of highly pure materials, a prerequisite for reliable downstream applications.

Introduction: The Purification Challenge of Fluorinated Indoles

The synthesis of difluoro-indole esters often results in complex crude mixtures containing unreacted starting materials, excess reagents (such as electrophilic fluorinating agents like N-fluorobenzenesulfonimide - NFSI), and structurally similar byproducts.[1][2] The presence of the gem-difluoro group can significantly alter the polarity and reactivity of the indole core, necessitating carefully optimized purification strategies. Common challenges include:

  • Co-elution with Impurities: The polarity of difluoro-indole esters can be similar to that of certain reaction byproducts, leading to difficult separations.

  • On-Column Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive indole derivatives.

  • Poor Peak Shape in Chromatography: Interactions between the fluorinated compound and the stationary phase can result in peak tailing or fronting, complicating fraction collection and reducing separation efficiency.[3]

This guide will address these challenges by providing robust protocols for flash chromatography and recrystallization, two of the most effective and scalable purification techniques.

Principles of Purification

Flash Chromatography

Flash chromatography is a cornerstone of purification in organic synthesis, relying on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. For difluoro-indole esters, both normal-phase and reversed-phase flash chromatography can be employed.

  • Normal-Phase Chromatography: This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Less polar compounds elute faster, while more polar compounds have a stronger affinity for the silica gel and elute later.

  • Reversed-Phase Chromatography: In this modality, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). This is particularly useful for purifying more polar indole derivatives that may have limited solubility in typical normal-phase eluents.[4]

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It leverages the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[5][6] For some difluoro-indole derivatives, recrystallization can be so effective that it eliminates the need for chromatography, especially on a larger scale.[1][2]

Experimental Protocols

Protocol 1: Purification by Flash Chromatography

This protocol details the steps for purifying a crude difluoro-indole ester using normal-phase flash chromatography.

3.1.1 Materials and Equipment

  • Crude difluoro-indole ester

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (TEA) (optional, for basic compounds)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system (manual or automated)

  • Rotary evaporator

3.1.2 Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Method Development Sample_Prep 2. Sample Preparation TLC->Sample_Prep Loading 4. Sample Loading Sample_Prep->Loading Column_Packing 3. Column Packing & Equilibration Column_Packing->Loading Elution 5. Elution & Fraction Collection Loading->Elution Analysis 6. Fraction Analysis Elution->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Final_Product Pure Difluoro-indole Ester Evaporation->Final_Product

Caption: Workflow for Flash Chromatography Purification.

3.1.3 Step-by-Step Procedure

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of Hexanes:EtOAc).

    • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[4]

    • Expert Tip: For indole derivatives that may interact with the acidic silica, adding 0.1-1% triethylamine (TEA) to the mobile phase can improve the peak shape and prevent streaking on the TLC plate.[4]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternative (Dry Loading): If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This method often results in better separation.[3]

  • Column Packing and Equilibration:

    • Select an appropriately sized flash column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[4]

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Carefully load the dissolved sample (wet loading) or the silica-adsorbed sample (dry loading) onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from the TLC analysis.

    • A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition). A typical gradient for indole derivatives might be from 5% EtOAc in hexanes to 50% EtOAc in hexanes.

    • Collect fractions in separate tubes. The elution can be monitored using a UV detector if using an automated system, or by periodically spotting fractions on a TLC plate.[4]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine Pure Fractions and Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified difluoro-indole ester.

3.1.4 Data Presentation: Example Solvent Gradient

Step% Hexanes% Ethyl AcetateColumn Volumes
19552
295 → 705 → 3010
370303
470 → 5030 → 505
Protocol 2: Purification by Recrystallization

This protocol is ideal for crystalline difluoro-indole esters and can often yield material of very high purity. It has been successfully used for the large-scale synthesis of difluoroindolines, avoiding the need for chromatography.[1][2]

3.2.1 Materials and Equipment

  • Crude crystalline difluoro-indole ester

  • A selection of solvents for solubility testing (e.g., pentane, hexanes, ethanol, isopropanol, ethyl acetate, water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask (for vacuum filtration)

  • Filter paper

3.2.2 Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Isolation Solvent_Screen 1. Solvent Selection Dissolution 2. Dissolve in Hot Solvent Solvent_Screen->Dissolution Hot_Filtration 3. Hot Filtration (optional) Dissolution->Hot_Filtration Cooling 4. Slow Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration 5. Collect Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing 6. Wash with Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Crystals Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: Workflow for Purification by Recrystallization.

3.2.3 Step-by-Step Procedure

  • Solvent Selection:

    • The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. For a difluoroindoline, crystallization from pentanes has been reported to be effective.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[6]

  • Slow Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying:

    • Dry the purified crystals, either air-drying or in a vacuum oven, to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the difluoro-indole ester. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[7][8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used for indole derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any impurities. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry confirms the molecular weight of the compound and can help in the identification of impurities.[7][9]

Conclusion

The purification of difluoro-indole esters is a critical step in their synthesis and application. While the presence of fluorine can introduce challenges, a systematic approach to method development for flash chromatography and recrystallization can lead to the isolation of highly pure materials. The protocols outlined in this guide provide a robust starting point for researchers. It is crucial to remember that each specific difluoro-indole ester may require fine-tuning of these methods to achieve optimal results. Rigorous purity assessment using techniques like HPLC and NMR is a mandatory final step to validate the quality of the purified compound.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in the Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated indoles. As vital scaffolds in drug development and medicinal chemistry, fluorinated indoles offer enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, their synthesis is often plagued by specific side reactions that can diminish yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these challenges effectively. We will move beyond simple procedural steps to explore the causal mechanisms behind these side reactions, providing you with the expert insights needed to optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section is structured around common problems observed during and after the synthesis of fluorinated indoles. Each problem is followed by an analysis of probable causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Fluorinated Indole

A low or negligible yield is one of the most frequent yet complex issues. The root cause often lies in the reactivity of the reagents or the reaction environment.

  • Possible Cause 1: Inactive Fluorinating Reagent

    • Expert Analysis: Many common electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are powerful oxidizers but can be sensitive to moisture.[4][5] For example, reagents like silver(II) fluoride (AgF₂) are hygroscopic and can decompose in the presence of water, rendering them ineffective.[4]

    • Solution:

      • Always use a fresh batch of the fluorinating agent or one that has been stored correctly in a desiccator.

      • Handle reagents under an inert atmosphere (Nitrogen or Argon) if they are particularly moisture-sensitive.

      • Consider less hygroscopic alternatives where appropriate, such as using Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[4]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Expert Analysis: Fluorination reactions have a specific activation energy. If the temperature is too low, the reaction rate will be negligible. Conversely, excessive heat can promote decomposition of the starting material, the product, or the reagents, leading to a complex mixture of byproducts and a lower yield of the desired compound.[1][4][6]

    • Solution:

      • Begin by screening temperatures, starting at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it in small increments.

      • Monitor reaction progress diligently using TLC or LC-MS at each temperature to identify the optimal balance between reaction rate and byproduct formation.

  • Possible Cause 3: Incompatible Solvent

    • Expert Analysis: The solvent plays a critical role in solubilizing reagents and stabilizing intermediates. Some electrophilic reagents, like Selectfluor, can react exothermically and dangerously with certain solvents such as DMF, pyridine, or DMSO.[4] Furthermore, nucleophilic solvents can compete with the indole substrate, leading to unwanted side products by displacing the fluorine atom.[4]

    • Solution:

      • Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and effective choice for many electrophilic fluorinations.[4]

      • Always verify the compatibility of your chosen fluorinating agent with the solvent by consulting the reagent's technical documentation or safety data sheet (SDS).[4][5]

Problem 2: Significant Defluorination is Observed

The loss of the fluorine atom (defluorination) is a critical issue as it negates the primary goal of the synthesis and results in impurities that can be difficult to separate.[1]

  • Possible Cause 1: Harsh Reaction Conditions

    • Expert Analysis: The carbon-fluorine bond, while strong, can be susceptible to cleavage under harsh conditions. High temperatures, strong acids, or strong bases can provide sufficient energy or catalytic pathways to promote the elimination of fluorine.[1]

    • Solution:

      • Lower the reaction temperature and compensate by extending the reaction time.[1]

      • If the reaction requires a base or acid, screen for milder alternatives. For example, use an organic base instead of a strong inorganic one.

  • Possible Cause 2: Incompatible Catalytic Systems

    • Expert Analysis: While essential for many cross-coupling reactions (e.g., Suzuki, Heck), some transition metal catalysts, particularly palladium, can facilitate C-F bond cleavage under non-optimized conditions.[1] The choice of ligand is crucial for modulating the catalyst's reactivity and preventing unwanted side reactions.[1]

    • Solution:

      • Screen different phosphine ligands to find one that promotes the desired reaction without engaging in C-F activation.

      • Optimize the solvent, as it can influence the stability and reactivity of the catalyst and substrate.[1]

  • Possible Cause 3: Inherent Instability of the Fluorinated Group

    • Expert Analysis: The stability of a fluorinated group on an indole ring is not uniform. Stability generally increases in the order of CH₂F < CHF₂ ≪ CF₃.[1][7] Monofluoromethyl groups are more susceptible to nucleophilic displacement (SN2 reactions) compared to difluoro- and trifluoromethyl groups, where additional fluorine atoms destabilize the partially positive carbon in the transition state.[8]

    • Solution:

      • Be aware of the inherent stability of the target molecule. For particularly labile groups like 6-(difluoromethyl)indole, which can defluorinate even at physiological pH, ensure all subsequent synthetic and purification steps are performed under mild, neutral conditions.[1][7]

Problem 3: Formation of Multiple Products (Poor Selectivity)

The appearance of multiple spots on a TLC plate indicates a loss of reaction control, leading to a mixture of isomers or byproducts.

  • Possible Cause 1: Over-fluorination

    • Expert Analysis: The indole nucleus is electron-rich, and if the reaction is too vigorous or the stoichiometry is not carefully controlled, di- or even tri-fluorinated products can form.[6]

    • Solution:

      • Carefully control the stoichiometry, often using a slight excess of the indole substrate relative to the fluorinating agent.

      • Add the fluorinating agent slowly or portion-wise to maintain a low instantaneous concentration.

      • Consider running the reaction at a lower temperature to moderate reactivity.[4]

  • Possible Cause 2: Polymerization or Oxidation

    • Expert Analysis: Indoles are notoriously unstable in the presence of strong acids, which can lead to polymerization.[6] Additionally, the electron-rich indole ring is susceptible to oxidation, a process that can be promoted by certain highly reactive fluorinating agents or atmospheric oxygen under harsh conditions.[6]

    • Solution:

      • Avoid strongly acidic conditions. If an acid is necessary, use the mildest effective option.[4]

      • For sensitive substrates, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.

      • Employing milder, neutral fluorination methods can be effective in preventing the formation of dimeric or polymeric byproducts.[4]

Problem 4: Product Decomposition During Workup or Purification

It is highly frustrating to successfully synthesize a compound only to have it decompose during isolation.

  • Possible Cause 1: Acidity of Silica Gel

    • Expert Analysis: Standard silica gel is acidic and can catalyze the degradation or defluorination of sensitive fluorinated compounds during column chromatography.[1]

    • Solution:

      • Neutralize the crude product mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup before concentrating.

      • Passivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising amine, like triethylamine (~1%).

      • Alternatively, use a different stationary phase, such as alumina, which is basic.[1]

  • Possible Cause 2: High Temperatures

    • Expert Analysis: Just as high temperatures can cause side reactions during the synthesis, they can also cause decomposition during solvent removal.

    • Solution:

      • Remove solvents under reduced pressure at low temperatures, for example, by using a rotary evaporator with a cold water or ice bath.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which factors most commonly lead to defluorination, and how can I predict this instability? A: Defluorination is primarily driven by harsh conditions (high heat, strong acids/bases), incompatible catalysts (e.g., some Pd systems), and the inherent electronic properties of the molecule.[1] You can predict instability by examining the fluorine-bearing group; monofluoromethyl (-CH₂F) groups are generally the most labile, especially to SN2 displacement, while trifluoromethyl (-CF₃) groups are very robust.[1][8] Additionally, a difluoromethyl group attached directly to an imidazole or indole ring can be reactive toward basic hydrolysis, especially in aqueous solutions at physiological pH.[7][8]

Q2: How do I choose the right fluorinating agent for my indole substrate? A: The choice depends on the desired position of fluorination and the substrate's reactivity. For direct C-H fluorination of the electron-rich indole ring (typically at C3), electrophilic agents are used.

  • Selectfluor (F-TEDA-BF₄) is highly reactive and effective but can sometimes lead to oxidation or require specific solvent choices to avoid exothermic reactions.[4][9]

  • N-Fluorobenzenesulfonimide (NFSI) is another powerful electrophilic source that is often considered slightly milder than Selectfluor and is widely used.[5][9] The selection should be based on literature precedents for similar substrates and may require empirical screening to find the optimal reagent for your specific molecule.

Q3: My indole substrate has an electron-withdrawing group, and the fluorination is very slow. Why is this, and what can I do? A: Electrophilic fluorination is an electrophilic aromatic substitution reaction. The electron-rich indole ring attacks the "F+" source. An electron-withdrawing group (EWG) on the indole ring deactivates it towards electrophilic attack, significantly lowering its reactivity and slowing the reaction.[10] To overcome this, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time, though this must be balanced against the risk of decomposition.[10] Alternatively, using a more powerful fluorinating agent may be necessary.

Q4: What are the common pitfalls when using the Fischer indole synthesis for fluorinated precursors? A: The Fischer indole synthesis involves acidic conditions and heating, which can be problematic for some fluorinated substrates.[11] Key pitfalls include:

  • Instability of Precursors: If your fluorinated ketone or hydrazine precursor is sensitive to strong acid or heat, it may decompose before cyclization.

  • Side Reactions: The reaction can produce undesirable byproducts like aldol condensation products.[11]

  • Regioselectivity: Using unsymmetrical fluorinated ketones can lead to a mixture of regioisomeric indoles, complicating purification.[11] Careful selection of a milder acid catalyst (e.g., polyphosphoric acid vs. H₂SO₄) and temperature control are crucial.[11]

Q5: Are there any specific safety precautions for fluorinating agents? A: Yes. Electrophilic fluorinating agents like Selectfluor and NFSI are strong oxidizers and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These reactions can be exothermic, so proper temperature control (e.g., using an ice bath during addition) is critical.[5] Never add them to incompatible solvents. Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Part 3: Protocols and Data

Experimental Protocol: General Procedure for Electrophilic C3-Fluorination of 2-Methylindole

This protocol is a representative example for the direct fluorination of an activated indole.[6][9]

  • Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve 2-methyl-1H-indole (1.0 equiv) in anhydrous acetonitrile (e.g., 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C or warm slowly to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[4][6]

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (potentially passivated with 1% triethylamine) using a hexane/ethyl acetate gradient to yield the desired 3-fluoro-2-methyl-1H-indole.[6]

Data Tables

Table 1: Comparison of Common Electrophilic Fluorinating Agents

ReagentAcronymFormProsCons
N-Fluorobenzenesulfonimide NFSICrystalline SolidHigh reactivity; relatively stable and easy to handle.Can sometimes be too reactive for sensitive substrates.
Selectfluor® F-TEDA-BF₄Crystalline SolidVery high reactivity; commercially available.Powerful oxidizer; can be incompatible with some solvents.[4]
Silver(II) Fluoride AgF₂SolidEffective for certain applications.Highly hygroscopic; can decompose with moisture.[4]

Table 2: Quick Troubleshooting Summary

Observed ProblemProbable CauseRecommended Solution
Low Yield Inactive reagent, wrong temperature/solvent.Use fresh reagents; optimize temperature and solvent screen.[4][6]
Defluorination Harsh conditions (heat, acid/base), catalyst.Use milder conditions; screen ligands/catalysts.[1]
Multiple Products Over-fluorination, polymerization, oxidation.Control stoichiometry; avoid strong acids; use inert atmosphere.[6]
Decomposition on Silica Acidity of stationary phase.Passivate silica with Et₃N or use alumina.[1]

Part 4: Visualization Diagrams

G cluster_0 Troubleshooting Low Yield start Problem: Low or No Yield q1 Is Starting Material (SM) Consumed (via TLC/LC-MS)? start->q1 cause1a Cause: Inactive Reagent q1->cause1a No cause1b Cause: Suboptimal Conditions (Temp too low) q1->cause1b No cause2a Cause: Product Decomposition q1->cause2a Yes cause2b Cause: Workup/Purification Issues q1->cause2b Yes sol1a Solution: Use fresh reagent, check storage. cause1a->sol1a sol1b Solution: Increase temperature gradually, monitor. cause1b->sol1b sol2a Solution: Lower temperature, use milder reagents. cause2a->sol2a sol2b Solution: Check for silica acidity, avoid high heat during solvent removal. cause2b->sol2b

Caption: A workflow for troubleshooting low-yield reactions.

G cluster_1 Acid-Catalyzed Indole Dimerization Pathway indole1 Indole (1) protonation Protonated Indole (2) (C3 protonation) indole1->protonation + H⁺ dimer_intermediate Dimeric Intermediate (3) protonation->dimer_intermediate + Indole (1) indole2 Indole (1) dimer_product Dimer Product (4) dimer_intermediate->dimer_product - H⁺

Caption: A common side reaction: acid-catalyzed indole dimerization.

References

Technical Support Center: Purification of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-67-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated indole derivative. The insights provided herein are a synthesis of established chromatographic principles and practical, field-proven experience.

Understanding the Molecule: Key Properties for Purification

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₂H₁₁F₂NO₂Provides the elemental composition.
Molecular Weight 239.22 g/mol Affects diffusion rates and behavior in certain analytical techniques.
Structure Indole core with ethyl ester, methyl, and two fluorine substituents.The fluorine atoms increase hydrophobicity, which is a key consideration for reversed-phase chromatography. The indole NH group can participate in hydrogen bonding.
Polarity Moderately polarDictates solubility in various organic solvents and its retention on chromatographic stationary phases.
Synthetic Route Likely via Fischer Indole Synthesis.[3][4][5][6]This synthetic pathway can lead to specific impurities such as unreacted starting materials, regioisomers, or incompletely cyclized intermediates.[3][4][5][6]

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQ 1: What are the most common impurities I should expect?

Answer: Given that the likely synthetic route is the Fischer Indole Synthesis, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: Residual 2,3-difluorophenylhydrazine and ethyl 2-methylacetoacetate.

  • Regioisomers: Depending on the precise reaction conditions, small amounts of other isomeric indole products could form.

  • Incompletely Cyclized Intermediates: Hydrazone intermediates that have not fully cyclized to the indole ring.

  • Polymeric Byproducts: Under harsh acidic conditions, indole rings can sometimes polymerize.

  • Solvent and Reagent Residues: Residual acid catalyst, solvents, and any other reagents used in the synthesis.

Troubleshooting Guide 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I mitigate this?

Answer: Low recovery from silica gel chromatography can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Compound Degradation on Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.

  • Irreversible Adsorption: Highly polar impurities or the product itself might be binding too strongly to the silica gel.

    • Solution: Ensure your chosen solvent system is appropriate. If the compound is not eluting, gradually increase the polarity of your mobile phase. For particularly stubborn cases, flushing the column with a very polar solvent like methanol at the end of the purification can help recover strongly adsorbed material.

  • Improper Column Packing or Loading: Channeling in the column or overloading with crude material can lead to poor separation and apparent loss of product.

    • Solution: Ensure your silica gel is packed uniformly without any air bubbles. The amount of crude material loaded should typically be 1-5% of the weight of the silica gel.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for indole esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8][9]

    • Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Column Preparation and Elution:

    • Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your column.

    • Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the column.

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your compound and any impurities.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

Troubleshooting Guide 2: Co-eluting Impurities

Question: I have an impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here are several strategies to improve resolution:

Strategies for Better Separation:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Small adjustments to the ratio of your polar and non-polar solvents can significantly impact separation. Try varying the percentage of ethyl acetate in hexanes by 1-2% increments.

    • Change Solvent Selectivity: Replace one of the solvents with another of similar polarity but different chemical properties. For example, you could substitute ethyl acetate with dichloromethane or diethyl ether.

  • Recrystallization: If the co-eluting impurity is present in a small amount and your product is a solid, recrystallization is an excellent and often simple purification method.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be very soluble or insoluble at all temperatures.

    • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures of these solvents.

Experimental Protocol: Recrystallization

  • Solubility Testing:

    • Place a small amount of your impure solid in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

FAQ 2: Can I use Preparative HPLC for purification?

Answer: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging samples, especially when dealing with very similar impurities or when a very high degree of purity is required.[10][11][12][13]

  • Stationary Phase: A C18 reversed-phase column is typically a good starting point for indole derivatives.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used. A small amount of an acid like formic acid or trifluoroacetic acid is often added to improve peak shape.

It is advisable to first develop an analytical HPLC method to optimize the separation before scaling up to a preparative scale.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying this compound.

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Good Separation pure_column Pure Product (>95%) column->pure_column Successful Separation impure_column Impure Fractions column->impure_column Co-elution recrystallization Recrystallization impure_column->recrystallization Solid Product prep_hplc Preparative HPLC impure_column->prep_hplc Oily Product or Difficult Separation pure_recrystallization Pure Product (>99%) recrystallization->pure_recrystallization pure_hplc High Purity Product (>99.5%) prep_hplc->pure_hplc

Caption: General purification workflow for this compound.

Troubleshooting start Purification Issue Low Yield Impurities Present sub_yield Check for Degradation on TLC Use Deactivated Silica Optimize Solvent Polarity start:f1->sub_yield Low Yield sub_impurities Optimize Chromatography Solvent System Attempt Recrystallization Consider Preparative HPLC start:f2->sub_impurities Impurities

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for Indole N-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole N-functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for this critical class of reactions. The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals, making its selective functionalization a cornerstone of modern organic synthesis.[1][2][3][4] This guide will equip you with the knowledge to navigate common challenges and rationally optimize your reaction conditions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the N-functionalization of indoles, offering potential causes and actionable solutions in a question-and-answer format.

N-Alkylation Reactions
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the comparable, and sometimes higher, nucleophilicity of the C3 position.[1][5][6] Several factors can be manipulated to favor N-alkylation:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is the most common strategy to favor N-alkylation.[5]

    • Mechanism: A strong base, such as sodium hydride (NaH), irreversibly deprotonates the indole nitrogen (pKa ≈ 17 in DMSO), generating the indole anion.[5][7] This anion is highly nucleophilic at the nitrogen atom. Incomplete deprotonation can lead to a significant amount of the neutral indole remaining, which preferentially reacts at the C3 position.[5]

    • Recommendations:

      • Strong Bases: Sodium hydride (NaH) is a reliable choice for achieving complete deprotonation.[5][7] Other effective strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃).[7]

      • Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are essential to solvate the indole anion and prevent quenching of the strong base.[5][8]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[5] One study demonstrated that increasing the temperature to 80 °C resulted in complete N-alkylation.[5] However, this should be approached with caution as it can also lead to side reactions.

  • Protecting Groups: In cases where regioselectivity remains poor, consider temporarily protecting the C3 position to block C-alkylation.[5]

  • Modern Catalytic Methods: For challenging substrates, consider catalyst systems that offer high N-selectivity. For instance, copper hydride (CuH) catalysis with a specific phosphine ligand like DTBM-SEGPHOS has shown excellent N-selectivity.[5]

Q2: My reaction is producing dialkylated (N- and C-alkylation) products. How can I prevent this?

A2: Dialkylation occurs when both the nitrogen and a carbon atom (typically C3) are functionalized.[5] This is more common with highly reactive alkylating agents or under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[5]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[5]

  • Monitor Reaction Progress: Carefully follow the reaction by TLC or LC-MS and quench it once the desired mono-N-alkylated product is the major species.

  • Lower Temperature: Reducing the reaction temperature can help control reactivity and prevent over-alkylation.[5]

Q3: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A3: Low conversion can stem from several factors related to reagent activity and reaction conditions.[7]

  • Insufficient Basicity: The indole N-H is not very acidic and requires a sufficiently strong base for deprotonation.[7] If the base is too weak, the concentration of the reactive indole anion will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base like NaH, KOH, or Cs₂CO₃.[7]

  • Poor Solubility: If any of the reactants (indole, base, or alkylating agent) have poor solubility in the chosen solvent, the reaction will be slow.

    • Solution: Choose a solvent that effectively dissolves all components. DMF is often a good choice for its high polarity.

  • Non-Anhydrous Conditions: For reactions using strong bases like NaH, the presence of water is detrimental as it will quench the base.[5]

    • Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.

N-Arylation Reactions
Q4: My Buchwald-Hartwig or Ullmann N-arylation is giving low yields. What are the key parameters to optimize?

A4: N-arylation reactions are powerful but can be sensitive to several variables. Common methods include the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling.[9][10]

  • Catalyst, Ligand, and Base Combination: This is the most critical aspect of optimization.

    • Ullmann Condensation: Traditionally, these copper-catalyzed reactions required high temperatures (>140 °C).[11] Modern systems utilize copper(I) salts (e.g., CuI) with various ligands, such as 1,10-phenanthroline or diamines, which allow for milder reaction conditions.[11][12][13] The choice of base is also crucial, with inorganic bases like K₃PO₄ or Cs₂CO₃ often being effective.[14]

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope.[15] The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are generally preferred.[15] The base also plays a significant role, with NaOt-Bu being highly effective, while K₃PO₄ can be used for base-sensitive substrates.[15]

  • Solvent: Anhydrous, non-polar, or moderately polar aprotic solvents like toluene, dioxane, or DMF are commonly used.

  • Temperature: While modern catalytic systems operate at lower temperatures, some substrate combinations may still require heating to achieve reasonable reaction rates.[14]

  • Substrate Purity: Ensure the purity of your indole, aryl halide, and all reagents, as impurities can poison the catalyst.

Q5: I am observing C-arylation as a side product in my N-arylation reaction. How can I suppress this?

A5: Similar to N-alkylation, C-arylation can compete, particularly at the C3 and C2 positions.[9][11]

  • Ligand Choice: In palladium-catalyzed reactions, the ligand can influence regioselectivity. Experiment with different phosphine ligands to find one that favors N-arylation.

  • Reaction Conditions: Carefully screen the base, solvent, and temperature. Milder conditions may favor N-arylation.

  • Protecting Groups: If C-arylation is a persistent issue, consider protecting the reactive carbon positions of the indole ring.

II. Frequently Asked Questions (FAQs)

Q: What are the best practices for setting up an indole N-alkylation reaction with sodium hydride?

A:

  • Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas like nitrogen or argon.

  • Solvent and Substrate: Add the indole to a flask and dissolve it in anhydrous DMF or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction with NaH.

  • Base Addition: Carefully add the sodium hydride (typically a 60% dispersion in mineral oil) portion-wise. You should observe gas evolution (H₂). Stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent: Add the alkylating agent (e.g., alkyl halide) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding a protic solvent like methanol or water at 0 °C.

Q: How do I choose a suitable protecting group for the indole nitrogen?

A: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.

  • Base-Stable, Acid-Labile: The tert-butoxycarbonyl (Boc) group is widely used and is stable to many basic and nucleophilic reagents but is easily removed with acid.[16]

  • Acid-Stable, Base-Labile: Arylsulfonyl groups, such as tosyl (Ts), are robust under acidic conditions but can be cleaved with strong bases.[16][17]

  • Orthogonally Cleavable: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is stable to a wide range of conditions and can be selectively removed with fluoride ions.[16][18][19][20] Pivaloyl groups can protect both the N-1 and C-2 positions and are removable with a lithium base.[21]

Q: What are some common methods for purifying N-functionalized indoles?

A:

  • Column Chromatography: This is the most common purification method.[22] For indoles that are sensitive to the acidic nature of silica gel, it is advisable to use deactivated silica (by flushing with a solvent mixture containing a small amount of triethylamine) or to use a different stationary phase like alumina.[22]

  • Recrystallization: If the product is a solid and has relatively high purity after workup, recrystallization can be a very effective method to obtain highly pure material.[22]

  • Extraction: A standard aqueous workup is essential to remove inorganic salts and highly polar impurities. A wash with a dilute acid can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.[22]

III. Data and Protocols

Table 1: Influence of Reaction Conditions on N- vs. C-Alkylation of Indole
EntryBase (equiv.)SolventTemperature (°C)N/C RatioReference
1NaH (1.1)DMF25>95:5[5]
2K₂CO₃ (2.0)Acetone56Variable[1]
3In(OTf)₃ (0.1)Toluene25C6-alkylation favored[23][24]
4In(OTf)₃ (0.1)THF25N1-alkylation favored[23][24]
General Protocol for Indole N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Catalyzed N-Arylation of Indole (Ullmann-type)
  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Add the indole (1.0 eq.) and the aryl halide (1.2 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

IV. Visual Guides

Diagram 1: Decision Workflow for Optimizing N-Alkylation Selectivity

G start Low N/C Selectivity in Indole Alkylation base_solvent Modify Base/Solvent System start->base_solvent Initial Strategy temp Adjust Temperature start->temp If Base/Solvent is Insufficient catalysis Employ N-Selective Catalyst start->catalysis For Challenging Substrates protect Use Protecting Group Strategy start->protect Last Resort strong_base Use Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) base_solvent->strong_base Recommended weak_base Incomplete Deprotonation Favors C-Alkylation base_solvent->weak_base Common Issue result Improved N-Selectivity strong_base->result increase_temp Increase Temperature (e.g., 80 °C) temp->increase_temp increase_temp->result cu_cat Use CuH/Ligand System (e.g., DTBM-SEGPHOS) catalysis->cu_cat cu_cat->result protect_c3 Temporarily Protect C3 Position protect->protect_c3 protect_c3->result

Caption: Troubleshooting flowchart for improving N-selectivity in indole alkylation.

Diagram 2: Key Components of a Transition-Metal Catalyzed N-Arylation

G reaction Indole + Aryl Halide N-Aryl Indole components Catalyst System Metal Precursor (e.g., Pd₂(dba)₃, CuI) Ligand (e.g., Phosphine, Diamine) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) components:m->reaction:f1 Drives Reaction components:l->reaction:f1 Controls Reactivity & Selectivity components:b->reaction:f1 Activates Indole components:s->reaction:f1 Provides Medium

References

Troubleshooting low solubility of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Formulation Division

Welcome to the technical support center for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS No. 886362-67-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound. We will explore the underlying physicochemical reasons for this property and provide a series of structured troubleshooting strategies and detailed protocols to achieve successful dissolution for your experiments.

Understanding the Solubility Challenge

This compound is a heterocyclic compound with a molecular structure that inherently limits its aqueous solubility. Several key features contribute to this characteristic:

  • Hydrophobic Core: The core indole ring system is largely nonpolar and hydrophobic.[1]

  • Lipophilic Substituents: The presence of a methyl group (-CH3) and an ethyl ester (-COOCH2CH3) further increases the molecule's lipophilicity.

  • Fluorine Substitution: While fluorine is highly electronegative, its impact on solubility is complex. In many cases, fluorine substitution can increase lipophilicity, which is a measure of a compound's preference for a lipid (nonpolar) environment over an aqueous (polar) one.[2][3] This is reflected in the compound's predicted XLogP3 value of approximately 2.9, which indicates a significant degree of lipophilicity and thus poor water solubility.[4][5]

These structural attributes mean the molecule has a strong tendency to self-associate in aqueous media rather than interacting with water molecules, leading to precipitation and dissolution difficulties.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a logical, question-and-answer formatted workflow to address solubility issues, starting with the simplest methods and progressing to more advanced formulation techniques.

Q1: My compound precipitated out of my aqueous buffer. What is the most common and immediate strategy to resolve this for in vitro assays?

A1: The Co-Solvent Method using a Concentrated Stock Solution.

This is the most widely used and practical first step for poorly soluble compounds in biological research. Instead of dissolving the compound directly in an aqueous medium, you first create a highly concentrated stock solution in a water-miscible organic solvent.[1] This stock is then serially diluted into your final aqueous assay buffer, ensuring the final solvent concentration is low enough to be non-toxic to your biological system (typically <0.5% or <0.1%).[1]

Causality: The organic co-solvent acts as a bridge. The compound dissolves readily in the 100% organic solvent due to favorable nonpolar interactions. When this concentrated solution is introduced into the much larger volume of aqueous buffer, the solvent molecules help to keep the compound molecules dispersed and prevent them from aggregating and precipitating, even though the final solution is predominantly water.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and miscibility with water.[1]

A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Q2: I need to find a suitable organic solvent for a chemical reaction or for creating a stock solution. How should I proceed?

A2: Perform a Systematic Solvent Screening.

If the ideal solvent is not known, a systematic screening process is essential. This involves testing the solubility of a small, accurately weighed amount of your compound in a fixed volume of several candidate solvents. The choice of solvent can be critical not only for dissolution but also for the success of subsequent reactions.[8]

Recommended Solvents for Screening: Based on the structure of your indole derivative, solvents should be selected to cover a range of polarities.

Solvent ClassExamplesRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Excellent for dissolving a wide range of polar and nonpolar compounds.[1]
Protic Polar Ethanol, MethanolCan engage in hydrogen bonding, which may aid in dissolving the indole N-H group.[8]
Chlorinated Dichloromethane (DCM), ChloroformEffective for nonpolar compounds, often used in synthesis and purification.[8]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, good general-purpose solvents.
Aromatic TolueneSuitable for nonpolar compounds, often used in synthesis.[8]

A detailed protocol for conducting a solvent screening experiment is provided below.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Potentially, but with significant caveats.

Modifying the pH is a powerful technique for compounds with ionizable functional groups.[9][10] For this compound, there are two sites to consider:

  • Indole N-H: The proton on the indole nitrogen is weakly acidic (pKa ≈ 17). Deprotonating it to form an anion would require a very strong base, which is often not compatible with biological assays or downstream chemistry.

  • Ester Group: The ethyl ester is not ionizable. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to the corresponding carboxylic acid. This is an irreversible chemical modification and should be avoided unless it is the intended reaction.

A more viable pH-based strategy could be to decrease the pH . In a sufficiently acidic environment, the indole ring can be protonated, forming a cationic species. This resulting salt form may exhibit significantly higher aqueous solubility.[1]

Recommendation: This method should be approached with caution. First, determine if your experimental conditions can tolerate a low pH. Second, confirm the stability of the compound at the target pH over the duration of your experiment to ensure the ester group does not hydrolyze.

Q4: The required concentration of my compound is too high for the co-solvent method, and the final DMSO concentration is causing toxicity. What advanced options can I explore?

A4: Employ Formulation Technologies like Cyclodextrin Complexation.

When co-solvents are not sufficient, advanced formulation strategies are necessary. One of the most effective and widely used techniques is complexation with cyclodextrins.[7][9]

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble "guest" molecule (your indole derivative) can be encapsulated within the hydrophobic core, forming an "inclusion complex."[11] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[12]

Advantages:

  • Significant increase in aqueous solubility (often >1000-fold).[7]

  • The resulting complexes are often suitable for in vivo and in vitro use.

  • Can improve compound stability.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[12]

A detailed protocol for preparing an inclusion complex is provided below.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

TroubleshootingWorkflow Start Start: Compound is Insoluble StockSolution Q1: Prepare concentrated stock in a water-miscible solvent (e.g., DMSO)? Start->StockSolution Dilute Dilute stock solution into aqueous buffer (final DMSO <0.5%) StockSolution->Dilute Yes SolventScreen Q3: Perform systematic solvent screening to find a better alternative. StockSolution->SolventScreen No / Need pure organic solvent ToxicityCheck Q2: Is the final solvent concentration toxic to the assay? Dilute->ToxicityCheck SolubilityOK Problem Solved ToxicityCheck->SolubilityOK No Advanced Q4: Is solubility still too low or toxicity remains an issue? ToxicityCheck->Advanced Yes SolventScreen->Advanced Advanced->SolubilityOK No Cyclodextrin Use Advanced Technique: Cyclodextrin Complexation (e.g., with HP-β-CD) Advanced->Cyclodextrin Yes Cyclodextrin->SolubilityOK SolidDispersion Alternative Advanced Technique: Solid Dispersion Cyclodextrin->SolidDispersion Alternative

Caption: A decision tree for troubleshooting low solubility.

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of this compound?

    • Molecular Formula: C₁₂H₁₁F₂NO₂[4][5][13]

    • Molecular Weight: 239.22 g/mol [4]

    • Predicted XLogP3: 2.9[4][5]

    • Appearance: Typically a solid powder.

    • Interpretation: The XLogP3 value of 2.9 indicates that the compound is nearly 1000 times more soluble in octanol (a lipid mimic) than in water, confirming its lipophilic and hydrophobic nature.

  • Q: How exactly do the two fluorine atoms on the benzene ring affect solubility?

    • The effect of fluorine is context-dependent.[11] While it is highly electronegative, replacing C-H bonds with C-F bonds increases the molecule's overall lipophilicity.[2] This can enhance properties like membrane permeability but often at the cost of aqueous solubility.[14] The C-F bond is also highly stable and can block sites of metabolic oxidation, which is a common strategy in drug design to improve a compound's half-life.[2][3]

  • Q: Is it safe to heat the mixture to help dissolve the compound?

    • Gentle heating can increase the solubility of many compounds.[15] However, it also introduces the risk of thermal degradation, especially for complex organic molecules. Before using heat, it is advisable to assess the thermal stability of your compound (e.g., via a melting point test or TGA if available). Always heat gently and for the minimum time necessary. Do not heat flammable organic solvents with an open flame.

  • Q: What is a "solid dispersion" and when should I consider it?

    • A solid dispersion is a technique where the poorly soluble drug is dispersed within a hydrophilic polymer matrix (like PVP or HPMC).[16][17] This is typically achieved by dissolving both the drug and the polymer in a common solvent and then evaporating the solvent. The result is a solid powder where the drug molecules are molecularly dispersed, preventing crystallization and dramatically increasing the surface area and dissolution rate in aqueous media.[6] This is an advanced technique often used in pharmaceutical development when other methods fail.[12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (Co-Solvent Method)

This protocol describes the standard method for preparing a stock solution in DMSO for use in biological assays.

  • Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 2.39 mg).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., add 100 µL of DMSO to 2.39 mg of compound to create a 100 mM stock solution).

  • Ensure Dissolution: Vortex the vial thoroughly for 1-2 minutes. If necessary, gently warm the vial between your fingers or use a sonicator bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

  • Application: For your experiment, perform serial dilutions. For example, to achieve a 10 µM final concentration in 1 mL of cell culture medium, you would add 0.1 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.

Protocol 2: Systematic Solvent Screening

This protocol provides a method to determine the best solvent for your compound.

  • Preparation: Label a series of small glass vials (e.g., 1.5 mL) with the names of the solvents to be tested (see table in Q2 above).

  • Aliquot Compound: Accurately weigh and add a small, identical amount of the compound to each vial (e.g., 1.0 mg).

  • Solvent Addition: Add a precise starting volume of the first solvent to its corresponding vial (e.g., 100 µL).

  • Assess Solubility: Cap the vial and vortex vigorously for 2 minutes. Visually inspect for undissolved solid.

  • Titration: If the solid has not dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat step 4. Continue this process until the solid is fully dissolved or a maximum practical volume is reached.

  • Record Results: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., if 1 mg dissolved in 500 µL, the solubility is ~2 mg/mL).

  • Repeat: Repeat steps 3-6 for all other test solvents.

  • Analysis: Compare the results to identify the solvent(s) that provide the highest solubility.

Caption: Encapsulation within a cyclodextrin host.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from established methods for preparing cyclodextrin inclusion complexes.[1]

  • Determine Molar Ratio: Decide on the molar ratio of Drug:HP-β-CD to test. Common starting ratios are 1:1, 1:2, and 1:5.

  • Weigh Components:

    • Accurately weigh the required amount of this compound.

    • Accurately weigh the corresponding molar amount of HP-β-CD (MW ≈ 1460 g/mol ).

  • Prepare Slurry/Paste (Kneading Method):

    • Place the weighed HP-β-CD into a glass mortar.

    • Prepare a solvent mixture, typically ethanol/water (1:1 v/v).

    • Slowly add a few drops of the solvent mixture to the HP-β-CD and triturate with the pestle to form a uniform, thick paste.

    • Add the weighed compound to the paste.

  • Knead Mixture: Knead the mixture thoroughly with the pestle for 45-60 minutes. The goal is to facilitate the inclusion of the drug molecule into the cyclodextrin cavity. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add another drop or two of the solvent mixture to maintain a paste-like consistency.

  • Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a watch glass or petri dish. Dry the product in a vacuum oven at a mild temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.

  • Final Product: Gently grind the dried complex into a fine, uniform powder. This powder is the drug-cyclodextrin inclusion complex.

  • Test Solubility: Test the solubility of the resulting complex powder in your aqueous buffer. It should now dissolve much more readily than the original compound.

References

Technical Support Center: Stabilizing Indole Compounds During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of indole decomposition during reaction workup. The inherent reactivity of the indole nucleus, while synthetically useful, renders it susceptible to degradation under various workup conditions. This resource is designed to provide you with the mechanistic understanding and practical protocols necessary to maximize the yield and purity of your indole-containing products.

Understanding Indole Instability: The "Why" Behind Decomposition

Before delving into specific troubleshooting, it's crucial to understand the primary pathways of indole degradation during workup procedures. The electron-rich nature of the pyrrole ring makes indoles particularly vulnerable to two main threats: oxidation and acid-catalyzed reactions.

  • Oxidative Decomposition: The C2-C3 double bond of the indole is highly susceptible to oxidation. Exposure to atmospheric oxygen, residual oxidizing agents from the reaction, or reactive oxygen species (ROS) generated during the workup can lead to the formation of colored impurities, including oxindoles, and other degradation products.[1][2][3] This is often visually indicated by a color change in the solution, from colorless or pale yellow to pink, red, or brown.[1]

  • Acid-Catalyzed Degradation: The indole nucleus is generally unstable in strongly acidic conditions.[4][5] Protonation typically occurs at the C3 position, which is thermodynamically favored over N-protonation, generating a reactive indoleninium ion intermediate.[5] This intermediate is a potent electrophile that can be attacked by nucleophiles or other indole molecules, leading to dimerization, trimerization, and polymerization.[6][7][8][9][10] This is a frequent issue when acidic reagents are used for quenching or during aqueous extractions with low pH.

  • Light and Heat Sensitivity: While often secondary to oxidation and acid sensitivity, exposure to strong light and elevated temperatures can also promote decomposition pathways.[1] These conditions can generate radical species and accelerate the rate of oxidative reactions.

The following diagram illustrates the primary pathways of indole decomposition that must be controlled during a typical reaction workup.

Indole_Decomposition_Pathways Figure 1: Primary Indole Decomposition Pathways During Workup Indole Sensitive Indole Product in Crude Reaction Mixture Workup Reaction Workup (Quench, Extraction, Wash) Indole->Workup Oxidation Oxidation (Air, Peroxides, ROS) Workup->Oxidation Exposure to O₂ Acid Acid Exposure (Low pH) Workup->Acid Acidic Quench/Wash Oxidized_Products Oxidized Impurities (e.g., Oxindoles, Colored byproducts) Oxidation->Oxidized_Products Polymerized_Products Dimers, Trimers, Polymeric Tars Acid->Polymerized_Products

Caption: Decision points during workup that expose sensitive indoles to oxidative or acidic conditions, leading to distinct degradation products.

Troubleshooting Guide: A Q&A Approach

This section directly addresses common issues encountered during the workup of indole-containing reaction mixtures.

Q1: My organic layer is turning pink/brown during aqueous extraction. What's happening and how can I stop it?

A1: This color change is a classic sign of indole oxidation.[1] It indicates that your compound is degrading due to exposure to oxygen, which can be dissolved in your solvents or present in the atmosphere.

Immediate Troubleshooting Steps:

  • Work Quickly: Minimize the time the indole is in solution and exposed to air.

  • Deoxygenate Solvents: Before the workup, sparge all aqueous and organic solvents (e.g., water, brine, ethyl acetate, DCM) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use an Antioxidant/Quencher: Add a reducing agent or radical scavenger to the aqueous quenching solution.

    • Sodium Thiosulfate (Na₂S₂O₃): A 10% w/v aqueous solution is highly effective for quenching residual oxidants like peroxides.

    • Ascorbic Acid (Vitamin C): A 5-10% w/v aqueous solution acts as an excellent antioxidant by terminating radical chain reactions.[11] It is a versatile and "green" option.[12]

    • Butylated Hydroxytoluene (BHT): Add a small amount (0.01-0.1%) of this radical scavenger to your organic extraction solvent. BHT is a lipophilic antioxidant that is very effective in organic phases.[13][14][15]

Workflow Diagram: Implementing Antioxidants in Workup

Antioxidant_Workflow Figure 2: Workflow for Preventing Oxidation start Crude Reaction Mixture quench Quench Reaction start->quench extraction Liquid-Liquid Extraction quench->extraction No antioxidant_quench Use Aqueous Antioxidant? (e.g., 10% Ascorbic Acid or 10% Na₂S₂O₃) quench->antioxidant_quench drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying antioxidant_solvent Add BHT (0.01%) to Organic Solvent extraction->antioxidant_solvent Optional but Recommended concentrate Concentrate in vacuo drying->concentrate product Purified Indole concentrate->product antioxidant_quench->extraction Yes antioxidant_solvent->drying

Caption: Decision workflow for incorporating aqueous and organic-phase antioxidants during extraction to prevent oxidative degradation.

Q2: I'm getting a lot of insoluble "tar" or baseline material on my TLC plate after an acidic workup. What is the cause?

A2: This is a strong indication of acid-catalyzed polymerization.[6][7] When your indole is exposed to a low pH environment, it can protonate at C3, forming a reactive intermediate that rapidly reacts with other indole molecules to form dimers and higher-order oligomers, which are often insoluble and appear as "tar".[6][9]

Immediate Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use a neutral or slightly basic quench. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.2) are excellent alternatives to acidic quenches (e.g., NH₄Cl or dilute HCl).

  • Control pH During Extraction: The pH of the aqueous layer during extraction is critical.[16][17] If an acidic wash is unavoidable (e.g., to remove a basic impurity), keep the contact time to an absolute minimum and perform the extraction at low temperature (0-5 °C) to slow the rate of decomposition. Immediately follow with a basic wash (e.g., NaHCO₃ solution) to neutralize any residual acid in the organic layer.

  • Consider a Protecting Group: For syntheses that require harsh acidic conditions, the most robust solution is to protect the indole nitrogen.[4][18][19] Common protecting groups like Boc, Ts, or SEM reduce the electron-donating nature of the ring, making it less susceptible to protonation and subsequent polymerization.[4][18]

Table 1: pH Control Strategies for Indole Workup

IssueProblematic ConditionRecommended SolutionpH RangeComments
Acid-catalyzed polymerizationQuenching with HCl, NH₄ClQuench with sat. NaHCO₃ or phosphate buffer7.0 - 8.5Neutralizes reaction and prevents C3 protonation.
Removal of basic impuritiesRequired wash with dilute acidMinimize contact time, work at 0 °C, follow immediately with a NaHCO₃ wash< 4 (briefly)The goal is to protonate the impurity, not the indole. Speed is critical.
General ExtractionStandard aqueous workupUse deoxygenated water and brine. Consider a phosphate buffer.~7.0Prevents both acid and strong base-catalyzed decomposition.

Q3: My yield is consistently low, but I don't see significant impurities by TLC or NMR. Where could my product be going?

A3: This scenario can be perplexing. If obvious degradation products are absent, consider these less apparent loss mechanisms:

  • Workup Under Inert Atmosphere: Highly sensitive indoles can degrade simply upon contact with air on a rotary evaporator or during filtration. For particularly delicate compounds, performing the entire workup and concentration under a blanket of nitrogen or argon is essential.[20][21][22][23] This involves using Schlenk techniques or working in a glovebox.

  • Adsorption onto Silica Gel: Electron-rich indoles can strongly adsorb to silica gel, especially if trace acidity is present on the silica surface. This can lead to streaking, decomposition on the column, and poor recovery.

    • Solution: Deactivate the silica gel before use by treating it with a solvent containing a small amount of a neutral or basic modifier, such as triethylamine (0.5-1% v/v) or ammonia. This neutralizes acidic sites and improves recovery.

  • Emulsion Formation: Some indole-containing reaction mixtures are prone to forming stable emulsions during aqueous extraction, trapping product in the interfacial layer.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.[24] In stubborn cases, filtration through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)

Q: What is the best all-around antioxidant to add during workup?

A: For general purposes, a freshly prepared 10% w/v aqueous solution of sodium ascorbate (the sodium salt of ascorbic acid) is an excellent first choice. It is effective, inexpensive, water-soluble (making it easy to remove), and environmentally benign. For protection within the organic phase, BHT is the standard due to its high solubility and efficacy as a radical scavenger.[13][15]

Q: Can I use sodium bisulfite or sulfite instead of thiosulfate?

A: Yes, aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are also effective reducing agents for quenching oxidizing reagents. They function similarly to sodium thiosulfate. The choice often comes down to laboratory availability and the specific nature of the oxidant being quenched.

Q: How do I properly deoxygenate my workup solvents?

A: The most common method is sparging . Bubble a steady stream of an inert gas (nitrogen or argon) through the solvent via a long needle or glass pipette for 15-30 minutes. For highly sensitive applications, the "freeze-pump-thaw" method can be used to achieve lower oxygen levels, but this is often unnecessary for routine workups.

Q: Is it better to perform the workup at room temperature or on an ice bath?

A: Colder is almost always better. Performing your quench and extractions at 0-5 °C (ice-water bath) will slow down all potential decomposition reactions, including oxidation and acid-catalyzed oligomerization. This is especially critical if you must briefly expose your indole to non-ideal pH conditions.

Experimental Protocols

Protocol 1: General Workup for Oxidation-Sensitive Indoles

This protocol incorporates the use of an aqueous antioxidant to prevent oxidative degradation.

  • Preparation: Before starting, prepare a 10% (w/v) aqueous solution of ascorbic acid and neutralize it to pH ~7 with sodium bicarbonate. Deoxygenate this solution, the organic extraction solvent (e.g., ethyl acetate), and deionized water by sparging with N₂ for 20 minutes.

  • Reaction Quench: Cool the crude reaction mixture to 0 °C in an ice bath. Slowly add the deoxygenated ascorbic acid solution to quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into the deoxygenated organic solvent. If the indole is basic, ensure the aqueous layer is adjusted to pH > 8 before extraction.

  • Washing: Wash the combined organic layers sequentially with deoxygenated water and then deoxygenated brine.[24]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. For extremely sensitive compounds, introduce a slow bleed of nitrogen into the rotary evaporator.

Protocol 2: Workup for Acid-Sensitive Indoles

This protocol is designed to rigorously avoid low pH conditions.

  • Preparation: Prepare a saturated aqueous solution of sodium bicarbonate and a phosphate buffer solution (0.5 M, pH 7.2). Deoxygenate all solvents as described in Protocol 1.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Slowly quench the reaction by adding the phosphate buffer solution until the reaction is fully neutralized. Check the pH with test strips to ensure it is between 7 and 8.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. This ensures any trace acidity is removed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

References

Technical Support Center: Column Chromatography Optimization for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules in column chromatography. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from polarity and solubility to intermolecular interactions.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance your separation efficiency and success rate.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated heterocycles behaving unexpectedly on silica gel? I'm seeing poor separation and unusual elution orders.

A1: This is a common observation. The high electronegativity of fluorine can create strong intramolecular dipoles and alter the molecule's overall polarity in non-intuitive ways. A simple fluorine substitution can significantly change a molecule's interaction with the silica surface.[1][4] Unlike simple hydrocarbons, where adding electronegative atoms predictably increases polarity, fluorine's impact is more complex. It can reduce basicity in nearby nitrogen atoms within the heterocycle, decreasing strong interactions with acidic silica. Furthermore, depending on the degree of fluorination, the molecule might exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases, which can lead to co-elution with other fluorinated impurities.[5]

Q2: My compound is streaking/tailing significantly on the column. What are the likely causes?

A2: Tailing is often due to strong, non-ideal interactions between your compound and the stationary phase. For fluorinated heterocycles, this can stem from several factors:

  • Acid-Base Interactions: The acidic nature of silica gel can strongly interact with basic nitrogen atoms in your heterocycle, leading to tailing. While fluorine can reduce basicity, residual basicity can still be problematic.

  • Point Adsorption: A specific functional group on your molecule might have an exceptionally high affinity for the silica surface, causing a portion of the molecules to lag behind the main band.

  • Poor Solubility: Your compound may have limited solubility in the chosen mobile phase, causing it to precipitate and re-dissolve as it moves down the column. This is especially true for highly fluorinated compounds which can be less soluble in common organic solvents.

Q3: Should I consider a stationary phase other than silica gel for my fluorinated compounds?

A3: Absolutely. While silica gel is a workhorse, it's not always the optimal choice for fluorinated molecules. When you face insurmountable challenges with silica, consider these alternatives:

  • Fluorinated Stationary Phases: These phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, are designed to have a higher affinity for fluorinated compounds.[6][7][8] They can offer unique selectivity based on the degree of fluorination and the overall hydrophobicity of the molecule.[6][9] Separations on these phases are driven by "fluorous affinity," where fluorinated analytes are retained more strongly.[10]

  • Neutral or Basic Alumina: If strong acidic interactions with silica are suspected to be the problem, switching to neutral or basic alumina can mitigate this issue by providing a less acidic surface.

  • Reversed-Phase Chromatography (C18): For moderately polar to nonpolar fluorinated heterocycles, reversed-phase chromatography can be an excellent alternative.[8] Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Poor Separation or Co-elution of Components

Underlying Causes and Mechanistic Explanation:

Poor separation arises when the differential migration of your target compound and impurities is insufficient. For fluorinated heterocycles, this often happens because the introduction of fluorine alters the polarity in a way that makes it very similar to that of a starting material or a byproduct. Traditional C18 phases separate primarily based on hydrophobicity, which might not be sufficient to resolve compounds with subtle structural differences but similar overall lipophilicity.[7][8]

Actionable Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: If your compounds are eluting too quickly (low resolution), decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). Conversely, if they are retained too strongly, increase the solvent strength.

    • Solvent Selectivity: If a simple binary mixture (e.g., hexane/ethyl acetate) fails, introduce a third solvent to modulate selectivity. Small amounts of dichloromethane, ether, or acetone can alter the interactions between your compounds and the stationary phase, often improving separation.

    • Mobile Phase Additives: For basic heterocycles, adding a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape. For acidic compounds, a small amount of acetic or formic acid can have a similar beneficial effect.

  • Consider Alternative Stationary Phases:

    • Pentafluorophenyl (PFP) Phases: These phases offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and charge transfer.[7][8] This makes them particularly effective for separating aromatic and halogenated compounds where traditional phases fail.[11]

    • Perfluoroalkyl Phases: These are highly effective for separating compounds based on their fluorine content.[8][12] The retention of fluorinated molecules increases with their fluorine content on these phases.[9][10]

Issue 2: Compound Decomposition on the Column

Underlying Causes and Mechanistic Explanation:

The acidic surface of silica gel can act as a catalyst for the degradation of sensitive functional groups. Some fluorinated heterocycles, particularly those with acid-labile protecting groups or strained ring systems, can be susceptible to decomposition during chromatography.

Actionable Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine, then evaporate the solvent. This process neutralizes the most acidic sites on the silica surface.

  • Switch to a More Inert Stationary Phase:

    • Neutral Alumina: This is a good first alternative as it lacks the strong acidity of silica.

    • Florisil® (Magnesium Silicate): This is another mildly basic adsorbent that can be suitable for compounds that are sensitive to acidic conditions.

  • Minimize Residence Time: Work quickly. Use a slightly stronger mobile phase to elute your compound faster, minimizing its contact time with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for sensitive compounds.

Issue 3: Irreproducible Results

Underlying Causes and Mechanistic Explanation:

Irreproducibility often stems from variations in experimental conditions that may seem minor but have a significant impact on the separation.

  • Water Content of Silica: The activity of silica gel is highly dependent on its water content. Over-dried silica is more acidic and can lead to stronger retention and potential decomposition.

  • Solvent Quality: The presence of impurities or variations in solvent composition can affect the mobile phase polarity and, consequently, the elution profile.

  • Sample Loading Technique: Inconsistent sample loading can lead to band broadening and variable separation.

Actionable Solutions:

  • Standardize Your Silica Gel: Use silica gel from the same manufacturer and lot number for a series of related purifications. If you open a new container, be aware that its activity might be different.

  • Use High-Purity Solvents: Employ HPLC-grade solvents to ensure consistency and avoid introducing impurities.

  • Optimize Sample Loading: For the best resolution, dissolve your crude sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This "dry loading" technique often results in sharper bands and better separation than direct liquid injection.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Selection using Thin-Layer Chromatography (TLC)

This protocol provides a structured approach to developing an optimal mobile phase for the separation of a fluorinated heterocycle from its impurities.

Methodology:

  • Spotting: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated solution. Using a capillary tube, spot the solution onto at least three separate TLC plates.

  • Initial Solvent Systems:

    • Plate 1 (Nonpolar): Develop in a low-polarity solvent system, such as 10% ethyl acetate in hexane.

    • Plate 2 (Intermediate Polarity): Develop in a medium-polarity system, like 30% ethyl acetate in hexane.

    • Plate 3 (Polar): Develop in a higher-polarity system, such as 50% ethyl acetate in hexane.

  • Analysis: Visualize the plates under UV light and then with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Optimization:

    • The ideal solvent system will show the target compound with a retention factor (Rf) of approximately 0.25-0.35, and good separation from major impurities.

    • If all spots are at the bottom, increase the polarity of the mobile phase.

    • If all spots are at the top, decrease the polarity.

    • If separation is poor, try a different solvent system (e.g., dichloromethane/methanol or ether/hexane) to exploit different selectivities.

  • Additive Test: If tailing is observed on the TLC plate for your target compound (which is likely basic), prepare a new mobile phase with the optimal solvent ratio and add 0.5% triethylamine. Run a new TLC to see if the spot shape improves.

Protocol 2: Dry Loading for Enhanced Resolution

This technique is highly recommended for fluorinated compounds, which may have limited solubility in the mobile phase, to prevent band broadening.

Methodology:

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Adsorption: Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

  • Evaporation: Gently swirl the slurry and evaporate the solvent completely using a rotary evaporator or a stream of nitrogen. You should be left with a fine, free-flowing powder of your sample adsorbed onto the silica.

  • Column Loading: Carefully layer the dry, adsorbed sample onto the top of your pre-packed chromatography column.

  • Elution: Gently add the mobile phase and proceed with the chromatography as usual.

Data Presentation and Visualization

Table 1: Common Stationary Phases and Their Applications for Fluorinated Heterocycles

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Silica Gel Adsorption (Polar Interactions)General purpose, initial trialsAcidic surface can cause tailing or decomposition of basic/sensitive compounds.
Neutral Alumina AdsorptionAcid-sensitive compounds, basic heterocyclesLess acidic than silica, can have different selectivity.
C18 (Reversed-Phase) Hydrophobic (Van der Waals)Moderately polar to nonpolar compoundsRequires polar mobile phases (water, methanol, acetonitrile).
Pentafluorophenyl (PFP) π-π, Dipole, Charge TransferAromatic, halogenated compounds, positional isomersOffers unique selectivity compared to C18.[7][11]
Perfluoroalkyl Fluorous AffinitySeparating compounds based on fluorine contentRetention increases with the degree of fluorination.[6][10]

Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram outlines a logical decision-making process when encountering co-elution or poor resolution.

PoorSeparationWorkflow start Poor Separation Observed check_rf Is Rf of Target Compound ~0.3? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is Tailing Present? check_rf->check_tailing Yes adjust_polarity->check_rf add_modifier Add Mobile Phase Modifier (e.g., 0.5% Et3N for bases) check_tailing->add_modifier Yes try_new_solvents Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) check_tailing->try_new_solvents No add_modifier->try_new_solvents consider_alt_phase Consider Alternative Stationary Phase (e.g., PFP, Alumina, C18) try_new_solvents->consider_alt_phase end_point Optimized Separation consider_alt_phase->end_point

Caption: Decision tree for optimizing poor separations.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR-based structural elucidation of polysubstituted indoles. This guide is designed for researchers, medicinal chemists, and natural product scientists who encounter the unique challenges presented by the indole scaffold. The inherent asymmetry, coupled with the varied electronic effects of substituents, often leads to ¹H NMR spectra with severe signal overlap and complex coupling patterns. This resource provides practical, in-depth troubleshooting guides and workflows to navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in analyzing the NMR spectra of substituted indoles.

Question 1: Why are the aromatic signals in my indole's ¹H NMR spectrum so overlapped?

Answer: The proton signals of the indole's benzene ring (positions 4, 5, 6, and 7) typically resonate in a narrow spectral window, often between 7.0 and 7.7 ppm. This inherent closeness, combined with substituent-induced shifts, frequently leads to significant signal overlap, making first-order analysis of coupling patterns difficult or impossible.[1]

  • Causality: The electronic environment of these protons is similar, resulting in close chemical shifts. Electron-donating or -withdrawing groups can further compress or shift this region, exacerbating the overlap.

  • Initial Solution: If available, re-acquiring the spectrum on a higher-field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) is the most direct way to increase signal dispersion and resolve the multiplets. Alternatively, changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential solvent shifts that may resolve key signals.[1]

Question 2: How can I confidently identify the N-H proton signal?

Answer: The indole N-H proton is often a broad singlet found far downfield, typically >8.0 ppm, due to its acidic nature and potential for hydrogen bonding. However, its chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

  • Definitive Identification: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The acidic N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[1]

  • Causality: The nitrogen atom's quadrupole moment can also contribute to the broadening of the N-H signal.[2] In some cases, if the N-H is involved in slow conformational exchange, the peak can become extremely broad and difficult to distinguish from the baseline.

Question 3: What are the typical chemical shift ranges for a simple indole scaffold?

Answer: Understanding the baseline chemical shifts is critical before interpreting substitution effects. The values below are approximate for indole in a non-polar solvent like CDCl₃ and serve as a starting point for assignment.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H~8.1 (broad s)-Highly variable; disappears on D₂O exchange.
H2 / C2~7.2 (t)~124.5Often a triplet or dd due to coupling with H1 and H3.
H3 / C3~6.5 (t)~102.2Most upfield of the indole protons.[3]
H4 / C4~7.6 (d)~120.8
H5 / C5~7.1 (t)~122.1
H6 / C6~7.2 (t)~119.8
H7 / C7~7.6 (d)~111.5
C8-~135.7Quaternary carbon (pyrrole-benzene fusion).
C9-~128.1Quaternary carbon (pyrrole-benzene fusion).

Data compiled from various sources and is approximate.[4][5][6]

Question 4: How do electron-donating and -withdrawing groups affect the chemical shifts?

Answer: Substituents dramatically alter the electronic distribution in the indole ring, leading to predictable chemical shift changes.[7]

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups increase electron density, causing upfield shifts (shielding) to lower ppm values. This effect is most pronounced at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C(O)R decrease electron density, causing downfield shifts (deshielding) to higher ppm values. Again, the effect is strongest at the ortho and para positions.

For example, a substituent at C5 will most significantly impact the chemical shifts of H4 and H6. This predictable pattern is a key tool in preliminary assignment.[8]

Part 2: Advanced Troubleshooting Guide

When 1D NMR is insufficient, a systematic 2D NMR approach is required to unambiguously solve the structure.

Problem 1: I have multiple isomers and cannot determine the substitution pattern.

Solution: This is the most common challenge with polysubstituted indoles. A combination of through-bond (COSY, HMBC) and through-space (NOESY/ROESY) experiments is essential for unambiguous assignment.

  • Causality: Isomers have the same molecular formula but different connectivity or spatial arrangement. While their 1D spectra may look deceptively similar, their 2D correlation maps will be unique.[9]

  • Recommended Workflow: A logical, step-by-step approach is crucial. The following workflow is designed to build connectivity information systematically.

G A Acquire ¹H NMR B Acquire ¹³C & DEPT C Acquire ¹H-¹H COSY A->C Identify Spin Systems D Acquire ¹H-¹³C HSQC B->D Link ¹H to directly attached ¹³C E Acquire ¹H-¹³C HMBC D->E Assemble fragments via 2- & 3-bond correlations F Acquire NOESY/ROESY E->F Confirm connectivity & determine stereochemistry G Propose Structure F->G Final Validation G indole 4-Substituted Indole N-H H2/C2 H3/C3 X/C4 H5/C5 H6/C6 H7/C7 C8 C9 indole:h3_c3->indole:h4_c4 ³J (HMBC) indole:nh->indole:c8 ³J (HMBC) substituent Substituent Protons (X) substituent->indole:h5_c5 ³J (HMBC) substituent->indole:h3_c3 NOE

References

Technical Support Center: Purification of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question requires a deep dive into the chemical properties of the molecule and established purification techniques. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only gives you protocols but also explains the reasoning behind each step, empowering you to troubleshoot effectively in your own lab.

Guide ID: PSC-886362-67-0 Last Updated: January 6, 2026

This guide provides detailed troubleshooting and purification protocols for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS No. 886362-67-0). It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this compound, a crucial intermediate in many synthetic pathways.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses common initial questions to help you diagnose the state of your crude material and select an appropriate purification strategy.

Q1: I've just completed the synthesis. What are the likely impurities in my crude this compound?

Understanding the source of impurities is critical. This compound is commonly synthesized via the Fischer Indole Synthesis.[1][2] Consequently, your crude product may contain a variety of contaminants:

  • Unreacted Starting Materials: The arylhydrazine and keto-ester used in the synthesis are common impurities.

  • Isomeric Byproducts: The Fischer synthesis can sometimes yield incorrect isomers, especially if the ketone precursor is unsymmetrical.[3][4] These can be particularly challenging to separate due to their similar chemical properties.

  • Side-Reaction Products: Acid-catalyzed side reactions can generate various byproducts.[1]

  • Residual Catalyst: Brønsted or Lewis acids (e.g., HCl, ZnCl₂, polyphosphoric acid) used to drive the reaction may persist after workup.[2]

  • Solvents: Residual solvents from the reaction and extraction steps.

  • Degradation Products: Indole derivatives can be sensitive to strong acids and high temperatures, leading to degradation.

Q2: How can I get a quick and effective assessment of my crude product's purity?

Before committing to a large-scale purification, a preliminary analysis is essential.

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. It helps you visualize the number of components in your mixture and is crucial for developing a column chromatography method.[5] A suitable mobile phase for indole derivatives is often a mixture of hexane and ethyl acetate.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A quick NMR spectrum of the crude material can reveal the presence of major impurities, especially unreacted starting materials or solvents, by comparing it to the known spectrum of the pure product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment of purity and gives the mass of the components, helping to identify potential byproducts.

Q3: What key physical properties of the target compound should I be aware of?

Knowing the physical properties is fundamental to designing a purification protocol.

PropertyValueSource
CAS Number 886362-67-0[7][8]
Molecular Formula C₁₂H₁₁F₂NO₂[7]
Molecular Weight 239.22 g/mol [7]
Appearance Likely a white or off-white solid[9]
Boiling Point 352.8 °C at 760 mmHg[7]
Density 1.321 g/cm³[7]

The high boiling point confirms that distillation is not a practical purification method and that the compound is a solid at room temperature, making recrystallization a viable option.

Part 2: Purification Strategies & Troubleshooting Guides

This section provides a logical workflow and detailed protocols for purifying your compound.

Overall Purification Strategy

The choice of method depends on the nature and quantity of impurities. The following diagram outlines a logical workflow for purifying your crude product.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: Final Analysis Crude Crude Product TLC Purity Check (TLC, NMR) Crude->TLC Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization (High-Yield, Bulk Impurities) Decision->Recrystallization >10% Impurities, Good Crystallinity Chromatography Column Chromatography (Difficult Separations, Isomers) Decision->Chromatography <10% Impurities, Similar Polarity Final_Analysis Verify Purity (NMR, LC-MS, mp) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product A 1. Develop TLC Method Find solvent system where product Rf is ~0.3 B 2. Prepare Column Pack silica gel slurry without air bubbles A->B C 3. Load Sample Dissolve crude in minimal solvent and apply to column B->C D 4. Elute Column Run solvent through column using positive pressure C->D E 5. Collect Fractions Collect small, sequential volumes of eluent D->E F 6. Analyze Fractions Spot fractions on TLC to identify pure product E->F G 7. Combine & Evaporate Combine pure fractions and remove solvent F->G

References

Stability issues of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. My aim here is to not only provide solutions but to also explain the chemical principles behind them, empowering you to anticipate and mitigate potential issues in your experiments.

The indole core is a privileged scaffold in medicinal chemistry, but its nuanced reactivity can present stability challenges.[1][2] This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Stability Issues

This section addresses the most common problems encountered when working with this compound in solution.

Issue 1: You observe rapid degradation of the compound in your stock solution, evidenced by discoloration (e.g., turning yellow or pink) or the appearance of multiple peaks in your analytical trace (LC-MS, HPLC).

Question: My solution of this compound is changing color and showing degradation. What is causing this and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation, a common issue with indole derivatives.[3] The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities.

Underlying Cause: The indole nucleus can be easily oxidized, leading to the formation of colored oligomeric or polymeric byproducts. The C2-methyl group and the electron-donating character of the indole nitrogen contribute to this reactivity. The difluoro substitutions on the benzene ring may modulate this reactivity, but the core susceptibility remains.

Troubleshooting & Prevention Protocol:

  • Solvent Choice & Preparation:

    • Use High-Purity Solvents: Ensure your solvents are of high purity (e.g., HPLC or ACS grade) to minimize catalytic impurities.

    • Degas Solvents: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique for more sensitive applications.

  • Inert Atmosphere:

    • Blanket with Inert Gas: Always handle the solid compound and prepare solutions under an inert atmosphere. Use a glovebox or a Schlenk line if possible. At a minimum, flush your vial with argon or nitrogen before adding the solvent and sealing.

    • Seal Vials Properly: Use vials with PTFE-lined septa to prevent oxygen ingress during storage.

  • Storage Conditions:

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[3] Indole derivatives can be light-sensitive, and UV or even ambient light can initiate degradation pathways.

    • Low Temperature Storage: Store stock solutions at -20°C or -80°C. For long-term storage, consider storing under an inert atmosphere in a freezer.

  • Avoid Contaminants:

    • Clean Glassware: Ensure all glassware is scrupulously clean to avoid trace acid, base, or metal residues that can catalyze degradation.

Issue 2: You are performing a reaction that requires acidic or basic conditions and are seeing low yield or multiple unexpected byproducts.

Question: I'm trying to hydrolyze the ethyl ester of my indole, but the reaction is messy. How does pH affect the stability of this compound?

Answer:

The stability of this compound is highly dependent on pH. Both strongly acidic and strongly basic conditions can lead to degradation, but through different mechanisms.

Acidic Conditions (pH < 4)
  • Mechanism of Degradation: The indole nucleus is susceptible to protonation, primarily at the C3 position. This generates an indoleninium ion, which is highly reactive and can lead to dimerization, polymerization, or reaction with other nucleophiles present. While the C3 position is substituted in your molecule, protonation of the indole nitrogen can still activate the ring towards undesired side reactions.

  • Preventative Measures:

    • Avoid Strong Acids: If your protocol allows, use milder acids (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄).

    • Control Temperature: If strong acid is necessary, run the reaction at the lowest possible temperature to minimize the rate of degradation.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete.

Basic Conditions (pH > 9)
  • Mechanism of Degradation:

    • Ester Hydrolysis: The primary reaction under basic conditions will be the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[4][5] This is often a desired reaction, but it must be controlled.

    • Oxidative Degradation: Strongly alkaline conditions can promote the deprotonation of the N-H group, making the indole ring even more electron-rich and thus more susceptible to oxidation, especially in the presence of air.

  • Recommendations for Controlled Hydrolysis:

    • Use Mild Bases: Employ bases like lithium hydroxide (LiOH) in a THF/water mixture at room temperature, which is often effective for ester hydrolysis without aggressively promoting side reactions.[6]

    • Maintain Inert Atmosphere: Crucially, perform the hydrolysis under a nitrogen or argon atmosphere to prevent oxidative degradation of the starting material and the carboxylate product.

    • Monitor Progress: Track the disappearance of the starting material to avoid prolonged exposure to basic conditions.

The following diagram illustrates the decision-making process for handling this compound under different pH conditions.

G start Experiment requires non-neutral pH acid_cond Acidic Conditions (pH < 4)? start->acid_cond base_cond Basic Conditions (pH > 9)? acid_cond->base_cond No acid_protocol Use mild acid (e.g., AcOH) Minimize reaction time & temp Monitor closely acid_cond->acid_protocol Yes base_protocol Goal: Hydrolysis or other? Use mild base (e.g., LiOH) Work under inert atmosphere base_cond->base_protocol Yes acid_risk Risk: Protonation & Polymerization acid_protocol->acid_risk base_risk Risks: Ester Hydrolysis & Oxidative Degradation base_protocol->base_risk

Caption: Decision workflow for experiments under non-neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for dissolving and storing this compound?

A1: For general use, polar aprotic solvents like DMSO, DMF, and acetonitrile are suitable for creating stock solutions. For reactions, the choice of solvent is critical and depends on the specific chemistry. Protic solvents like ethanol and methanol can also be used, and may even offer some photostabilizing effects due to hydrogen bonding.[7][8] However, be mindful that alcohols can participate in transesterification reactions under certain catalytic conditions. Regardless of the solvent, always use a high-purity, degassed solvent and store the solution under an inert atmosphere, protected from light, at low temperatures.[3]

Q2: My compound seems to degrade even when stored as a solid. What are the recommended storage conditions for the solid material?

A2: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark environment.[3][6] It is highly recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from atmospheric oxygen and moisture.[3] Storing it in a desiccator within a freezer is an excellent practice.

Q3: I am using this compound in a cell-based assay. Are there any specific stability considerations in aqueous media?

A3: Yes, aqueous buffers present several challenges.

  • pH: As discussed, the stability is pH-dependent. Ensure your cell culture medium or buffer is within a stable pH range, ideally between 7.0 and 8.0.

  • Oxygen: Aqueous media are saturated with oxygen. While complete removal is not feasible for live-cell experiments, prepare the final dilutions of the compound immediately before use. Avoid letting the compound sit in aqueous media for extended periods at 37°C.

  • Light: Incubators are dark, but during preparation and analysis, protect your plates and solutions from ambient light as much as possible.

Q4: How can I monitor the stability of my compound over time?

A4: The best way to monitor stability is by using a quantitative analytical technique.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method. You can monitor the disappearance of the parent mass (m/z for C₁₂H₁₁F₂NO₂) and the appearance of any degradation products.

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): You can develop a method to quantify the peak area of your compound. A decrease in the main peak area and the emergence of new peaks over time indicates degradation.

  • TLC (Thin-Layer Chromatography): A simple, qualitative method. Spot a fresh solution and your stored solution side-by-side. The appearance of new spots or streaking in the stored sample lane suggests degradation.

The following table summarizes the key factors affecting stability and the recommended mitigation strategies.

Stability FactorPotential IssueMitigation Strategy
Oxygen Oxidative degradation, color formationUse degassed solvents; handle under inert gas (N₂/Ar); store in sealed vials.
Light PhotodegradationStore in amber vials or wrap in foil; minimize light exposure during experiments.
Temperature Thermal decompositionStore solutions at -20°C or -80°C; avoid prolonged heating in reactions.
pH (Acidic) Protonation, polymerizationAvoid strong acids; use mild conditions; minimize reaction time and temperature.
pH (Basic) Ester hydrolysis, oxidationUse mild bases (e.g., LiOH); conduct reaction under inert atmosphere.
Solvent Purity Catalytic degradationUse high-purity, anhydrous solvents; ensure glassware is clean.

Experimental Protocol: General Stability Assessment

This protocol outlines a procedure to assess the stability of this compound under various stress conditions.

Objective: To determine the relative stability of the compound in different solvents and pH conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, DMSO, Ethanol (all high-purity, degassed)

  • Buffers: pH 4 (citrate), pH 7.4 (phosphate), pH 9 (borate)

  • Amber HPLC vials with PTFE-lined septa

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) in degassed acetonitrile under an inert atmosphere.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in each of the test solvents and buffers in separate amber vials.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot from each test solution by LC-MS or HPLC to get a baseline measurement of the peak area for the parent compound.

  • Incubation: Store the vials under the following conditions:

    • One set at room temperature, exposed to ambient light.

    • One set at room temperature, protected from light.

    • One set at 4°C, protected from light.

    • One set at -20°C, protected from light.

  • Time Point Analysis: Analyze aliquots from each vial at regular intervals (e.g., 1, 4, 8, 24, 48 hours and 1 week).

  • Data Analysis: For each condition, calculate the percentage of the compound remaining relative to the T=0 sample. Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

The workflow for this stability assessment is visualized below.

Caption: Workflow for assessing compound stability under stress conditions.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into these indole-based molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate and enhance their biological activity. This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated indole analogs, supported by experimental data and detailed methodologies, to empower researchers in their quest for more effective and durable therapeutics.

The Rationale Behind Fluorination: More Than Just a Hydrogen Mimic

While fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to be a reasonable steric mimic, its profound impact on a molecule's properties stems from its extreme electronegativity.[1] This fundamental characteristic orchestrates a cascade of effects on a molecule's electronic distribution, pKa, lipophilicity, and metabolic fate, ultimately shaping its biological activity. The strategic placement of fluorine can transform a promising but flawed lead compound into a viable drug candidate by improving metabolic stability, enhancing receptor binding affinity, and increasing cell permeability.[1]

I. Impact on Receptor Binding Affinity: A Tale of Enhanced Interactions

The introduction of fluorine can significantly influence a molecule's interaction with its biological target. While the effects are context-dependent, fluorination often leads to increased binding affinity. This can be attributed to a combination of factors, including altered electrostatic interactions, favorable conformational changes, and the ability of fluorine to participate in non-covalent interactions such as hydrogen bonds and halogen bonds.

A compelling example is seen in the development of selective human 5-HT1D receptor ligands. A study comparing a series of fluorinated and non-fluorinated 3-(3-(piperidin-1-yl)propyl)indoles and their piperazine analogs demonstrated that fluorination could be achieved while maintaining high affinity and selectivity for the target receptor.[2][3]

Table 1: Comparative Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Indole Analogs

Compound/AnalogDescriptionTargetBinding Affinity (Ki, nM)Fold ChangeReference
UT-155 AnalogNon-fluorinated indoleAndrogen Receptor8.5-[4]
32a 4-Fluoro-indazole analog of UT-155 Androgen Receptor 7.9 ~1.1x tighter [4]
(+)-PHNONon-fluorinated naphthoxazineDopamine D2 Receptor (High-affinity state)0.7-[5]
F-PHNO N-fluoropropyl-(+)-HNO Dopamine D2 Receptor (High-affinity state) 0.4 ~1.8x tighter [5]
5-HT1D Ligand (Piperidine)Non-fluorinated5-HT1D Receptor1.0-[2]
Fluorinated Piperidine Analog Fluorinated 5-HT1D Receptor 0.8 1.25x tighter [2]
Experimental Protocol: Radioligand Receptor Binding Assay

This assay is a fundamental tool for determining the affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a fluorinated or non-fluorinated indole analog) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Test compounds (fluorinated and non-fluorinated indole analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • 96-well plates

Procedure: [6][7][8]

  • Preparation: Thaw the cell membrane preparation on ice. Resuspend the membranes in assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding (NSB): Radioligand and a high concentration of an unlabeled competing ligand.

    • Test Compound: Radioligand and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Membranes, Radioligand, Test Compounds, Buffer) A1 Set up 96-well Plate (Total, NSB, Test Compound) P1->A1 Dispense A2 Incubate to Reach Equilibrium A1->A2 Add Membranes A3 Terminate by Filtration A2->A3 Time A4 Wash Filters A3->A4 A5 Add Scintillation Cocktail & Count Radioactivity A4->A5 D1 Calculate Specific Binding A5->D1 Raw Data (CPM) D2 Plot Competition Curve & Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Workflow for a Radioligand Receptor Binding Assay.

II. Enhancing Metabolic Stability: Blocking the "Soft Spots"

A major hurdle in drug development is rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes, which can lead to a short half-life and poor bioavailability. Fluorination is a widely employed strategy to block these metabolic "soft spots." The high strength of the carbon-fluorine bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[9][10]

For instance, a study on indole-based selective androgen receptor antagonists showed that while introducing an electron-donating group at the 3-position of the indole core decreased metabolic stability, an electron-withdrawing group at the same position improved it, likely by shielding it from metabolism.[4] Another study demonstrated a significant increase in the metabolic half-life of a CF3-substituted indazole analog compared to its non-fluorinated counterpart.[10]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Increase in Half-lifeReference
UT-155Non-fluorinated indole12.35--[4][10]
32a 4-Fluoro-indazole analog of UT-155 13.29 - ~1.1x [10]
32c CF3-substituted indazole analog of UT-155 53.71 1.29 ~4.4x [10]
IndoleNon-fluorinated~10High-General Knowledge
5-Fluoroindole Fluorinated indole 144.2 9.0 ~14.4x [10]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[9][11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Acetonitrile (or other suitable organic solvent to stop the reaction)

  • LC-MS/MS system for analysis

  • Incubator (37°C)

  • 96-well plates

Procedure: [9][12][13][14]

  • Preparation: Prepare working solutions of the test compounds and liver microsomes in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Microsomes, Test Compound, Buffer, NADPH System) A1 Pre-incubate Microsomes & Test Compound at 37°C P1->A1 A2 Initiate Reaction with NADPH System A1->A2 A3 Sample at Time Points & Stop Reaction A2->A3 Incubate A4 Process Samples (Centrifuge, Supernatant) A3->A4 A5 Analyze by LC-MS/MS A4->A5 D1 Quantify Parent Compound A5->D1 Raw Data D2 Plot ln(% Remaining) vs. Time D1->D2 D3 Calculate t½ and CLint D2->D3

Workflow for an In Vitro Microsomal Stability Assay.

III. Modulating Cell Permeability: The Key to Oral Bioavailability

For a drug to be orally active, it must effectively cross the intestinal barrier to enter the bloodstream. Fluorination can influence cell permeability through its effects on lipophilicity. While the impact is position-dependent, the introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to passively diffuse across cell membranes.[15]

However, excessive lipophilicity can be detrimental, leading to poor solubility and increased binding to plasma proteins. Therefore, the strategic use of fluorine to fine-tune lipophilicity is a critical aspect of drug design.

Table 3: Comparative Cell Permeability of Fluorinated vs. Non-Fluorinated Indole Analogs

Compound ClassCompound/AnalogDescriptionApparent Permeability (Papp, 10⁻⁶ cm/s)Permeability ClassReference
IndoleIndoleNon-fluorinated3.16Moderate[16]
Indole Analog Fluorinated Data not available for direct comparison, but generally expected to be higher - - -
Tryptamine DerivativeYS4 (Brominated)Halogenated--[1]
Tryptamine Derivative YS1 (Fluorinated) Fluorinated - - [1]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of compounds across a lipid membrane, mimicking the intestinal barrier.[2][17][18]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)

  • Test compounds

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS system

Procedure: [2][17][18]

  • Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Assay Setup:

    • Add buffer to the acceptor plate wells.

    • Add the test compound solutions (in buffer) to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Coat Donor Plate with Artificial Membrane A2 Add Test Compound to Donor Plate P1->A2 P2 Prepare Test Compound Solutions in Buffer P2->A2 A1 Add Buffer to Acceptor Plate A3 Incubate 'Sandwich' Plate A1->A3 A2->A3 A4 Collect Samples from Donor & Acceptor Wells A3->A4 A5 Analyze Compound Concentration A4->A5 D1 Calculate Papp Value A5->D1 Concentration Data

Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).

IV. Signaling Pathway Context: The 5-HT2A Receptor

Many indole-based drugs exert their effects by modulating the activity of serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a prominent target. Understanding the downstream signaling cascade is crucial for rational drug design.

Upon agonist binding, the 5-HT2A receptor activates a Gq protein, which in turn activates phospholipase C (PLC).[19][20][21][22][23] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[19][20][21][22][23] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[19][20][21][22][23] These events lead to a variety of cellular responses, including neuronal excitation and modulation of gene expression.

Indole Fluorinated Indole Analog (Agonist) HTR2A 5-HT2A Receptor Indole->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response Phosphorylates Targets

Simplified 5-HT2A Receptor Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into indole analogs is a powerful and versatile tool in medicinal chemistry. By enhancing receptor binding affinity, improving metabolic stability, and modulating cell permeability, fluorination can significantly improve the overall pharmacological profile of a drug candidate. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the rational design and evaluation of novel fluorinated indole-based therapeutics. As our understanding of the nuanced effects of fluorine continues to evolve, so too will our ability to harness its unique properties to create safer and more effective medicines.

References

A Comparative Guide to Structure-Activity Relationships of 4,5-Difluoro-Indole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities, making it a privileged motif in the design of novel therapeutics, particularly in oncology.[2] Among the various strategies to optimize the pharmacological properties of indole-based compounds, the introduction of fluorine atoms has emerged as a powerful tool. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This guide focuses on the structure-activity relationship (SAR) of a specific class of fluorinated indoles: 4,5-difluoro-indole derivatives. This substitution pattern is of particular interest as it can profoundly alter the electronic properties of the indole ring system, potentially leading to enhanced potency and selectivity for various enzyme targets. We will delve into a comparative analysis of these derivatives, primarily in the context of their activity as kinase inhibitors, a class of enzymes frequently implicated in cancer and other diseases.[4] This guide will provide an in-depth look at their synthesis, biological evaluation, and the critical interplay between chemical structure and inhibitory activity, supported by experimental data from relevant studies.

The 4,5-Difluoro-Indole Scaffold: A Platform for Potent Kinase Inhibitors

The 4,5-difluoro-indole core serves as a versatile template for the development of potent kinase inhibitors. The strategic placement of two fluorine atoms on the benzene portion of the indole ring can significantly impact the molecule's interaction with the ATP-binding pocket of kinases. Key biological targets for these derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases, both of which are crucial regulators of cell proliferation and angiogenesis in cancer.[5][6]

Comparative Analysis of Biological Activity
Compound IDCore ScaffoldSubstitution PatternTarget KinaseIC50 (nM)Reference
1 Pyrrolo[2,1-f][7][8][9]triazine4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) -6-(oxadiazolyl)VEGFR-2<10 [10]
2 1H-Indole5-methoxy, 3-(hydrazone derivative)VEGFR-225[11]
3 Furo[3,2-b]indole2,4-disubstitutedA498 (Renal Cancer Cell Line)-[8]
4 Imidazo[4,5-b]pyridineC7-substitutedAurora-ASelective Inhibition [6]
5 1,2,4-triazolo[3,4-a]phthalazineVarious substitutionsMultiple Cancer Cell Lines2000-4500[12]

Key SAR Insights:

  • The Difluoro-phenylamino Moiety: Compound 1 , while not a direct 4,5-difluoro-indole, features a 2,4-difluoro-phenylamino group attached to a heterocyclic core. The potent VEGFR-2 inhibition observed in this series underscores the importance of the difluorinated phenyl ring in establishing strong interactions within the kinase active site.[10]

  • Substitutions at the Indole Core: The biological activity of indole derivatives is highly sensitive to the nature and position of substituents. For instance, in a series of indole-2-carboxamides targeting VEGFR-2, the substituent at the 3-position was found to be a dominant factor influencing antiproliferative properties.[7]

  • Bioisosteric Replacements: The furo[3,2-b]indole scaffold in compound 3 represents a bioisosteric replacement of the simple indole core, leading to potent and selective anticancer activity.[8] This highlights the potential for modifying the core heterocycle to optimize activity.

  • Targeting Selectivity: The development of selective Aurora-A inhibitors based on the imidazo[4,5-b]pyridine scaffold (compound 4 ) demonstrates that subtle structural modifications can achieve high selectivity between closely related kinase isoforms.[6] This is a critical aspect of modern drug design to minimize off-target effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 4,5-difluoro-indole derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. Below are representative protocols that outline the key experimental procedures.

Synthesis of the 4,5-Difluoro-Indole Core

The foundational 4,5-difluoro-indole scaffold can be synthesized through various established methods for indole synthesis. A common route involves the Fischer indole synthesis or a palladium-catalyzed cyclization.

Example Protocol: Fischer Indole Synthesis

  • Formation of the Hydrazone: React 2,3-difluoroaniline with a suitable ketone (e.g., pyruvate) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.

  • Cyclization: Heat the purified phenylhydrazone in a high-boiling point solvent (e.g., Dowtherm A) or with a Lewis acid catalyst (e.g., zinc chloride) to induce cyclization and formation of the 4,5-difluoro-indole ring.

  • Purification: Purify the resulting 4,5-difluoro-indole derivative using column chromatography or recrystallization.

Functionalization of the 4,5-Difluoro-Indole Core

Once the core is synthesized, further modifications can be introduced at various positions to explore the SAR.

  • N1-Substitution: The indole nitrogen can be readily alkylated or arylated using a suitable electrophile (e.g., alkyl halide, aryl boronic acid) in the presence of a base (e.g., sodium hydride, potassium carbonate).

  • C2- and C3-Substitution: Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (for formylation at C3) or Friedel-Crafts acylation, can be employed to introduce functional groups at the C3 position. C2-functionalization is often more challenging but can be achieved through directed metalation-lithiation followed by quenching with an electrophile.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of the synthesized 4,5-difluoro-indole derivatives against target kinases is typically assessed using in vitro enzymatic assays.

Example Protocol: VEGFR-2 Kinase Assay

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate peptide, and ATP in an appropriate buffer.

    • Add varying concentrations of the test compounds (4,5-difluoro-indole derivatives) to the reaction mixture.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Visualizing Key Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway involving a target kinase.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Core 4,5-Difluoro-Indole Core Synthesis Subs Systematic Substitution (N1, C2, C3, C6, C7) Core->Subs Lib Library of Analogs Subs->Lib Assay In Vitro Kinase Assay (e.g., VEGFR-2, Aurora) Lib->Assay IC50 Determine IC50 Values Assay->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead Identify Lead Compounds SAR->Lead Opt Lead Optimization Lead->Opt Opt->Core Iterative Design Signaling_Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds & Activates Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTK->Pathway Phosphorylates & Activates Inhibitor 4,5-Difluoro-Indole Derivative Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Angiogenesis) Pathway->Response

References

A Comparative Guide to the Synthetic Routes of Substituted Indoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to strategically introduce substituents onto the indole ring is paramount for modulating biological activity and tuning material properties. This guide provides a comparative analysis of various synthetic routes to substituted indoles, offering insights into their mechanisms, scopes, and practical applications to empower researchers in making informed decisions for their synthetic endeavors.

Classical Indole Syntheses: The Foundation

For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes harsh, remain relevant for their simplicity and scalability in specific contexts.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction is arguably the most well-known and widely used method for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[3][4][5]

Mechanism and Causality: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine.[3][6] A key[7][7]-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole.[3][4] The choice of acid catalyst, ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃, is crucial for driving the reaction to completion.[3][4]

Advantages:

  • Wide availability of starting materials.

  • Generally good yields for a variety of substitution patterns.

  • A one-pot procedure is often feasible.[4][5]

Disadvantages:

  • The acidic conditions can be harsh and may not be tolerated by sensitive functional groups.

  • Unsymmetrical ketones can lead to mixtures of regioisomers.[5]

  • The synthesis of indoles with specific substituents at the 4- and 6-positions can be challenging.[8]

Experimental Protocol: Synthesis of 2-phenylindole

  • A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 30 minutes to form the phenylhydrazone.

  • Polyphosphoric acid (10 g) is added, and the mixture is heated to 100°C for 1 hour.

  • The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Aldehyde/Ketone - H2O Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole - NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis

A milder and often higher-yielding alternative to the Fischer synthesis, the Leimgruber-Batcho synthesis starts from an o-nitrotoluene.[9] This method is particularly valuable for the synthesis of indoles with electron-donating groups.

Mechanism and Causality: The synthesis begins with the formation of an enamine from the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine.[9] The resulting β-dimethylamino-2-nitrostyrene is then reductively cyclized to the indole.[8][9] The choice of reducing agent is critical; common options include Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[9]

Advantages:

  • Mild reaction conditions, allowing for better functional group tolerance.[9]

  • High yields are often achieved.[9]

  • Readily available starting materials.[9]

  • A one-pot procedure has been developed, enhancing efficiency and reducing waste.[10][11]

Disadvantages:

  • The initial enamine formation can be slow for some substrates.

  • The cost of some reagents may be a consideration for large-scale synthesis.

Experimental Protocol: Synthesis of 5-methoxyindole

  • A solution of 2-nitro-4-methoxytoluene (1.67 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (2.38 g, 20 mmol), and pyrrolidine (0.71 g, 10 mmol) in DMF (20 mL) is heated at 100°C for 3 hours.

  • The solvent is removed under reduced pressure to yield the crude enamine.

  • The crude enamine is dissolved in methanol (50 mL), and Raney nickel (approx. 1 g, slurry in water) is added.

  • Hydrazine hydrate (2 mL) is added dropwise, and the mixture is refluxed for 1 hour.

  • The catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give 5-methoxyindole.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which can be difficult to access through other routes.[12] It involves the reaction of a benzoquinone with a β-aminocrotonic ester.[12]

Mechanism and Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence to form the indole ring.[12] The reaction performs best in highly polar solvents.[12] Recent developments have introduced the use of Lewis acid catalysts and even atroposelective versions of the reaction.[12][13]

Advantages:

  • Direct route to 5-hydroxyindoles.[14]

  • Good yields for a range of substrates.

Disadvantages:

  • The scope is generally limited to the synthesis of 5-hydroxyindoles.

  • The starting benzoquinones can be unstable.

Modern Palladium-Catalyzed Indole Syntheses: Precision and Versatility

The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, enabling the construction of highly functionalized and complex indole structures with remarkable precision.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed annulation of an o-haloaniline with an alkyne.[7] This method allows for the synthesis of a wide variety of 2,3-disubstituted indoles.

Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) complex. This is followed by coordination of the alkyne, migratory insertion, and reductive elimination to afford the indole and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.[15] While traditionally reliant on palladium, more sustainable approaches using nickel catalysis are emerging.[7][16]

Advantages:

  • High convergency, allowing for the rapid assembly of complex indoles.

  • Excellent functional group tolerance.

  • Good control over regioselectivity.

Disadvantages:

  • The cost of the palladium catalyst can be a drawback for large-scale applications.[7]

  • Steric and electronic factors can limit the substrate scope.[7][16]

Diagram of the Larock Indole Synthesis Catalytic Cycle:

Larock_Indole_Synthesis Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + o-haloaniline Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Pd(II)_Complex->Alkyne_Coordination + Alkyne Pd(II)_Alkyne_Complex Ar-Pd(II)-(Alkyne)(L2) Alkyne_Coordination->Pd(II)_Alkyne_Complex Migratory_Insertion Migratory Insertion Pd(II)_Alkyne_Complex->Migratory_Insertion Cyclized_Intermediate Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Indole Indole Reductive_Elimination->Indole

Caption: Catalytic cycle of the Larock Indole Synthesis.

Buchwald-Hartwig Amination

While not a direct indole ring synthesis, the Buchwald-Hartwig amination is a powerful tool for the N-arylation of indoles and for the construction of indole precursors.[17][18] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[17]

Application in Indole Synthesis:

  • N-Arylation of Indoles: This is a straightforward method to introduce aryl groups at the N1 position of the indole ring.[17][18]

  • Synthesis of Indole Precursors: The Buchwald-Hartwig amination can be used to synthesize o-alkenyl or o-alkynyl anilines, which can then be cyclized to form indoles via other methods. A modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate.[3]

Advantages:

  • Exceptionally broad substrate scope.

  • High functional group tolerance.

  • Mild reaction conditions.

Disadvantages:

  • Requires pre-functionalized starting materials (haloindoles or haloanilines).

  • Catalyst and ligand costs can be significant.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, can be adapted for indole synthesis through intramolecular cyclization.[19]

Application in Indole Synthesis: An intramolecular Heck reaction of a suitably substituted o-haloaniline bearing an allylic amine side chain can lead to the formation of the indole ring.[20] Cascade reactions involving a Mizoroki-Heck reaction followed by an amination have also been developed for the synthesis of substituted indoles from o-dihaloarenes and allylamines.[21]

Advantages:

  • Good for the construction of specific substituted indoles.

  • Can be part of efficient cascade reactions.[21]

Disadvantages:

  • Requires the synthesis of specific precursors.

  • Control of regioselectivity in the β-hydride elimination step can be challenging.

Emerging Frontiers in Indole Synthesis

Innovation in organic synthesis continues to provide novel and more efficient pathways to substituted indoles.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical approach to indole synthesis and functionalization.[22][23] These methods avoid the need for pre-functionalized starting materials, such as halides or triflates. Ruthenium and palladium are common catalysts for these transformations.[23][24] For instance, ruthenium(II)-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes provides a redox-neutral route to indoles.[25]

Domino Reactions

Domino or cascade reactions offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates.[26] Several domino strategies for indole synthesis have been developed, often initiated by a cross-coupling or C-H activation event, leading to the rapid construction of the indole core.

Green and Sustainable Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for indole synthesis.[2][27] This includes the use of:

  • Microwave irradiation: to accelerate reaction rates and improve yields.[28][29][30]

  • Flow chemistry: for improved safety, scalability, and process control.[1][31][32][33]

  • Greener solvents: such as water or ionic liquids.[2]

  • Heterogeneous catalysts: to facilitate catalyst recovery and reuse.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Fischer Phenylhydrazine, Aldehyde/KetoneBrønsted or Lewis acidsAcidic, often elevated temperaturesWidely applicable, readily available starting materialsHarsh conditions, potential for regioisomers
Leimgruber-Batcho o-NitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/N₂H₄)MildHigh yields, good functional group toleranceCan be a two-step process, some reagents are expensive
Nenitzescu Benzoquinone, β-AminocrotonatePolar solvent, optional Lewis acidMildDirect synthesis of 5-hydroxyindolesLimited scope
Larock o-Haloaniline, AlkynePd(0) catalyst, Ligand, BaseMild to moderate temperaturesConvergent, excellent functional group toleranceCatalyst cost, substrate limitations
Buchwald-Hartwig Aryl halide, Amine (Indole)Pd catalyst, Ligand, BaseMildBroad scope for N-arylation, high functional group toleranceRequires pre-functionalized substrates
Heck-Mizoroki o-Haloaniline with alkene side chainPd catalyst, BaseMild to moderate temperaturesAccess to specific substitution patternsRequires specific precursors, regioselectivity can be an issue
C-H Activation Anilines, Alkynes/AlkenesRu, Rh, or Pd catalystsVaries, often mildAtom-economical, avoids pre-functionalizationCatalyst development is ongoing, scope can be limited

Conclusion

The synthesis of substituted indoles is a rich and diverse field, with a wide array of methods available to the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, the scale of the synthesis, and the functional groups present in the target molecule. Classical methods like the Fischer and Leimgruber-Batcho syntheses remain valuable for their robustness and scalability. Modern palladium-catalyzed reactions, such as the Larock and Buchwald-Hartwig couplings, offer unparalleled precision and functional group tolerance for the synthesis of complex indole derivatives. Emerging areas like C-H activation and green chemistry are paving the way for more sustainable and efficient approaches to this important class of heterocyclic compounds. A thorough understanding of the advantages and limitations of each method is crucial for the successful design and execution of synthetic strategies in drug discovery and materials science.

References

A Senior Application Scientist's Guide to High-Throughput Screening of Chemical Libraries Based on the Difluoro-Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluoro-Indole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the indole ring system stands as a quintessential "privileged structure."[1][2][3] Its presence in numerous natural products, approved drugs, and biologically active compounds speaks to its remarkable ability to interact with a wide array of biological targets.[4][5][6] The indole scaffold's versatility allows it to mimic the side chain of tryptophan, enabling it to form key interactions within protein binding pockets.[7] However, the metabolic lability of the indole ring can present challenges in drug development. This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug candidates.[8] The replacement of hydrogen with fluorine can significantly enhance metabolic stability, modulate pKa, and improve membrane permeability.[8][9] The introduction of two fluorine atoms onto the indole scaffold creates the difluoro-indole moiety, a structure that synergistically combines the privileged nature of the indole core with the advantageous physicochemical properties of fluorine.[10][11] This guide provides an in-depth comparison of high-throughput screening (HTS) approaches for chemical libraries built upon this promising scaffold, offering insights into experimental design, data interpretation, and the underlying rationale for key methodological choices.

High-Throughput Screening of Difluoro-Indole Libraries: A Comparative Overview

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[12][13] The success of an HTS campaign is heavily reliant on the quality of the chemical library and the robustness of the screening assay.

Designing and Synthesizing Difluoro-Indole Libraries

The construction of a high-quality difluoro-indole library is the foundational step. These libraries are typically synthesized to maximize structural diversity around the core scaffold, allowing for a broad exploration of chemical space.[14][15] Modern synthetic methods enable the efficient and regioselective introduction of fluorine atoms and diverse substituents onto the indole ring.[11][16]

Comparative Analysis of Screening Assay Formats

The choice of HTS assay format is dictated by the biological target and the desired therapeutic endpoint. For difluoro-indole libraries, two primary categories of assays are commonly employed: biochemical assays and cell-based assays.

Assay Type Principle Advantages Disadvantages Example Application for Difluoro-Indole Library
Biochemical Assays Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor).High throughput, lower cost, direct measure of target engagement, easier to troubleshoot.Lacks physiological context, may generate hits that are not cell-permeable or are cytotoxic.Screening for inhibitors of a specific kinase, such as PI3Kδ.[17][18]
Cell-Based Assays Measures the effect of a compound on a cellular process or signaling pathway in living cells.More physiologically relevant, provides information on cell permeability and potential cytotoxicity.Lower throughput, more complex, can be more difficult to deconvolute the mechanism of action.Assessing the ability of compounds to induce apoptosis in cancer cell lines.[12]

The Difluoro-Indole Scaffold vs. Alternatives: A Physicochemical and Biological Perspective

The decision to build a screening library around the difluoro-indole scaffold is a strategic one, rooted in its superior properties compared to the parent indole and other heterocyclic systems.

Difluoro-Indole vs. Non-Fluorinated Indole

The introduction of two fluorine atoms has a profound impact on the molecule's characteristics:

Property Non-Fluorinated Indole Difluoro-Indole Rationale for Superiority
Metabolic Stability Susceptible to oxidative metabolism, particularly at the C2 and C3 positions.Significantly more resistant to oxidative metabolism.The high strength of the C-F bond compared to the C-H bond blocks common sites of metabolic attack.[8]
Lipophilicity (logP) Moderately lipophilic.Increased lipophilicity.Fluorine is a lipophilic atom, which can enhance membrane permeability and cell uptake.[11]
pKa of Pyrrolic N-H ~17Lower pKa (more acidic).The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the N-H proton, potentially altering hydrogen bonding interactions with the target protein.
Binding Affinity Variable, dependent on substituents.Often enhanced binding affinity.The unique electronic properties of fluorine can lead to favorable orthogonal multipolar interactions with the protein backbone, increasing binding potency.[8]
Difluoro-Indole vs. Other "Privileged" Scaffolds

While other scaffolds like azaindole and quinoline are also valuable in drug discovery, the difluoro-indole scaffold offers a distinct set of advantages, particularly in the context of kinase inhibition.[19][20][21] The ability of the indole N-H to act as a hydrogen bond donor, combined with the enhanced properties conferred by difluorination, makes it a highly effective hinge-binding motif for many kinases.

Experimental Protocols and Data Interpretation: A Case Study in Kinase Inhibition

To illustrate the practical application of HTS with a difluoro-indole library, we present a hypothetical case study focused on the discovery of inhibitors for a protein kinase, a common target class for indole-based compounds.[19][20]

Hypothetical HTS Data for a Difluoro-Indole Library against Kinase X
Compound ID Structure Kinase X IC50 (µM) Cytotoxicity (HeLa) IC50 (µM) Selectivity Index (SI)
DF-IND-0014,6-difluoro-1H-indole core with R1, R20.25> 50> 200
DF-IND-0024,6-difluoro-1H-indole core with R3, R41.52516.7
DF-IND-0034,6-difluoro-1H-indole core with R5, R60.0810125
DF-IND-004Non-fluorinated indole control5.2> 50> 9.6

Data Interpretation:

  • DF-IND-001 & DF-IND-003 are identified as potent hits against Kinase X.

  • The high Selectivity Index (SI = Cytotoxicity IC50 / Kinase X IC50) for DF-IND-001 and DF-IND-003 suggests that their inhibitory effect is specific to the kinase and not due to general cytotoxicity.

  • DF-IND-002 shows moderate potency but also some cytotoxicity, making it a lower priority for follow-up.

  • The non-fluorinated indole control (DF-IND-004) demonstrates significantly lower potency, highlighting the positive contribution of the difluoro substitution.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, HTS-compatible assay for identifying inhibitors of a specific protein kinase.

Principle:

This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, resulting in a FRET signal.

Materials:

  • Kinase X (purified)

  • Biotinylated peptide substrate

  • ATP

  • HTRF Kinase Buffer

  • Anti-phospho-specific antibody labeled with Europium cryptate

  • Streptavidin-XL665

  • Difluoro-indole compound library in DMSO

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the difluoro-indole library (10 mM in DMSO) into the wells of a 384-well plate. Also, plate positive and negative controls.

  • Kinase Addition: Add 5 µL of Kinase X solution (2X final concentration in HTRF Kinase Buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Reaction: Add 5 µL of a mixture of the biotinylated peptide substrate and ATP (2X final concentration in HTRF Kinase Buffer) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture (containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Visualizing Workflows and Concepts

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Compound_Library Difluoro-Indole Library Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates 384-Well Plates Assay_Plates->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Primary_Analysis Primary Hit Identification Data_Acquisition->Primary_Analysis Hit_Confirmation Hit Confirmation & IC50 Primary_Analysis->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship Secondary_Assays->SAR_Studies PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth DF_Indole Difluoro-Indole Inhibitor DF_Indole->PI3K Scaffold_Comparison cluster_indole Indole cluster_difluoroindole Difluoro-Indole Indole_Metabolism Metabolically Labile DF_Indole_Metabolism Metabolically Robust Indole_Binding Moderate Binding DF_Indole_Binding Enhanced Binding DF_Indole_Lipophilicity Increased Lipophilicity

References

A Spectroscopic Guide to Regioisomeric Difluoro-2-methyl-1H-indole-3-carboxylates: Navigating the Subtle Differences

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fluorinated indole scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into the indole ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, difluoro-2-methyl-1H-indole-3-carboxylates represent a class of compounds with significant potential. However, the precise positioning of the two fluorine atoms on the benzene portion of the indole ring creates a series of regioisomers, each with a unique electronic and steric profile. Distinguishing between these regioisomers is a critical analytical challenge in synthetic chemistry and drug development.

This guide provides a comprehensive spectroscopic comparison of the regioisomers of difluoro-2-methyl-1H-indole-3-carboxylates. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the position of fluorine substitution impacts the spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing both objective experimental data from related structures and predictive analysis to aid in the identification and characterization of these important compounds.

The Importance of Regioisomeric Differentiation

The biological activity of a fluorinated indole derivative can be exquisitely sensitive to the location of the fluorine substituents. A shift in the position of a fluorine atom can alter the molecule's interaction with its biological target, impact its metabolic fate, and change its overall efficacy and safety profile. Therefore, unambiguous characterization of each regioisomer is not merely an academic exercise but a crucial step in the drug development pipeline. Spectroscopic techniques are the most powerful tools at our disposal for this purpose.

Comparative Spectroscopic Analysis

This section will compare the expected spectroscopic signatures of the different regioisomers of difluoro-2-methyl-1H-indole-3-carboxylates. The presented data is a synthesis of reported values for structurally similar compounds and predictions based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these regioisomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a wealth of information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the indole ring are highly informative. The electron-withdrawing nature of the fluorine atoms will generally deshield adjacent protons, shifting their resonances downfield. The magnitude of this effect and the observed coupling constants (J-couplings) will be unique to each regioisomer.

¹³C NMR Spectroscopy: The carbon chemical shifts are also significantly influenced by the fluorine substituents. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). The chemical shifts of the other carbon atoms in the ring will also be perturbed, providing a unique fingerprint for each isomer.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for confirming the presence and number of fluorine atoms and for distinguishing between regioisomers. The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. Furthermore, fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants provide crucial information about the relative positions of these atoms.[1]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for Regioisomers of Difluoro-2-methyl-1H-indole-3-carboxylates

RegioisomerPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Predicted ¹⁹F NMR (ppm, relative to CFCl₃)
4,5-Difluoro H-6 and H-7 protons will show complex coupling patterns with both fluorine atoms. H-7 will likely be the most downfield aromatic proton.C-4 and C-5 will show large ¹JCF couplings. C-3a and C-7a will also be significantly affected.Two distinct fluorine signals, likely showing a significant F-F coupling constant.
4,6-Difluoro Protons at H-5 and H-7 will be doublets of doublets due to coupling with adjacent protons and fluorine.C-4 and C-6 will exhibit large ¹JCF couplings. The chemical shifts of C-5 and C-7 will be indicative of their positions relative to the fluorine atoms.Two distinct fluorine signals with a smaller, long-range F-F coupling constant compared to the 4,5-isomer.
4,7-Difluoro H-5 and H-6 will form a coupled system, with their chemical shifts influenced by the flanking fluorine atoms.C-4 and C-7 will have large ¹JCF couplings. C-5, C-6, and C-7a will show characteristic shifts.Two distinct fluorine signals with a meta F-F coupling constant.
5,6-Difluoro H-4 and H-7 will appear as distinct signals, likely singlets or narrow doublets, deshielded by the adjacent fluorine atoms.C-5 and C-6 will show large ¹JCF couplings. The symmetry of the substitution pattern will be reflected in the ¹³C spectrum.Two fluorine signals with a characteristic ortho F-F coupling constant.
5,7-Difluoro H-4 and H-6 will be influenced by the fluorine atoms at positions 5 and 7 respectively.C-5 and C-7 will exhibit large ¹JCF couplings. The chemical shifts of C-4, C-6, and C-7a will be key indicators.Two distinct fluorine signals with a para F-F coupling constant, which is typically small or not resolved.
6,7-Difluoro H-4 and H-5 will form a coupled system, with H-5 likely being more downfield.C-6 and C-7 will show large ¹JCF couplings. The influence on the pyrrole ring carbons will be less pronounced compared to other isomers.Two distinct fluorine signals with an ortho F-F coupling constant.

Note: The actual chemical shifts and coupling constants can be influenced by the solvent and other experimental conditions. The values in this table are intended for comparative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all regioisomers will share common features such as the N-H stretch of the indole, the C=O stretch of the ester, and C-H stretches, the C-F stretching vibrations and the fingerprint region will be unique for each isomer.

The C-F stretching bands typically appear in the region of 1000-1400 cm⁻¹. The exact position and intensity of these bands will be sensitive to the substitution pattern on the aromatic ring. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) will also provide a characteristic pattern for each regioisomer.

Table 2: Expected Key IR Absorption Bands for Difluoro-2-methyl-1H-indole-3-carboxylates

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (indole)3300-3500Broad peak, characteristic of N-H hydrogen bonding.
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic, -CH₃)2850-3000
C=O Stretch (ester)1680-1720Strong absorption.
C=C Stretch (aromatic)1450-1600Multiple bands.
C-F Stretch1000-1400The pattern and exact frequencies will be diagnostic for each regioisomer.
C-H Out-of-plane Bending700-900The pattern in this fingerprint region will be unique to the substitution pattern.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all regioisomers of difluoro-2-methyl-1H-indole-3-carboxylate, the molecular ion peak (M⁺) will be the same. However, the relative abundances of the fragment ions may differ depending on the stability of the resulting fragments, which can be influenced by the positions of the fluorine atoms.

The fragmentation of indole derivatives often involves the loss of small molecules such as CO₂ from the carboxylate group, or cleavage of the pyrrole ring. The presence of fluorine atoms can influence these fragmentation pathways. For example, the loss of a fluorine radical or HF may be observed. The fragmentation pattern can be complex, and detailed analysis, including high-resolution mass spectrometry, is often required to propose fragmentation mechanisms and differentiate between isomers.[2][3]

Expected Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the carboxylate group (-COOCH₃): [M - 59]⁺

  • Decarboxylation (-CO₂): [M - 44]⁺ (from the corresponding carboxylic acid if hydrolysis occurs in the ion source)

  • Loss of HF: [M - 20]⁺

The relative intensities of these and other fragment ions will be the key to distinguishing between the regioisomers by mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

Synthesis of Difluoro-2-methyl-1H-indole-3-carboxylates

A general and efficient method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[4] This method can be adapted for the synthesis of the various difluoro regioisomers by starting with the appropriately substituted difluoroanilines.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Difluoroaniline Difluoroaniline (e.g., 3,4-difluoroaniline) Enamine N-(Difluorophenyl)enamine Difluoroaniline->Enamine Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Enamine Indole_carboxylate Difluoro-2-methyl-1H-indole-3-carboxylate Enamine->Indole_carboxylate Enamine_input N-(Difluorophenyl)enamine Purified_product Purified Product Indole_carboxylate->Purified_product Column chromatography Indole_carboxylate_input Difluoro-2-methyl-1H-indole-3-carboxylate

Caption: General synthetic workflow for difluoro-2-methyl-1H-indole-3-carboxylates.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified difluoro-2-methyl-1H-indole-3-carboxylate regioisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to cover the aromatic and aliphatic regions.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F NMR Analysis: Acquire a one-dimensional ¹⁹F NMR spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.[5]

  • 2D NMR Analysis (Optional but Recommended): For unambiguous assignment of proton and carbon signals, and to determine coupling networks, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

IR Sample Preparation and Analysis (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[6][7]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

DOT Diagram: IR Sample Preparation Workflow

IR_Sample_Prep Start Start: Solid Sample Dissolve Dissolve in volatile solvent Start->Dissolve Drop Drop solution onto salt plate Dissolve->Drop Evaporate Evaporate solvent Drop->Evaporate Film Thin solid film formed Evaporate->Film Analyze Analyze in FT-IR spectrometer Film->Analyze

Caption: Workflow for preparing a thin solid film for IR analysis.

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of the compound.[8]

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of regioisomeric difluoro-2-methyl-1H-indole-3-carboxylates requires a multi-technique approach and a keen eye for subtle spectral differences. While ¹⁹F NMR is arguably the most direct method for distinguishing these isomers, a comprehensive analysis of ¹H and ¹³C NMR, IR, and MS data is essential for unambiguous structure elucidation. The predictive data and experimental protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently navigate the analytical challenges associated with these important fluorinated indole derivatives. As the demand for novel fluorinated pharmaceuticals continues to grow, the ability to precisely characterize these molecules will remain a cornerstone of successful drug discovery and development.

References

A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Novel Indole Compounds Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its versatility, however, is often shadowed by metabolic liabilities that can impede clinical success.[3] Rapid metabolism can lead to poor bioavailability and short duration of action, while the formation of reactive metabolites can raise safety concerns.[4] Therefore, a rigorous and early assessment of metabolic stability is not just a regulatory checkbox but a critical step in identifying and advancing robust drug candidates.

This guide provides a comprehensive framework for benchmarking the metabolic stability of novel indole-based compounds. We will move beyond rote protocol execution to explore the scientific rationale behind experimental design, enabling researchers to generate high-quality, interpretable data. By comparing novel chemical entities to established indole-containing drugs, we can contextualize their performance and make more informed decisions in the iterative cycle of drug design and optimization.

The Metabolic Landscape of the Indole Nucleus

The indole ring, while stable, is susceptible to enzymatic modification, primarily by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[5] Understanding these metabolic "hotspots" is crucial for designing more stable analogues. The most common metabolic transformations involve oxidation.[6]

Hydroxylation is a primary metabolic pathway, frequently occurring at the C5 or C6 positions of the benzene portion of the ring, or at the C3 position of the pyrrole ring.[7] This is often followed by Phase II conjugation reactions, such as glucuronidation, which further increases water solubility and facilitates excretion.[7] Additionally, if the indole nitrogen is substituted (a common feature in drug candidates), N-dealkylation presents another significant clearance pathway.

The following diagram illustrates these primary metabolic vulnerabilities:

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Indole Novel Indole Compound Hydroxylated Hydroxylated Metabolite (e.g., at C3, C5, C6) Indole->Hydroxylated Oxidation (Hydroxylation) Dealkylated N-Dealkylated Metabolite Indole->Dealkylated Oxidation (N-dealkylation) Conjugated Glucuronide or Sulfate Conjugate Hydroxylated->Conjugated Conjugation (e.g., UGTs) Excretion Enhanced Excretion Conjugated->Excretion Workflow cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis A Prepare Microsome & Compound Mix C Initiate Reaction (Add NADPH) A->C B Prepare NADPH Solution B->C D Incubate & Sample (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis of Supernatant F->G H Data Interpretation (t½, CLint) G->H

References

A Head-to-Head Comparison of Catalytic Systems for Indole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a subject of intense research. This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for indole synthesis, moving beyond classical name reactions to focus on modern, transition-metal-catalyzed and photoredox approaches. We present a detailed analysis of palladium, copper, iron, gold, and photoredox catalysis, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Performance Comparison of Catalysts for 2,3-Disubstituted Indole Synthesis

To provide a direct and objective comparison, we have focused on the synthesis of 2,3-diphenylindole from 2-iodoaniline and diphenylacetylene, a model transformation for Larock-type annulation. The following table summarizes the performance of different catalytic systems for this or structurally similar transformations, highlighting key parameters for researchers.

Catalyst SystemCatalyst/LoadingTemperature (°C)Time (h)Yield (%)Key AdvantagesLimitations
Palladium Pd Nanoclusters (0.3 mol%)13548High (not specified)High efficiency, broad substrate scopeCost, potential for catalyst leaching
Copper CuI (10 mol%)1201285Low cost, good functional group toleranceOften requires ligands, higher catalyst loading
Iron Fe(acac)₃ (10 mol%)601272 (for C2-alkylation)Abundant, inexpensive, low toxicityCan have variable selectivity, narrower scope
Gold IPrAuSbF₆ (5 mol%)Room Temp.Not specified91 (for intramolecular hydroarylation)Mild reaction conditions, unique reactivityHigh cost, sensitivity to impurities
Photoredox fac-Ir(ppy)₃ (1-2 mol%)Room Temp.24-48VariableMild conditions, radical pathways, sustainableRequires light source, can be substrate-specific

Deep Dive into Catalytic Systems

Palladium Catalysis: The Workhorse of Indole Synthesis

Palladium catalysts have long been the gold standard for indole synthesis, particularly through the Larock annulation, which involves the coupling of an o-haloaniline with an alkyne.[1][2] The versatility and high efficiency of palladium systems have made them a favorite in both academic and industrial settings.

Mechanism and Causality: The catalytic cycle of the Larock indole synthesis typically begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by alkyne coordination and insertion, intramolecular C-N bond formation, and finally, reductive elimination to regenerate the Pd(0) catalyst and yield the indole product. The choice of ligands, bases, and solvents is critical and can significantly influence the reaction rate and yield. For instance, the use of bulky phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.

Caption: Catalytic cycle of the Palladium-catalyzed Larock indole synthesis.

Copper Catalysis: The Economical and Sustainable Alternative

Copper-based catalysts have emerged as an attractive alternative to palladium due to their lower cost, abundance, and reduced toxicity. Copper-catalyzed methods for indole synthesis often proceed through mechanisms analogous to the Ullmann condensation and Castro-Stephens coupling.

Mechanism and Causality: In a typical copper-catalyzed indole synthesis from an o-haloaniline and a terminal alkyne, a copper(I) acetylide is first formed. This species then undergoes a coupling reaction with the o-haloaniline, followed by an intramolecular cyclization to form the indole ring. The choice of ligand and base is crucial for the efficiency of these reactions.

Copper_Catalyzed_Indole_Synthesis CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide + Cu(I), Base Base Base Base->Cu_Acetylide Coupling Coupling Cu_Acetylide->Coupling o_Haloaniline o-Haloaniline o_Haloaniline->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Indole Indole Product Cyclization->Indole

Caption: Simplified workflow for copper-catalyzed indole synthesis.

Iron Catalysis: The Earth-Abundant and Green Option

Iron catalysis is at the forefront of sustainable chemistry due to iron's high abundance, low cost, and minimal toxicity. While still an evolving field for indole synthesis, iron catalysts have shown promise in various C-H activation and coupling reactions.[3]

Mechanism and Causality: Iron-catalyzed indole syntheses can proceed through several mechanisms, including those involving radical pathways or formal C-H activation. For instance, in the C2-alkylation of indoles, an iron-hydride species may be generated, which then participates in the catalytic cycle. The choice of ligands and additives is critical in controlling the selectivity and efficiency of these reactions.

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysts, typically in the +1 or +3 oxidation state, are known for their ability to activate alkynes and allenes under exceptionally mild conditions.[4][5][6] This has led to the development of unique and highly selective methods for indole synthesis, often involving intramolecular hydroarylation or cycloisomerization reactions.

Mechanism and Causality: Gold(I) catalysts, being highly carbophilic, readily coordinate to the triple bond of an alkyne, rendering it susceptible to nucleophilic attack by the aniline nitrogen. This initial step is often followed by a protodeauration or aurodeauration event, leading to the cyclized indole product. The high selectivity observed in many gold-catalyzed reactions is attributed to the linear coordination geometry of Au(I) and its "soft" Lewis acidic character.

Photoredox Catalysis: A Modern Approach with Visible Light

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild and environmentally friendly conditions.[7][8] In the context of indole synthesis, this approach allows for novel bond disconnections and the construction of complex indole-containing molecules.

Mechanism and Causality: In a typical photoredox-catalyzed indole synthesis, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate, generating a radical ion. This radical intermediate can then undergo a cascade of reactions, including cyclization and aromatization, to form the indole product. The choice of photocatalyst, solvent, and any additives is crucial for the efficiency and selectivity of the reaction.

Photoredox_Indole_Synthesis PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_excited Excited PC* Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET Substrate Aniline Derivative Substrate->SET Radical_Ion Substrate Radical Ion SET->Radical_Ion Cyclization Radical Cyclization Radical_Ion->Cyclization Intermediate Cyclized Radical Cyclization->Intermediate Aromatization Aromatization Intermediate->Aromatization Indole Indole Product Aromatization->Indole

Caption: General scheme for a photoredox-catalyzed indole synthesis.

Experimental Protocols

Palladium-Catalyzed Synthesis of 2,3-Diphenylindole (Larock Annulation)

Materials:

  • 2-Iodoaniline

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), K₂CO₃ (2.0 mmol), and LiCl (1.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,3-diphenylindole.

Copper-Catalyzed Synthesis of 2,3-Disubstituted Indoles

Materials:

  • 2-(Tosylmethyl)aniline derivative

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chlorobenzene, anhydrous

Procedure: [9]

  • To an oven-dried 10 mL Schlenk flask equipped with a stirring bar, add the 2-(tosylmethyl)aniline derivative (0.2 mmol), CuI (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.2 mmol).

  • Degas the flask by evacuating and backfilling with argon three times.

  • Add the terminal alkyne (0.4 mmol), DBU (0.04 mmol), and anhydrous chlorobenzene (2 mL) under an argon atmosphere.

  • Stir the reaction mixture in an oil bath at 120 °C for the indicated time until the 2-(tosylmethyl)aniline is consumed (monitored by TLC).

  • After cooling to room temperature, purify the reaction mixture directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the corresponding 2,3-disubstituted indole.[10]

Conclusion

The synthesis of indoles has been significantly advanced by the advent of modern catalytic methods. While palladium catalysis remains a robust and versatile strategy, the development of more sustainable and economical catalysts based on copper and iron is gaining momentum. Gold catalysis offers unique advantages for specific transformations under mild conditions, and photoredox catalysis opens up new avenues for indole synthesis through radical pathways. The choice of catalyst will ultimately depend on the specific target molecule, substrate availability, and desired reaction conditions, including considerations of cost, sustainability, and functional group tolerance. This guide provides a framework for researchers to make informed decisions in the design and execution of their indole synthesis strategies.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Indole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of fluorinated indole derivatives is paramount. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have made these scaffolds increasingly prevalent in medicinal chemistry.[1][2] However, these same properties can present analytical challenges. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of fluorinated indoles, grounded in the principles of cross-validation and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), underscores the need for a multi-faceted analytical approach.[4][5] Cross-validation, where data from multiple, orthogonal methods are compared, provides the highest level of confidence in the identity, purity, and quality of a fluorinated indole candidate.

The Analytical Arsenal: A Comparative Overview

A comprehensive characterization of fluorinated indoles necessitates a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data forms a self-validating system. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), and Single-Crystal X-ray Crystallography.

Table 1: Comparative Performance of Analytical Methods for Fluorinated Indole Characterization
Parameter NMR Spectroscopy Mass Spectrometry HPLC/UPLC X-ray Crystallography
Primary Information Structural connectivity, stereochemistry, fluorine environmentMolecular weight, elemental composition, fragmentation patternsPurity, quantitation, separation of isomersAbsolute 3D structure, solid-state conformation, intermolecular interactions
Sensitivity ModerateHigh (femtomole to attomole)HighLow (requires single crystal)
Selectivity High (for specific nuclei)High (mass-to-charge ratio)High (tunable separation)Absolute
Resolution High (for spectral peaks)High (for m/z values)High (for chromatographic peaks)Atomic
Key Strengths Unambiguous structure elucidation, non-destructiveHigh sensitivity, molecular formula determinationRobust quantitation, high throughputDefinitive structural confirmation
Limitations Lower sensitivity, complex spectra for mixturesIsomeric differentiation can be challengingCo-elution of impurities, requires reference standards for identificationRequires high-quality single crystals, not suitable for all compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including fluorinated indoles. The presence of the magnetically active ¹⁹F nucleus provides a direct and highly sensitive probe into the electronic environment of the fluorine substituents.[6][7]

Causality Behind Experimental Choices in NMR
  • ¹H, ¹³C, and ¹⁹F NMR: A combination of these one-dimensional experiments is essential. ¹H and ¹³C NMR provide the carbon-hydrogen framework of the indole scaffold, while ¹⁹F NMR offers specific information about the fluorine atoms.[1][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between fluorine and protons or carbons, aiding in the precise assignment of the fluorine position on the indole ring.

  • Choice of Deuterated Solvent: The selection of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to dissolve the analyte and avoid interfering signals.[1]

Experimental Protocol: NMR Analysis of a Fluorinated Indole
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified fluorinated indole in 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine standard for referencing if necessary.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants (especially J-couplings involving ¹⁹F), and through-space correlations (from NOESY experiments, if applicable) to elucidate the complete molecular structure.[8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is invaluable for confirming the identity of a novel fluorinated indole.[1][9]

Causality Behind Experimental Choices in MS
  • Ionization Technique (ESI vs. APCI): Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺. Atmospheric pressure chemical ionization (APCI) is better suited for less polar compounds. The choice depends on the specific properties of the fluorinated indole.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS is essential for structural confirmation.[9] The fragmentation patterns of fluorinated indoles can be diagnostic, revealing characteristic losses of fluorine-containing moieties.[10]

Experimental Protocol: HRMS Analysis of a Fluorinated Indole
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[1][11]

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or LC.

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

    • Perform MS/MS analysis on the parent ion to obtain a fragmentation spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement. Analyze the fragmentation pattern to confirm the structure elucidated by NMR.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The Purity and Quantitative Workhorse

HPLC and UPLC are indispensable for assessing the purity of fluorinated indoles and for quantitative analysis. These techniques separate components of a mixture based on their differential interactions with a stationary phase.[12]

Causality Behind Experimental Choices in HPLC/UPLC
  • Stationary Phase Selection: Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of indole derivatives. However, for highly fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and improved peak shape.[13]

  • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase (e.g., varying the organic modifier, pH, and additives) is crucial for achieving optimal separation of the main compound from its impurities.

  • Detector Choice: A diode array detector (DAD) or UV-Vis detector is standard for chromophoric indole compounds. Coupling HPLC/UPLC with a mass spectrometer (LC-MS) provides both separation and mass information, enhancing peak identification.[11]

Experimental Protocol: Purity Assessment by RP-HPLC
  • Method Development and Validation: Develop a stability-indicating HPLC method and validate it according to ICH guidelines (Q2(R2)).[4][14] This includes assessing specificity, linearity, accuracy, precision, and robustness.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.

  • Instrumentation: Use an HPLC or UPLC system equipped with a suitable reversed-phase column and a DAD or MS detector.

  • Chromatographic Run: Inject the sample and run the developed method.

  • Data Analysis: Integrate the peaks and calculate the purity of the sample based on the relative peak areas. Identify impurities by comparing their retention times and/or mass spectra with those of known standards.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[15][16] This technique is invaluable for confirming stereochemistry, conformation, and intermolecular interactions in the solid state.[17][18][19]

Causality Behind Experimental Choices in X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal.[15] Techniques such as slow evaporation, vapor diffusion, and solvent layering are commonly employed. The choice of solvent system is crucial and often requires extensive screening.[15]

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the fluorinated indole using an appropriate crystallization technique.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[15]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates and geometric parameters.

  • Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Cross-Validation Workflow: A Holistic Approach

The power of this multi-technique approach lies in the cross-validation of the data. The structure proposed by NMR should be consistent with the molecular formula from HRMS. The main peak in the HPLC chromatogram should correspond to the mass of the target compound. Finally, the X-ray crystal structure provides the ultimate confirmation of the structural assignments made by spectroscopic methods.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Fluorinated Indole Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Formula HPLC HPLC/UPLC (Purity, Quantitation) Purification->HPLC Purity Profile Xray X-ray Crystallography (Absolute Structure) Purification->Xray Solid-State Structure NMR->MS Confirm NMR->Xray Confirm MS->HPLC Confirm HPLC->NMR Confirm Purity

Caption: Cross-validation workflow for fluorinated indole characterization.

Regulatory Considerations and Method Lifecycle Management

All analytical methods used for the characterization of drug candidates must be developed and validated in accordance with regulatory guidelines.[3][4][20] The recent ICH Q14 guideline on Analytical Procedure Development and the revised Q2(R2) on Validation of Analytical Procedures emphasize a lifecycle approach to analytical methods.[5][14][21] This means that methods should be continuously monitored and updated as needed throughout the drug development process.

MethodLifecycle Dev Method Development Val Method Validation (ICH Q2(R2)) Dev->Val Transfer Method Transfer Val->Transfer Routine Routine Use Transfer->Routine Monitoring Continuous Monitoring Routine->Monitoring Monitoring->Dev Re-development/ Re-validation

Caption: Analytical method lifecycle management.

Conclusion

The successful characterization of fluorinated indoles relies on a robust and well-documented cross-validation strategy. By integrating data from NMR, MS, HPLC/UPLC, and X-ray crystallography, researchers can build a comprehensive and self-validating data package that ensures the identity, purity, and quality of their compounds. This rigorous approach not only provides a high degree of scientific confidence but also aligns with the evolving regulatory landscape, ultimately facilitating the progression of promising drug candidates from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS No. 886362-67-0)[1]. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment.

Hazard Assessment: An Evidence-Based Approach

While specific toxicity data for this compound is limited, the chemical structure suggests potential hazards that demand rigorous safety precautions. Indole and its derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7][8][9] Some can be harmful if swallowed or toxic upon skin contact.[2][10] Furthermore, fluorinated organic compounds may present unique toxicological profiles that have not been fully investigated.[2] Therefore, it is prudent to treat this compound as a potentially hazardous substance and minimize all routes of exposure.

Inferred Hazard Classifications:

  • Acute Toxicity (Oral)[11]

  • Skin Irritation[4][5][6][7][8][9][11]

  • Serious Eye Irritation[4][5][6][7][8][9][11]

  • Respiratory Tract Irritation[4][5][6][7][8][9][11]

Core Protective Measures: Selecting the Right PPE

The final barrier between a researcher and a chemical agent is PPE. Its use must be coupled with primary engineering controls, such as a certified chemical fume hood.[2] The following table outlines the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[2][12]Protects eyes and face from splashes of the chemical or solvents.[2][13][14] Safety glasses without side shields are inadequate.[13]
Skin and Body Protection A flame-resistant lab coat is required.[2][12] Wear long pants and closed-toe shoes to cover all exposed skin.[2][12]Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic materials.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile) are mandatory.[2] For tasks with higher risk or for handling unknown toxicities, double-gloving is recommended.[15]Protects hands from direct contact. Nitrile gloves offer good short-term protection against a broad range of chemicals, but compatibility should always be verified with the manufacturer's charts, especially when solvents are used.[12][16][17][18][19]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[2][12]Protects against inhalation of fine powders or aerosols.[14] The need for respiratory protection must be determined by a formal risk assessment.[2][12]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict protocol is critical for minimizing exposure and ensuring reproducible safety.

Pre-Experiment Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[2]

  • Assemble all PPE: Before handling the chemical, have all necessary PPE laid out and inspected for defects (e.g., cracks in goggles, pinholes in gloves).[2]

  • Review Procedures: Read through the entire experimental and disposal plan. Use the smallest amount of the chemical necessary for the experiment.[2]

PPE Donning and Doffing Procedure

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve.[15]

Doffing (Taking Off):

  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[20][21]

Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Procedure verify_hood Verify Fume Hood Certification start->verify_hood locate_safety Locate Eyewash/Shower verify_hood->locate_safety inspect_ppe Inspect PPE for Defects locate_safety->inspect_ppe don_ppe Don PPE (Coat, Goggles, Gloves) inspect_ppe->don_ppe weigh_chem Weigh Compound in Hood don_ppe->weigh_chem perform_exp Perform Experiment in Hood weigh_chem->perform_exp segregate_waste Segregate Halogenated Waste perform_exp->segregate_waste doff_ppe Doff PPE Correctly end End: Procedure Complete doff_ppe->end dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe dispose_chem Dispose of Chemical Waste segregate_waste->dispose_chem dispose_ppe->doff_ppe dispose_chem->doff_ppe

Caption: Workflow for Safe Chemical Handling and Disposal.

Spill and Disposal Plan

Emergency Spill Procedures
  • Small Spills: For a small spill contained within a chemical fume hood, absorb the material with an inert substance like vermiculite or sand.[2] Scoop the mixture into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and alert your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Protocol

The disposal of this compound and all associated materials must be managed as hazardous chemical waste.[22] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[20][22]

  • Waste Segregation: Collect all waste containing this compound separately. As a fluorinated (halogenated) organic compound, it must be segregated into the appropriate halogenated waste stream.[22] This practice is environmentally responsible and can reduce disposal costs.[22]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[3]

  • PPE Disposal: All contaminated PPE, including gloves, disposable lab coats, and absorbent pads, must be placed in a sealed container and disposed of as solid hazardous waste.[20]

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste by a licensed chemical destruction facility.[22]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring your safety and the integrity of your research.

References

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Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.